Methyl-(3-piperidin-1-yl-propyl)-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESRORWDXYILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Structural Elucidation and Confirmation of N-methyl-3-piperidin-1-ylpropan-1-amine (CAS 86010-41-5)
Introduction
The process of structure elucidation is akin to solving a complex puzzle, where each analytical technique provides a unique set of clues.[1] By combining data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can piece together the molecular formula, identify functional groups, and map the precise connectivity of every atom within the molecule.[2][3]
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before delving into the intricacies of atomic connectivity, the first priority is to establish the compound's molecular formula and its Index of Hydrogen Deficiency (IHD). This foundational information drastically narrows the field of potential structures.
High-Resolution Mass Spectrometry (HRMS)
Rationale: High-Resolution Mass Spectrometry is the definitive technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition.[4][5] Unlike low-resolution MS, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like amines, minimizing fragmentation and maximizing the abundance of the molecular ion.
-
Analysis: Acquire the mass spectrum on a high-resolution analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Data Processing: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the exact mass of this ion and subsequently determine the most plausible elemental composition.
Expected Data & Interpretation: For N-methyl-3-piperidin-1-ylpropan-1-amine (C₉H₂₀N₂), the expected monoisotopic mass is 156.1626 Da. The HRMS experiment should yield a prominent [M+H]⁺ ion at m/z 157.1705.
| Parameter | Expected Value |
| Molecular Formula | C₉H₂₀N₂ |
| Exact Mass (M) | 156.1626 Da |
| [M+H]⁺ (observed) | ~157.1705 m/z |
Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, provides insight into the number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula:
IHD = C - H/2 - X/2 + N/2 + 1
For C₉H₂₀N₂: IHD = 9 - 20/2 + 2/2 + 1 = 9 - 10 + 1 + 1 = 1
An IHD of 1 is consistent with the presence of one ring or one double bond. This aligns perfectly with the proposed structure containing a single piperidine ring.
Part 2: Functional Group Identification - The Infrared Signature
Rationale: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds.[6][7] It is exceptionally useful for identifying the presence or absence of specific functional groups.[8]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.
Expected Data & Interpretation: The IR spectrum of N-methyl-3-piperidin-1-ylpropan-1-amine is expected to exhibit several key absorption bands that are characteristic of its structure.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Interpretation |
| 3300 - 3500 | N-H stretch | A weak to medium band in this region would confirm the presence of the secondary amine. |
| 2950 - 2800 | C-H stretch | Strong, sharp peaks characteristic of sp³ C-H bonds in the piperidine ring and propyl chain. |
| ~2750 | C-H stretch | A "Bohlmann band" may be present, which is characteristic of a C-H bond anti-periplanar to a lone pair on a nitrogen atom in a saturated heterocyclic system. |
| 1470 - 1430 | C-H bend | Bending vibrations (scissoring) of the CH₂ groups. |
| 1150 - 1050 | C-N stretch | Stretching vibrations corresponding to the C-N bonds of the tertiary and secondary amines. |
The absence of strong absorptions around 1700 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), or 2250 cm⁻¹ (C≡N) would provide strong evidence against the presence of these functional groups, further corroborating the IHD calculation.
Part 3: Mapping the Carbon-Hydrogen Framework - 1D and 2D NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9][10] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.[11][12]
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid large interfering signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | t | 2H | H-3' |
| ~2.4 | s | 3H | N-CH₃ |
| ~2.3-2.5 | m | 4H | H-2, H-6 (piperidine) |
| ~2.3 | t | 2H | H-1' |
| ~1.7 | m | 2H | H-2' |
| ~1.5-1.6 | m | 4H | H-3, H-5 (piperidine) |
| ~1.4 | m | 2H | H-4 (piperidine) |
| Variable | br s | 1H | N-H |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicity: s = singlet, t = triplet, m = multiplet, br s = broad singlet.
¹³C NMR and DEPT Spectroscopy
Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule.[13] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~58 | Positive | C-1' |
| ~55 | Negative | C-2, C-6 (piperidine) |
| ~48 | Negative | C-3' |
| ~36 | Positive | N-CH₃ |
| ~28 | Negative | C-2' |
| ~26 | Negative | C-4 (piperidine) |
| ~24 | Negative | C-3, C-5 (piperidine) |
2D NMR: COSY and HSQC
Rationale: Two-dimensional NMR experiments are crucial for unambiguously assigning protons and carbons by revealing their correlations.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.
Expected Correlations:
-
COSY: Cross-peaks would be expected between H-1' and H-2', and between H-2' and H-3'. Within the piperidine ring, correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4 would be observed.
-
HSQC: Each proton signal (except the N-H) will show a correlation to its corresponding carbon signal as listed in the tables above, confirming the C-H attachments.
Part 4: Final Confirmation and Fragmentation Analysis - Tandem Mass Spectrometry (MS/MS)
Rationale: While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[14][15] The fragmentation pattern is a unique fingerprint of the molecule's structure.
Experimental Protocol:
-
Instrument Setup: Using the same HRMS setup, select the [M+H]⁺ ion (m/z 157.17) as the precursor ion.
-
Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Fragment Analysis: Acquire the mass spectrum of the resulting fragment ions.
Predicted Fragmentation Pattern: The most likely fragmentation pathways for N-methyl-3-piperidin-1-ylpropan-1-amine would involve cleavage of the C-C and C-N bonds. Key expected fragments include:
| m/z | Proposed Fragment Structure |
| 84.0813 | [C₅H₁₀N]⁺ - Piperidine ring fragment from cleavage of the C-N bond. |
| 73.0918 | [C₄H₁₁N]⁺ - Fragment from cleavage between C-2' and C-3'. |
| 58.0657 | [C₃H₈N]⁺ - Iminium ion from cleavage adjacent to the secondary amine. |
The presence of these specific fragments would provide definitive evidence for the connectivity of the piperidine ring, the propyl chain, and the N-methyl group.
Workflow Visualization
The logical flow of the structural elucidation process can be visualized as follows:
Caption: A logical workflow for the comprehensive structural elucidation of an organic molecule.
Conclusion
The structural elucidation of a chemical entity is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the outlined workflow—starting with the determination of the molecular formula by HRMS, identifying key functional groups with FTIR, meticulously mapping the atomic connectivity through a suite of 1D and 2D NMR experiments, and finally confirming the proposed structure via MS/MS fragmentation—we can establish the identity of CAS 86010-41-5 as N-methyl-3-piperidin-1-ylpropan-1-amine with the highest degree of scientific confidence. Each step in this process serves to validate the others, creating a self-consistent and robust structural proof that is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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A Comprehensive Spectroscopic Analysis of N-methyl-3-piperidin-1-ylpropan-1-amine: An In-depth Technical Guide
Abstract
Introduction and Molecular Structure
N-methyl-3-piperidin-1-ylpropan-1-amine is a diamine featuring a piperidine ring and a secondary methylamino group connected by a propyl chain. Its structure presents several key features for spectroscopic analysis: the distinct environments of the piperidine ring protons and carbons, the propyl chain methylene groups, and the N-methyl group. Understanding the spectral signatures of these components is crucial for its identification and characterization in various experimental contexts.
Figure 1: Chemical structure of N-methyl-3-piperidin-1-ylpropan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-methyl-3-piperidin-1-ylpropan-1-amine, both ¹H and ¹³C NMR will provide a wealth of information.
Experimental Protocol: NMR Spectroscopy
A standard approach for acquiring high-quality NMR spectra of the target compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-3-piperidin-1-ylpropan-1-amine in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for data acquisition.[1][2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.
Predicted ¹H NMR Spectrum and Interpretation
The proton NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling.
Figure 2: Predicted ¹H NMR signals for N-methyl-3-piperidin-1-ylpropan-1-amine.
Interpretation of Predicted ¹H NMR Signals:
-
Piperidine Ring Protons:
-
α-CH₂ (~2.4 ppm): The four protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear as a multiplet, likely a triplet, around 2.4 ppm.[3][4]
-
β,γ-CH₂ (~1.4-1.6 ppm): The remaining six protons of the piperidine ring (C3, C4, C5) will be more shielded and are expected to appear as a complex multiplet in the aliphatic region.[4]
-
-
Propyl Chain Protons:
-
α-CH₂ (~2.3 ppm): The methylene group attached to the piperidine nitrogen will be deshielded and is predicted to be a triplet coupled to the adjacent β-CH₂ group.
-
β-CH₂ (~1.7 ppm): This central methylene group will appear as a pentet (or multiplet) due to coupling with the adjacent α- and γ-CH₂ groups.
-
γ-CH₂ (~2.6 ppm): This methylene group, being adjacent to the secondary amine nitrogen, will also be deshielded and should appear as a triplet.
-
-
N-Methyl Protons (~2.4 ppm): The three protons of the methyl group attached to the nitrogen will be deshielded and will appear as a sharp singlet as there are no adjacent protons to couple with.[5]
-
N-H Proton (variable, broad): The proton on the secondary amine is often broad and its chemical shift is highly dependent on solvent and concentration. It may not show clear coupling.[5][6]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | t | 2H | Propyl γ-CH₂ |
| ~2.4 | t | 4H | Piperidine α-CH₂ |
| ~2.4 | s | 3H | N-CH₃ |
| ~2.3 | t | 2H | Propyl α-CH₂ |
| ~1.7 | p | 2H | Propyl β-CH₂ |
| ~1.4-1.6 | m | 6H | Piperidine β,γ-CH₂ |
| variable | broad s | 1H | N-H |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.
Interpretation of Predicted ¹³C NMR Signals:
-
Piperidine Ring Carbons:
-
Propyl Chain Carbons:
-
α-C (~58 ppm): The carbon attached to the piperidine nitrogen will be deshielded.
-
β-C (~25 ppm): The central carbon of the propyl chain.
-
γ-C (~48 ppm): This carbon is deshielded due to its proximity to the secondary amine nitrogen.
-
-
N-Methyl Carbon (~36 ppm): The N-methyl carbon will have a characteristic chemical shift in this region.[5]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~58 | Propyl α-C |
| ~55 | Piperidine α-C |
| ~48 | Propyl γ-C |
| ~36 | N-CH₃ |
| ~26 | Piperidine β-C |
| ~25 | Propyl β-C |
| ~24 | Piperidine γ-C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample. A small drop of the neat liquid is placed on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of N-methyl-3-piperidin-1-ylpropan-1-amine will be characterized by the vibrations of its aliphatic C-H bonds, C-N bonds, and the N-H bond of the secondary amine.
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- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Physical and chemical properties of Methyl-(3-piperidin-1-yl-propyl)-amine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl-(3-piperidin-1-yl-propyl)-amine (CAS No: 86010-41-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer a detailed characterization of the molecule. The guide covers its structural attributes, physicochemical parameters, and expected spectroscopic signatures. Furthermore, it outlines a plausible synthetic route and discusses the compound's potential reactivity and applications within the pharmaceutical landscape, all grounded in established chemical principles and supported by relevant literature.
Introduction
This compound, also known as N-methyl-3-(piperidin-1-yl)propan-1-amine, is a diamine featuring a piperidine ring and a secondary methylamino group linked by a propyl chain. The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to engage with a wide array of biological targets. This guide aims to provide a detailed technical resource for scientists working with or considering this compound for their research and development endeavors.
Molecular Structure and Identifiers
The structural representation and key identifiers for this compound are fundamental to its characterization.
-
IUPAC Name: N-methyl-3-(piperidin-1-yl)propan-1-amine
-
CAS Number: 86010-41-5
-
Molecular Formula: C₉H₂₀N₂[1]
-
Canonical SMILES: CNCCCCN1CCCCC1
-
InChI Key: InChI=1S/C9H20N2/c1-10-7-2-8-11-9-5-3-4-6-11/h10H,2-9H2,1H3
Diagram 1: 2D Chemical Structure of this compound
A 2D representation of the molecular structure.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for experimental design, formulation development, and pharmacokinetic profiling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 216.1 ± 8.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 73.1 ± 9.4 °C | [2] |
| LogP (predicted) | 1.20 | [2] |
| Refractive Index (predicted) | 1.464 | [2] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |
Synthesis and Reactivity
Proposed Synthetic Pathway: Reductive Amination
A common and effective method for the synthesis of secondary amines is reductive amination.[3][4] This approach would involve the reaction of 3-(piperidin-1-yl)propan-1-al with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Diagram 2: Proposed Synthesis of this compound via Reductive Amination
A schematic of the proposed reductive amination synthesis route.
Experimental Protocol (Proposed)
-
Imine Formation: To a solution of 3-(piperidin-1-yl)propan-1-al (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.1 eq) in methanol. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: The reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture.[3] The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Chemical Reactivity
As a molecule containing both a secondary and a tertiary amine, this compound is expected to exhibit typical amine reactivity.
-
Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form the corresponding ammonium salts. The formation of a hydrochloride salt is a common method for improving the handling and solubility of such amines in aqueous media.[5]
-
N-Alkylation: The secondary amine is susceptible to further alkylation with alkyl halides, which can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[6] This reactivity should be considered in reaction design to avoid over-alkylation.
-
Acylation: The secondary amine can react with acylating agents such as acid chlorides or anhydrides to form amides.
-
Oxidation: The tertiary amine of the piperidine ring can be oxidized to an N-oxide.
Spectroscopic Characterization
While experimental spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the methyl group, the propyl chain, and the piperidine ring.
-
Methyl Group (-NH-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.3-2.5 ppm.
-
Propyl Chain (-CH₂-CH₂-CH₂-): Three distinct multiplets corresponding to the three methylene groups. The methylene group adjacent to the secondary amine (-NH-CH₂-) would likely appear around 2.5-2.7 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would be expected around 1.6-1.8 ppm, and the methylene group adjacent to the piperidine nitrogen (-N-CH₂-) would likely be in the range of 2.3-2.5 ppm.
-
Piperidine Ring: The protons on the piperidine ring would give rise to complex multiplets in the region of 1.4-1.6 ppm for the C3, C4, and C5 protons, and around 2.3-2.5 ppm for the C2 and C6 protons adjacent to the nitrogen.
-
N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Methyl Carbon (-NH-CH₃): A signal in the range of 30-40 ppm.
-
Propyl Chain Carbons: Three signals for the propyl chain carbons. The carbon attached to the secondary amine would be in the 45-55 ppm range, the central carbon around 20-30 ppm, and the carbon attached to the piperidine nitrogen in the 55-65 ppm range.
-
Piperidine Ring Carbons: Three signals for the piperidine ring carbons. The C2 and C6 carbons adjacent to the nitrogen would be expected around 50-60 ppm, the C3 and C5 carbons around 25-35 ppm, and the C4 carbon in the 20-30 ppm range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorptions:
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region due to the stretching of the sp³ C-H bonds of the alkyl groups.
-
N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ for the N-H bending vibration.
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range corresponding to the C-N stretching vibrations of the amines.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the nitrogen atoms.
-
Alpha-Cleavage at the Piperidine Ring: Loss of a propyl-methyl-amine radical would lead to a fragment at m/z 84, corresponding to the piperidinomethyl cation. This is often a base peak for N-alkyl piperidines.
-
Alpha-Cleavage at the Secondary Amine: Cleavage of the C-C bond adjacent to the secondary amine could result in various fragment ions.
Applications in Drug Discovery and Development
The piperidine scaffold is a cornerstone in modern medicinal chemistry, and compounds like this compound serve as valuable building blocks for the synthesis of novel therapeutic agents. The presence of two basic nitrogen atoms allows for modulation of physicochemical properties such as solubility and pKa, which are critical for drug-likeness.
Derivatives of N-alkyl-propanamines with cyclic amine moieties have been investigated for a range of biological activities, including their potential as central nervous system (CNS) active agents. For instance, related structures have been explored as serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression.[7] The structural features of this compound make it an attractive starting point for the development of novel ligands for various receptors and enzymes.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related amine compounds are often classified as corrosive and can cause skin and eye irritation.[8][9] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a diamine with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical, chemical, and spectroscopic properties. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. As research into novel therapeutics continues, the utility of versatile scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of medicines.
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The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Multifaceted Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Versatility of the Piperidine Ring
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and pharmaceutical development.[1][2] Its prevalence in a vast number of biologically active compounds and approved drugs underscores its status as a "privileged structure."[2] This is attributed to its favorable physicochemical properties, synthetic accessibility, and its ability to adopt various conformations, which allows for precise three-dimensional orientation of substituent groups to interact with biological targets.[3] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, including anticancer agents, central nervous system (CNS) drugs, and analgesics.[1][4] This guide provides a detailed exploration of the potential mechanisms of action for piperidine-based compounds, offering insights for researchers and professionals in drug development.
Part 1: Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[5][6] Piperidine-based compounds have been successfully developed as both direct ligands and allosteric modulators of various GPCRs.
Allosteric Modulation of GPCRs
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds.[6] This can lead to a potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the endogenous ligand's effect. This mechanism offers several advantages, including higher specificity and a ceiling effect that can improve the safety profile of a drug.
A notable example is the development of 4-alkylpiperidine-2-carboxamides as selective 5-HT2C receptor PAMs for the potential treatment of cocaine use disorder.[5] These compounds potentiate the effect of serotonin without exhibiting intrinsic activity, a desirable characteristic for a modulator.[5] Computational docking studies suggest that these piperidine derivatives form a bridge between the extracellular loop 2 (ECL2) and transmembrane helix VI (TMH VI) of the receptor, a structural interaction that is not conserved in highly homologous serotonin receptor subtypes, thus providing a basis for their selectivity.[5]
Another instance is the identification of 1-Piperidine Propionic Acid (1-PPA) as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a target in inflammatory diseases.[7] In-silico modeling and cellular thermal shift assays suggest that 1-PPA binds to an allosteric pocket of the inactive PAR2 conformation, thereby antagonizing its signaling.[7]
Signaling Pathway: Allosteric Modulation of a GPCR
Caption: Workflow for evaluating piperidine-based DAT inhibitors.
Part 4: Anticancer Activity
Piperidine and its derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis. [8][9][10]
Modulation of Key Signaling Pathways
Piperidine-containing compounds have been shown to modulate several crucial signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer. Piperine has been reported to be an NF-κB inhibitor. [8]* PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Both piperine and other piperidine derivatives have been shown to modulate the PI3K/Akt pathway. [8][11]* STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Piperine and piperidine can regulate the STAT-3 pathway. [11][12] These compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and apoptosis. [8]
DNA Intercalation
Some piperidine derivatives exert their anticancer effects by directly interacting with DNA. [10]Spectroscopic and molecular modeling studies have suggested that these compounds can intercalate into the DNA double helix, disrupting DNA replication and transcription and leading to cell death. [10] Table 2: Cytotoxic Activity of Selected Piperidine Derivatives in Cancer Cell Lines [10]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
|---|---|---|---|
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| | HT29 | Colon | 4.1 (GI50, µg/mL) |
Experimental Protocol: MTT Assay for Cell Viability [2]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine-based compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
The piperidine scaffold is a remarkably versatile and privileged motif in drug discovery, with its derivatives demonstrating a wide array of mechanisms of action. From the nuanced modulation of GPCRs and the potent inhibition of key enzymes to the multifaceted activities in the central nervous system and the promising anticancer properties, piperidine-based compounds continue to be a rich source of therapeutic innovation. A thorough understanding of their underlying mechanisms, supported by robust experimental validation, is crucial for the continued development of novel and effective piperidine-containing drugs.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]
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Predicted biological activity of Methyl-(3-piperidin-1-yl-propyl)-amine
An In-Depth Technical Guide to the Predicted Biological Activity of N-Methyl-3-(piperidin-1-yl)propan-1-amine
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides a comprehensive analysis of the predicted biological activities of N-Methyl-3-(piperidin-1-yl)propan-1-amine (CAS 86010-41-5), a tertiary amine featuring this prominent heterocyclic motif. Drawing upon structural analogies to known pharmacologically active molecules, established principles of medicinal chemistry, and available database information, we will explore its potential as a modulator of central nervous system targets, an antimicrobial agent, and an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic hypotheses, detailed protocols for experimental validation, and insights into its therapeutic potential.
Introduction and Molecular Profile
N-Methyl-3-(piperidin-1-yl)propan-1-amine is a substituted alkylamine characterized by a piperidine ring linked via a propyl chain to a secondary amine, which is further substituted with a methyl group. The structural combination of a lipophilic piperidine ring and a basic amino group suggests a high probability of interaction with biological macromolecules, particularly receptors and enzymes. The piperidine moiety is a prevalent feature in many FDA-approved drugs, contributing to favorable pharmacokinetic properties and potent biological activity.[1] This guide will dissect the molecule's structural components to predict its pharmacological profile.
Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | [2][3] |
| Molecular Weight | 156.27 g/mol | [2][3] |
| CAS Number | 86010-41-5 | [4] |
| Density | 0.9±0.1 g/cm³ | [4] |
| Flash Point | 73.1±9.4 °C | [4] |
| Topological Polar Surface Area (TPSA) | 15.26 Ų | Chemically Computed |
| logP (Predicted) | 1.5 - 2.0 | Chemically Computed |
Note: Some properties are for closely related isomers but are expected to be very similar for the target compound.
Predicted Biological Activities and Mechanistic Hypotheses
Based on its structural features—a tertiary amine and a piperidine ring—N-Methyl-3-(piperidin-1-yl)propan-1-amine is predicted to exhibit a range of biological activities. The tertiary amine can act as a proton acceptor, enabling interactions with acidic residues in protein binding pockets, while the piperidine ring can engage in hydrophobic and van der Waals interactions.
Central Nervous System (CNS) Activity
Many piperidine-containing compounds are CNS-active, functioning as antidepressants, analgesics, or antipsychotics by modulating neurotransmitter systems.[1][5]
The overall structure of N-Methyl-3-(piperidin-1-yl)propan-1-amine bears a resemblance to ligands that interact with serotonin (5-HT) and dopamine (DA) receptors.[5] The protonated amine could form ionic bonds with key aspartate residues in the binding sites of these G-protein coupled receptors (GPCRs), while the piperidine ring occupies a hydrophobic pocket.
-
Antidepressant Potential: By potentially modulating serotonin receptors, the compound could influence mood and behavior, a mechanism shared by many antidepressant drugs.[5]
-
Analgesic and Antipsychotic Potential: Interaction with dopamine receptors could suggest applications in treating disorders like schizophrenia or in pain management.[5] Some piperidine derivatives are also known to interact with opioid receptors, contributing to pain relief.[5]
The diagram below illustrates the hypothesized interaction of the compound with a generic monoamine GPCR, such as a dopamine or serotonin receptor.
Caption: Hypothesized modulation of a monoamine signaling pathway.
Antimicrobial Activity
The piperidine moiety is present in various natural and synthetic compounds exhibiting antibacterial and antifungal properties.[6][7] The cationic nature of the protonated amine can facilitate interaction with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane disruption and cell death.
-
Electrostatic Interaction: The positively charged amine group binds to the negatively charged bacterial cell surface.
-
Membrane Permeabilization: The lipophilic piperidine and propyl chain insert into the lipid bilayer, disrupting its integrity.
-
Leakage of Cellular Contents: This disruption leads to the leakage of essential ions and metabolites, ultimately causing bacterial cell death.
Potential Enzyme Inhibition
Certain amino-piperidine derivatives have been identified as inhibitors of specific enzymes. A notable example is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[8]
DPP-IV inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. They function by preventing the degradation of incretin hormones. The primary amino group is often a key pharmacophore for DPP-IV inhibition, forming a salt bridge with residues in the S2 subsite of the enzyme. While N-Methyl-3-(piperidin-1-yl)propan-1-amine has a secondary amine, its ability to form critical hydrogen bonds and occupy hydrophobic pockets within the enzyme's active site warrants investigation.
Proposed Experimental Validation
To validate these predicted activities, a structured, multi-tiered experimental approach is necessary. The following protocols provide a framework for the initial screening and characterization of N-Methyl-3-(piperidin-1-yl)propan-1-amine.
Workflow for Biological Activity Screening
Caption: A tiered workflow for validating predicted biological activities.
Experimental Protocols
-
Objective: To determine the binding affinity of the compound for serotonin (5-HT₂) and dopamine (D₂) receptors.
-
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]Ketanserin for 5-HT₂, [³H]Spiperone for D₂).
-
Test compound (N-Methyl-3-(piperidin-1-yl)propan-1-amine) at various concentrations.
-
Scintillation fluid and microplates.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression analysis. This can then be used to determine the binding affinity (Ki).
-
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound serially diluted.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
-
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold can be fine-tuned by structural modifications.
-
Methyl Group Position: The location of the methyl group is critical. Isomers with the methyl group on the piperidine ring, such as 3-(3-Methylpiperidin-1-yl)propan-1-amine[2] or 3-(4-Methylpiperidin-1-yl)propan-1-amine[3], may exhibit different receptor selectivity and potency due to altered steric profiles.
-
Alkyl Chain Length: Varying the length of the propyl chain can affect the compound's flexibility and ability to adopt an optimal conformation for binding to a target.
-
N-Substitution: The N-methyl group contributes to the compound's basicity and lipophilicity. Replacing it with larger alkyl groups could enhance hydrophobic interactions but may also introduce steric hindrance.
Potential Therapeutic Applications
Should the predicted activities be confirmed, N-Methyl-3-(piperidin-1-yl)propan-1-amine could serve as a lead compound for developing novel therapeutics in several areas:
-
Psychiatry: As a potential antidepressant or antipsychotic agent.
-
Pain Management: As a novel analgesic.
-
Infectious Diseases: As a new class of antibacterial agent, particularly valuable in an era of growing antibiotic resistance.
-
Metabolic Disorders: As a potential DPP-IV inhibitor for the treatment of type 2 diabetes.
Conclusion
N-Methyl-3-(piperidin-1-yl)propan-1-amine is a molecule of significant pharmacological interest due to its structural similarity to known bioactive compounds. The predictions outlined in this guide—spanning CNS modulation, antimicrobial action, and enzyme inhibition—are grounded in established medicinal chemistry principles. The proposed experimental workflows provide a clear path for validating these hypotheses. Further investigation into this and related compounds is warranted and could uncover novel lead structures for addressing unmet medical needs.
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Pharmacological Profiling of Novel Piperidine Derivatives: A Roadmap from Bench to Preclinical Candidate
An In-Depth Technical Guide:
Foreword: The Enduring Privilege of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most privileged scaffolds in modern medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a testament to its remarkable properties. The piperidine motif offers a unique combination of conformational flexibility, metabolic stability, and the ability to modulate physicochemical properties such as lipophilicity and water solubility.[3] These attributes allow it to serve as a versatile framework for designing drugs that can effectively interact with a wide array of biological targets.[4] From blockbuster drugs targeting the central nervous system (CNS) to novel agents in oncology and infectious diseases, the piperidine scaffold is a cornerstone of the pharmaceutical industry.[1][2][3]
This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey of characterizing novel piperidine derivatives. It is not a rigid checklist but a strategic roadmap. We will move beyond the mere execution of assays to understand the underlying causality—the "why" behind each experimental choice. Our objective is to build a comprehensive pharmacological profile that is not just a collection of data points, but a self-validating dossier that enables informed, data-driven decisions for advancing the most promising candidates toward preclinical development.
Part 1: The Foundational Profile: Characterization and Initial Triage
Before delving into complex biological assays, a solid foundation must be laid. The initial characterization of a novel piperidine derivative provides the first glimpse into its potential "drug-likeness" and informs the design of subsequent, more resource-intensive experiments.
Physicochemical Properties: The First Filter
The journey begins with assessing the fundamental physicochemical properties of the synthesized compounds. These parameters are critical determinants of a molecule's future pharmacokinetic behavior.
-
Aqueous Solubility: Poor solubility is a major hurdle in drug development, impacting everything from assay reliability to oral bioavailability. Kinetic and thermodynamic solubility assays should be performed early to flag potential issues.
-
Lipophilicity (LogP/LogD): A compound's lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient at physiological pH (LogD), profoundly influences its absorption, distribution, membrane permeability, and promiscuity. The ideal range is typically a LogD of 1-3.
-
Chemical Stability: The stability of the compound in assay buffers and physiological fluids must be confirmed to ensure that the observed biological activity is attributable to the parent compound and not a degradant.
These initial data points are crucial for triaging a library of new derivatives. Compounds with glaring liabilities (e.g., insolubility, instability) may be deprioritized unless their biological potency warrants further formulation or chemical modification efforts.
The Strategic Workflow of Pharmacological Profiling
A systematic approach is essential to efficiently allocate resources and build a coherent understanding of a compound's biological effects. The following workflow outlines a logical progression from broad screening to in-depth characterization.
Caption: Key data pillars informing the selection of a preclinical drug candidate.
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PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available from: [Link]
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An In-depth Technical Guide to the Safety, Hazards, and Toxicity of Methyl-(3-piperidin-1-yl-propyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the safety, hazards, and toxicity profile of Methyl-(3-piperidin-1-yl-propyl)-amine. Due to ambiguity in the common name, this document focuses on N-Methyl-3-(piperidin-1-yl)propan-1-amine (CAS 86010-41-5) as the primary subject. In the absence of extensive direct toxicological data for this specific isomer, this guide employs a scientifically rigorous read-across approach, leveraging data from structurally similar analogs, including isomers where the methyl group is on the piperidine ring. The collective evidence indicates that this class of compounds presents significant hazards, primarily severe skin and eye corrosivity. All handling and experimental procedures must be conducted with stringent adherence to safety protocols to mitigate the risk of exposure.
Chemical Identification and Structural Elucidation
The nomenclature "this compound" can refer to several structural isomers. The precise location of the methyl group fundamentally influences the compound's physicochemical properties and reactivity. The primary compound of interest, based on a direct interpretation of the name, is N-Methyl-3-(piperidin-1-yl)propan-1-amine. The structures of this compound and its key isomers are presented below for clarification.
Caption: Experimental workflow for the in vitro RHE skin corrosion test (OECD TG 431).
References
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PubChem. (n.d.). N-Methyldipropylamine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (2025, August 25). N-Methyl-3-(1-piperidinyl)-1-propanamine. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of N-Methyl-3-(piperidin-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-3-(piperidin-1-yl)propan-1-amine (CAS No: 86010-41-5). As a diamine compound, its solubility is fundamentally governed by its molecular structure, basicity, and the nature of the solvent system. This document details the pivotal physicochemical properties influencing its solubility, presents a theoretical framework for its behavior in both aqueous and organic media, and provides robust, field-proven experimental protocols for quantitative solubility determination. Due to the scarcity of published quantitative solubility data for this specific molecule, this guide emphasizes predictive principles based on its chemical structure and provides illustrative data to guide researchers.
Introduction and Physicochemical Profile
N-Methyl-3-(piperidin-1-yl)propan-1-amine is an aliphatic diamine featuring a tertiary amine within a piperidine ring and a secondary amine in the N-methylpropyl chain. This structure is significant in various chemical syntheses, serving as a versatile building block and intermediate. A thorough understanding of its solubility is critical for optimizing reaction conditions, designing purification strategies (such as extraction and crystallization), and developing formulations.
The molecule's solubility behavior is dictated by a combination of polar and nonpolar characteristics. The two nitrogen atoms provide basic sites capable of accepting protons and acting as hydrogen bond acceptors, while the nine-carbon aliphatic backbone imparts considerable lipophilicity.
Table 1: Key Physicochemical Properties of N-Methyl-3-(piperidin-1-yl)propan-1-amine
| Property | Value | Source / Comment |
| IUPAC Name | N-Methyl-3-(piperidin-1-yl)propan-1-amine | |
| CAS Number | 86010-41-5 | [1] |
| Molecular Formula | C₉H₂₀N₂ | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Boiling Point | 216.1 ± 8.0 °C at 760 mmHg | ChemSrc[1] |
| Density | 0.9 ± 0.1 g/cm³ | ChemSrc[1] |
| LogP (Octanol-Water) | 1.20 | ChemSrc[1] |
| pKa₁ (Predicted) | ~10.5 (Secondary Amine) | Based on similar aliphatic secondary amines. |
| pKa₂ (Predicted) | ~9.5 (Tertiary Amine) | Based on cyclic tertiary amines like N-methylpiperidine (pKa 10.1)[3], adjusted for alkyl chain effects. |
The LogP value of 1.20 indicates a moderate lipophilicity, suggesting that while the molecule has some affinity for nonpolar environments, it is not excessively hydrophobic. The two basic nitrogen centers are the most critical feature for understanding its aqueous solubility, which will be highly dependent on pH.
Aqueous Solubility: The Critical Role of pH
The solubility of amines in water is primarily driven by their ability to form hydrogen bonds with water molecules via the lone pair of electrons on the nitrogen atoms.[4] For N-Methyl-3-(piperidin-1-yl)propan-1-amine, this effect is profoundly influenced by the pH of the aqueous medium due to the basicity of its two amine groups.
Mechanism of pH-Dependent Solubility
As a dibasic compound, N-Methyl-3-(piperidin-1-yl)propan-1-amine can exist in three states depending on the pH: a neutral free base, a monoprotonated cation, and a diprotonated dication.
-
Low pH (pH < pKa₂): Both the secondary and tertiary amines are protonated, forming a water-soluble diammonium salt (H₂A²⁺). The ionic nature of this species leads to strong ion-dipole interactions with water, resulting in high solubility.
-
Intermediate pH (pKa₂ < pH < pKa₁): The more basic secondary amine remains largely protonated, while the tertiary amine is partially deprotonated. The molecule exists as a mixture of the dication and a monoprotonated species (HA⁺). Solubility remains significant but may decrease as the overall charge of the molecular population is reduced.
-
High pH (pH > pKa₁): Both amine groups are in their neutral, free base form (A). The loss of charge significantly reduces favorable interactions with polar water molecules, and the hydrophobic nature of the C₉ alkyl backbone becomes dominant, leading to a sharp decrease in aqueous solubility.
This equilibrium is the cornerstone of its aqueous behavior and is crucial for designing liquid-liquid extraction protocols, where pH adjustments can shuttle the compound between aqueous and organic phases.
Caption: Workflow for gravimetric solubility determination.
Procedure (Gravimetric Method):
-
Preparation: Add a known mass of the chosen organic solvent (e.g., 5.00 g) to a sealed vial.
-
Addition of Compound: Add the amine in small, weighed portions, ensuring each portion dissolves completely before adding the next, until a slight excess of undissolved material persists.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 12-24 hours.
-
Phase Separation: Allow the undissolved solid to settle completely.
-
Sampling: Carefully withdraw a known mass of the clear supernatant (e.g., 2.00 g) and transfer it to a pre-weighed dish.
-
Evaporation: Gently evaporate the solvent from the dish under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved. Rationale: This removes the solvent, leaving only the dissolved amine.
-
Calculation: The final weight of the dish minus its tare weight gives the mass of the dissolved amine. Calculate the solubility as (mass of amine / mass of supernatant) or express it as g / 100 g of solvent.
Illustrative Organic Solvent Solubility
The following table provides a qualitative and illustrative summary of the expected solubility of N-Methyl-3-(piperidin-1-yl)propan-1-amine in common organic solvents.
Table 3: Predicted Solubility in Common Organic Solvents (Illustrative)
| Solvent | Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Miscible | Strong H-bonding and polar interactions. |
| Ethanol | Polar Protic | Miscible | Strong H-bonding and polar interactions. |
| Dichloromethane | Polar Aprotic | Very Soluble | Favorable dipole-dipole interactions. |
| Acetone | Polar Aprotic | Very Soluble | Favorable dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good balance of polar and nonpolar interactions. |
| Toluene | Nonpolar Aromatic | Soluble | van der Waals interactions with the alkyl/piperidine rings. |
| Hexane | Nonpolar Aliphatic | Sparingly Soluble | Interactions are limited to weaker van der Waals forces. |
Conclusion
N-Methyl-3-(piperidin-1-yl)propan-1-amine is a diamine with a dual solubility profile. Its aqueous solubility is exceptionally high under acidic conditions due to the formation of a cationic ammonium salt and extremely low under basic conditions where the neutral, lipophilic free base predominates. This pH-switchable behavior is a key feature for its handling and purification. In organic media, it is expected to be soluble to miscible in polar solvents and at least sparingly soluble in nonpolar hydrocarbon solvents. The experimental protocols provided herein offer robust methods for researchers to generate precise, quantitative solubility data essential for process development and scientific research.
References
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Wikipedia. (2024). Amine. Retrieved from [Link]
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Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 07(6), 546–564. [Link]
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Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]
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Li, Q., Wang, C., Zhang, Y., & Liu, J. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(64), 40294–40304. [Link]
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Chemsrc. (n.d.). N-Methyl-3-(1-piperidinyl)-1-propanamine. Retrieved from [Link]
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ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]
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Oshinowo, M. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
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The Ascendant Scaffold: A Comprehensive Technical Guide to 3-(Piperidin-1-yl)propyl Amine Derivatives in Modern Drug Discovery
Introduction: The Versatility of the Piperidine Propylamine Core
The 3-(piperidin-1-yl)propyl amine scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of pharmacologically active agents. Its inherent conformational flexibility, combined with the basicity of the two nitrogen atoms, provides a versatile platform for the design of molecules that can effectively interact with a multitude of biological targets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of key derivatives of this core structure, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of synthesizing amide, sulfonamide, carbamate, and thiourea derivatives, providing both the rationale behind synthetic choices and detailed experimental insights.
Core Synthetic Strategies: Accessing the Chemical Space
The derivatization of the 3-(piperidin-1-yl)propyl amine core primarily involves the functionalization of the terminal primary amine. This is typically achieved through standard, yet robust, synthetic methodologies that allow for the introduction of a wide variety of substituents, thereby enabling extensive exploration of the chemical space and fine-tuning of pharmacological properties.
General Synthetic Workflow
The general approach to synthesizing derivatives of 3-(piperidin-1-yl)propan-1-amine involves the reaction of the primary amine with an appropriate electrophile, such as an acyl chloride, sulfonyl chloride, isocyanate, or isothiocyanate. The choice of solvent and base is critical to ensure high yields and purity of the final products.
Caption: General synthetic routes to key derivatives of 3-(piperidin-1-yl)propyl amine.
Amide Derivatives: A Cornerstone of a Privileged Scaffold
The formation of an amide bond from the primary amine of the core structure is a fundamental and widely exploited derivatization strategy. This approach allows for the introduction of a vast array of aromatic and aliphatic substituents, leading to compounds with a broad spectrum of biological activities.
Synthesis of Amide Derivatives: Experimental Protocol
N-Benzoylation of 3-(Piperidin-1-yl)propan-1-amine
A representative procedure for the synthesis of N-benzoyl-3-(piperidin-1-yl)propylamine is as follows:
-
Dissolution: Dissolve 3-(piperidin-1-yl)propan-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the stirred solution.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Biological Activities and Structure-Activity Relationships (SAR)
Amide derivatives of 3-(piperidin-1-yl)propyl amine have demonstrated a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Certain substituted phenyl carboxamide derivatives have shown potent antiproliferative activity against human leukemia cells. For instance, compounds with nitro and fluoro substitutions on the phenyl ring have been found to induce apoptosis.
-
Cannabinoid Receptor Modulation: N-(piperidin-1-yl) carboxamide derivatives have been investigated as antagonists of the cannabinoid CB1 receptor. The nature of the substituent on the carboxamide is crucial for affinity and efficacy.
-
Antimicrobial Activity: While less common, some amide derivatives have been explored for their antibacterial properties.
| Derivative Class | Substituent | Biological Target/Activity | Reported Potency (IC50/MIC) | Reference |
| Amide | 4-Nitro-3-fluorophenyl | Anticancer (Leukemia cells) | Potent apoptosis induction | [1] |
| Amide | Various aryl | Cannabinoid CB1 Receptor Antagonist | Varies with substitution | [2] |
Sulfonamide Derivatives: Exploring Bioisosteric Replacements
Sulfonamides, as bioisosteres of amides, offer an alternative chemical space for derivatization. The tetrahedral geometry of the sulfonyl group, compared to the planar amide, can lead to different binding interactions with biological targets.
Synthesis of Sulfonamide Derivatives: Experimental Protocol
Synthesis of 3-(Piperidin-1-yl)propyl Benzenesulfonamide
A general procedure for the synthesis of a benzenesulfonamide derivative is as follows:
-
Dissolution and Cooling: Dissolve 3-(piperidin-1-yl)propan-1-amine (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.2 equivalents) in DCM to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Biological Activities and SAR
Sulfonamide derivatives of piperidine-containing scaffolds have been investigated for various therapeutic applications, including as inhibitors of enzymes such as farnesyl protein transferase, which is implicated in cancer.[3]
Carbamate and Thiourea Derivatives: Modulating Physicochemical Properties
Carbamates and thioureas are another important class of derivatives, often utilized to modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity.
Synthesis of Carbamate and Thiourea Derivatives: Experimental Protocols
Preparation of Propyl (3-(piperidin-1-yl)propyl)carbamate
A general method for carbamate synthesis involves the reaction of the amine with a chloroformate:
-
Reaction Setup: To a solution of 3-(piperidin-1-yl)propan-1-amine (1.0 equivalent) in a suitable solvent like dichloromethane, add a base (e.g., triethylamine, 1.2 equivalents) and cool to 0°C.
-
Chloroformate Addition: Slowly add propyl chloroformate (1.1 equivalents).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by chromatography.
Synthesis of 1-Aryl-3-(3-(piperidin-1-yl)propyl)thiourea
Thiourea derivatives can be readily prepared from the corresponding isothiocyanates:
-
Reaction: To a solution of 3-(piperidin-1-yl)propan-1-amine (1.0 equivalent) in a solvent such as tetrahydrofuran (THF), add the desired aryl isothiocyanate (1.0 equivalent).
-
Stirring: Stir the reaction mixture at room temperature for several hours.
-
Isolation: The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography.[4]
Biological Activities and SAR
-
Dopamine Receptor Agonists: Carbamate derivatives of related piperidine structures have been explored as prodrugs for dopamine autoreceptor agonists.[5]
-
Antimicrobial Agents: Aryl thiourea derivatives have shown promise as antimicrobial agents, with activity against multidrug-resistant bacteria.[4]
| Derivative Class | Substituent | Biological Target/Activity | Reported Potency (IC50/MIC) | Reference |
| Carbamate | 4-Isopropylphenyl | Prodrug for Dopamine Agonist | 90-fold increase in plasma levels of parent drug | [5] |
| Thiourea | Various aryl | Antimicrobial (Gram-negative bacteria) | Potent activity reported | [4] |
Mechanism of Action: A Multifaceted Pharmacological Profile
The diverse biological activities of 3-(piperidin-1-yl)propyl amine derivatives stem from their ability to interact with a variety of receptors and enzymes. The piperidine ring often serves as a key pharmacophoric element, engaging in hydrophobic and/or electrostatic interactions within the binding pockets of target proteins. The propyl linker provides optimal spacing and flexibility for the terminal functional group to interact with other regions of the binding site.
Caption: Simplified overview of the mechanisms of action for different derivative classes.
For instance, in the case of cannabinoid CB1 receptor antagonists, the N-(piperidin-1-yl) carboxamide moiety is crucial for inverse agonism, with specific interactions, such as hydrogen bonding with key amino acid residues like Lysine 3.28(192), determining the pharmacological profile.[2]
Future Directions and Clinical Perspective
The 3-(piperidin-1-yl)propyl amine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While a direct derivative of this core has not yet prominently featured in late-stage clinical trials, the extensive preclinical research highlights its significant potential. Future research will likely focus on:
-
Fine-tuning selectivity: Modifying the substituents on the derivative functional groups to achieve higher selectivity for specific receptor subtypes or enzyme isoforms.
-
Optimizing pharmacokinetic properties: Utilizing prodrug strategies, such as the carbamate derivatives, to improve oral bioavailability and metabolic stability.
-
Exploring new therapeutic areas: Investigating the potential of these derivatives in less explored areas, such as neurodegenerative diseases and inflammatory disorders.
The robust synthetic accessibility and the rich pharmacological landscape of its derivatives ensure that the 3-(piperidin-1-yl)propyl amine core will remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
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6][7]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation.
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[Synthetic studies towards aryl-(4-aryl-4H-[3][8][9]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC - PubMed Central.]([Link])
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Methodological & Application
Application Note: A Scalable Synthesis Protocol for Methyl-(3-piperidin-1-yl-propyl)-amine
Abstract
This application note provides a detailed, scalable, and robust three-step synthesis protocol for Methyl-(3-piperidin-1-yl-propyl)-amine, a tertiary amine with applications as a building block in pharmaceutical and materials science. The synthesis commences with the cyanoethylation of piperidine, followed by the catalytic hydrogenation of the resulting nitrile to the primary amine, and culminates in a reductive N-methylation using the Eschweiler-Clarke reaction. This guide offers in-depth procedural details, mechanistic insights, safety considerations, and characterization data to ensure reliable and reproducible execution at both laboratory and pilot scales.
Introduction
This compound is a key synthetic intermediate whose structural motif is present in a variety of biologically active molecules. The demand for scalable and efficient synthetic routes to such compounds is therefore of significant interest to the drug development and chemical manufacturing sectors. This document outlines a validated three-step synthesis that is both cost-effective and amenable to scale-up, avoiding the use of hazardous or expensive reagents where possible. The chosen pathway maximizes yield and purity while ensuring operational simplicity.
Overall Synthetic Pathway
The synthesis of this compound is achieved through the following three-step sequence:
-
Step 1: Cyanoethylation of Piperidine to yield 3-(piperidin-1-yl)propanenitrile.
-
Step 2: Reduction of 3-(piperidin-1-yl)propanenitrile to 3-(piperidin-1-yl)propan-1-amine.
-
Step 3: Reductive N-Methylation of 3-(piperidin-1-yl)propan-1-amine to afford the final product, this compound.
Caption: Overall three-step synthesis workflow.
Experimental Protocols
Safety Precautions
-
Piperidine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acrylonitrile: Highly flammable, toxic, and a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Raney® Nickel: Pyrophoric when dry. Handle as a slurry and never allow it to dry out. Keep away from flammable materials.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling compressed gases.
-
Formaldehyde and Formic Acid: Corrosive and toxic. Handle with care in a fume hood.
Step 1: Synthesis of 3-(Piperidin-1-yl)propanenitrile
This step involves a Michael addition of piperidine to acrylonitrile. The reaction is typically exothermic and should be controlled by slow addition of the acrylonitrile.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (85.15 g, 1.0 mol) and methanol (200 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add acrylonitrile (58.36 g, 1.1 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3-(piperidin-1-yl)propanenitrile as a colorless oil.
Step 2: Synthesis of 3-(Piperidin-1-yl)propan-1-amine
The reduction of the nitrile to the primary amine is achieved by catalytic hydrogenation using Raney® Nickel. The addition of ammonia to the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts.[1][2]
Procedure:
-
In a suitable high-pressure reactor (e.g., a Parr hydrogenator), add 3-(piperidin-1-yl)propanenitrile (138.22 g, 1.0 mol) and a 7N solution of ammonia in methanol (500 mL).
-
Carefully add Raney® Nickel (approximately 14 g, slurry in water) to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Stir the mixture at room temperature. The reaction is typically exothermic and may require initial cooling to maintain the temperature below 40 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney® Nickel is pyrophoric. Keep it wet with methanol and dispose of it appropriately.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude 3-(piperidin-1-yl)propan-1-amine can be purified by vacuum distillation.
Step 3: Synthesis of this compound (Eschweiler-Clarke Reaction)
This classic reaction provides a clean and high-yielding route to the desired tertiary amine, using formaldehyde as the carbon source and formic acid as the reducing agent.[3] This method avoids the formation of quaternary ammonium salts.[3]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(piperidin-1-yl)propan-1-amine (142.24 g, 1.0 mol) and formic acid (98%, 101.3 g, 2.2 mol).
-
Heat the mixture to 80 °C in an oil bath.
-
Add aqueous formaldehyde (37% solution, 178.4 g, 2.2 mol) dropwise over 1 hour. Vigorous evolution of carbon dioxide will occur.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain it at this temperature for 8-12 hours, or until the evolution of CO2 ceases.
-
Cool the reaction mixture to room temperature and carefully add 20% aqueous sodium hydroxide solution until the pH is >12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to afford a colorless to pale yellow liquid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 3-(Piperidin-1-yl)propanenitrile | C8H14N2 | 138.21 | Colorless oil | 2.55 (t, 2H), 2.40 (t, 4H), 2.35 (t, 2H), 1.55 (m, 4H), 1.40 (m, 2H) | 119.5, 54.2, 52.8, 25.8, 24.1, 15.3 |
| 3-(Piperidin-1-yl)propan-1-amine | C8H18N2 | 142.24 | Colorless liquid | 2.75 (t, 2H), 2.35 (m, 6H), 1.65 (m, 2H), 1.55 (m, 4H), 1.40 (m, 2H), 1.30 (br s, 2H) | 58.9, 54.7, 42.1, 31.5, 26.1, 24.5 |
| This compound | C9H20N2 | 156.27 | Colorless to pale yellow liquid | 2.50 (t, 2H), 2.35 (m, 6H), 2.20 (s, 3H), 1.60 (m, 2H), 1.50 (m, 4H), 1.40 (m, 2H) | 57.0, 54.6, 49.3, 36.5, 27.2, 26.0, 24.4 |
Note: NMR data is predicted and should be confirmed by experimental analysis. A recorded 1H NMR spectrum for the final product is available in the literature.[4]
Scalability and Process Optimization
-
Heat Management: The cyanoethylation and Eschweiler-Clarke reactions are exothermic. For larger scale synthesis, a jacketed reactor with efficient cooling is recommended to maintain temperature control.
-
Catalyst Handling: On a large scale, the filtration of Raney® Nickel should be performed under an inert atmosphere to prevent ignition.
-
Purification: While vacuum distillation is effective for laboratory scale, for industrial production, fractional distillation may be required to achieve high purity. Alternatively, purification of the final tertiary amine can be achieved by selective extraction based on pH, which can be more cost-effective on a large scale.[2][5]
Conclusion
The presented three-step synthesis provides a practical and scalable method for the preparation of this compound. The protocol utilizes readily available and cost-effective starting materials and reagents. The key transformations, including Michael addition, catalytic hydrogenation, and reductive amination, are well-established and robust industrial processes. This application note serves as a comprehensive guide for researchers and process chemists to reliably produce this valuable synthetic intermediate.
References
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 839-843.
- YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- New Method Improves Nitrile Reductions. (1960). Chemical & Engineering News, 38(25), 52-53.
- Eschweiler-Clarke Reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5789.
- Simplified Version of the Eschweiler-Clarke Reaction. (2024). The Journal of Organic Chemistry, 89(5), 3580-3584.
- US Patent 7,214,829 B2. (2007).
- US Patent 3,210,349 A. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
- Eschweiler-Clarke Reaction. (n.d.). J&K Scientific LLC.
- A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. (2002).
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- ChemicalBook. (n.d.). This compound(86010-41-5) 1H NMR.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2024). Scientific Reports, 14(1), 1-11.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026.
- Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2018). CHIMIA International Journal for Chemistry, 72(11), 797-800.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5789.
Sources
Application Notes and Protocols for the Synthesis of N-Alkylated Piperidines via Reductive Amination
Introduction: The Central Role of N-Alkylated Piperidines and the Strategic Advantage of Reductive Amination
The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] The strategic N-alkylation of this saturated heterocycle is a critical synthetic step that allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Reductive amination has emerged as a premier method for forging the crucial C-N bond in the synthesis of N-alkylated piperidines. This powerful and versatile reaction offers significant advantages over traditional N-alkylation methods using alkyl halides, most notably the avoidance of over-alkylation to form quaternary ammonium salts.[2]
This comprehensive guide provides detailed protocols and expert insights into the application of reductive amination for the synthesis of N-alkylated piperidines. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying reaction mechanisms, offers a comparative analysis of common reducing agents, and presents robust experimental procedures with integrated troubleshooting advice.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
Reductive amination is a sequential process that first involves the formation of an iminium ion from the condensation of a secondary amine, such as piperidine, with an aldehyde or ketone. This electrophilic intermediate is then reduced in situ by a carefully selected hydride-donating reagent to yield the desired N-alkylated piperidine. The entire transformation is typically conducted in a single reaction vessel, enhancing operational simplicity and efficiency.[1]
The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration to generate the key iminium ion intermediate. The reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the iminium ion.
Caption: General mechanism of reductive amination.
A Comparative Analysis of Reducing Agents for Piperidine N-Alkylation
The choice of reducing agent is paramount to the success of a reductive amination reaction, directly influencing the yield, selectivity, and substrate scope. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. The following table provides a comparative overview of commonly employed borohydride-based reducing agents.
| Reducing Agent | Formula | Key Advantages | Key Limitations | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Effective in slightly acidic conditions. Lower toxicity than NaBH₃CN.[3][4] | Water-sensitive and not compatible with methanol.[5] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity for iminium ions. Not water-sensitive, allowing for use in protic solvents like methanol. | Highly toxic and generates cyanide byproducts, requiring careful handling and disposal.[3][6] | Methanol (MeOH), Ethanol (EtOH)[5] |
| Sodium Borohydride | NaBH₄ | Cost-effective and potent reducing agent. | Lacks selectivity and can reduce the starting aldehyde or ketone. Often requires a two-step procedure where the imine is pre-formed.[3] | Methanol (MeOH), Ethanol (EtOH)[5] |
| Borane-Pyridine Complex (BAP) | C₅H₅N·BH₃ | Less toxic and less expensive alternative to NaBH₃CN. Compatible with both protic and aprotic solvents.[7] | Can lead to the reduction of the aldehyde to the corresponding alcohol as a side reaction.[7] | Ethanol (EtOH), Toluene, Dichloromethane (DCM)[7] |
Experimental Protocols: Synthesis of N-Benzylpiperidine
This protocol details the synthesis of N-benzylpiperidine from piperidine and benzaldehyde using sodium triacetoxyborohydride (STAB), a widely favored reducing agent due to its high selectivity and operational safety.[3][4]
Materials and Reagents:
-
Piperidine (≥99%)
-
Benzaldehyde (≥99%)
-
Sodium triacetoxyborohydride (STAB) (≥97%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for the synthesis of N-benzylpiperidine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add piperidine (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution at room temperature.
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution. Continue stirring at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The addition of STAB can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) may occur.
-
Work-up: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Work-up: Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylpiperidine.
Troubleshooting Guide for Reductive Amination of Piperidines
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Iminium Ion Formation: This is a common issue, especially with less reactive ketones.[2] | - Operate in a mildly acidic pH range (4-6) by adding a catalytic amount of acetic acid.[3] - For challenging substrates, consider using a Lewis acid catalyst such as Ti(i-PrO)₄ or ZnCl₂.[2][5] - Ensure all reagents and solvents are anhydrous, as water can inhibit iminium ion formation.[2][3] |
| Decomposition of Reducing Agent: Borohydride reagents can be sensitive to moisture and highly acidic conditions.[3] | - Use freshly opened or properly stored reducing agents. - Ensure all glassware is oven-dried.[3] | |
| Presence of Starting Materials | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction closely by TLC and extend the reaction time if necessary. - A moderate increase in temperature may be beneficial for less reactive substrates. |
| Formation of Alcohol Byproduct | Reduction of the Carbonyl Starting Material: This is more prevalent with less selective reducing agents like NaBH₄.[3] | - Use a more selective reducing agent like STAB, which preferentially reduces the iminium ion.[3] - If using NaBH₄, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[5] |
| Broad NMR Peaks in the Product | Residual Acidic Impurities: Boric acid byproducts from the reducing agent can cause peak broadening. | - Ensure a thorough aqueous workup with a base (e.g., saturated NaHCO₃) to remove all acidic residues. - Consider an additional wash of the organic layer with water. |
| Difficulty in Purification | Co-elution of Product and Unreacted Aldehyde/Ketone: | - Optimize the stoichiometry to ensure complete consumption of the limiting reagent. - If the product is basic, consider an acid-base extraction to separate it from neutral impurities. |
Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It is also an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place under an inert atmosphere.[4][8][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. May be metabolized to cyanide. Handle with extreme caution in a fume hood, wearing appropriate PPE. Avoid contact with acids, which can release toxic hydrogen cyanide gas. All waste containing this reagent must be quenched and disposed of as hazardous waste according to institutional guidelines.[6][10]
-
General Precautions: All organic synthesis should be conducted in a well-ventilated fume hood. Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
Reductive amination is a robust and highly efficient method for the synthesis of N-alkylated piperidines, offering excellent control over the degree of substitution. The selection of an appropriate reducing agent, careful control of reaction conditions, and a thorough understanding of potential side reactions are key to achieving high yields of the desired products. The protocols and troubleshooting guidance provided herein serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the successful implementation of this important synthetic transformation.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 23(4), 629-637.
- Pandit, C. R., & Mani, N. S. (2009). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Tetrahedron Letters, 50(48), 6694-6696.
-
SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. (2017, June 6). Loba Chemie. Retrieved from [Link]
- Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 22(3), 284-303.
- Sodium Cyanoborohydride SOP. (n.d.). Retrieved from a university chemical safety resource.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Clemente, F., Matassini, C., & Cardona, F. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(11), 2847.
- Zarei, M., & Jarrahpour, A. (2011). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Journal of the Iranian Chemical Society, 8(S1), S139-S146.
- Wang, H., et al. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 86(17), 11849-11858.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
Reddit discussion on challenging reductive amination. (2017, June 9). r/chemistry. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]
-
Reddit discussion on reductive amination of piperazine. (2024, October 24). r/OrganicChemistry. Retrieved from [Link]
- Pandit, C. R., & Mani, N. S. (2009). Expedient Reductive Amination of Aldehyde Bisulfite Adducts. The Journal of Organic Chemistry, 74(6), 2565-2567.
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007). Google Patents.
- Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
- Wang, D.-G., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5022-5025.
- O'Neill, J. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11859-11871.
-
Reddit discussion on piperidine in reductive amination. (2024, February 4). r/chemhelp. Retrieved from [Link]
- Prat, D., et al. (2015). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 17(4), 2290-2300.
- Le-Nguyen, M., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 40-49.
- Sharma, P., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 429-434.
- D'Silva, T. D. J., & Rale, V. R. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-178.
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Application Notes and Protocols for the Quantitative Analysis of Methyl-(3-piperidin-1-yl-propyl)-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl-(3-piperidin-1-yl-propyl)-amine, scientifically known as N-Methyl-3-(1-piperidinyl)-1-propanamine, is a tertiary amine that may be encountered in various stages of drug development and manufacturing, either as a synthetic intermediate, a metabolite, or a potential impurity. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides a comprehensive guide to validated analytical methods for the determination of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
The chemical structure and key properties of N-Methyl-3-(1-piperidinyl)-1-propanamine are summarized below:
| Property | Value |
| Chemical Structure | ![]() |
| CAS Number | 86010-41-5[1] |
| Molecular Formula | C₉H₂₀N₂[1] |
| Molecular Weight | 156.27 g/mol [1] |
| Boiling Point | 216.1 ± 8.0 °C[1] |
| LogP | 1.20[1] |
The weakly chromophoric nature of this aliphatic amine necessitates specialized analytical strategies to achieve the required sensitivity and selectivity for quantification, particularly at low levels. This guide will detail three robust analytical techniques: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Analytical Strategy Overview
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV with Pre-column Derivatization: This is a cost-effective and widely accessible technique. Since aliphatic amines lack a strong UV chromophore, a derivatization step is employed to attach a UV-absorbing molecule to the analyte, enabling sensitive detection.[2] This approach is suitable for routine quality control testing of bulk materials and formulations where the sample matrix is relatively clean.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for highly sensitive and selective quantification of analytes in complex matrices such as biological fluids or complex drug formulations.[3] It offers direct analysis without the need for derivatization and can achieve very low limits of detection and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. While amines can sometimes exhibit poor chromatographic behavior, the use of specialized columns or derivatization can overcome these challenges.[4][5] GC-MS is a powerful tool for both quantification and identification.
The logical flow for selecting an appropriate analytical method is illustrated in the diagram below.
Caption: Workflow for selecting an appropriate analytical method.
HPLC-UV with Pre-column Derivatization
Principle
This method is based on the chemical reaction of the tertiary amine with a derivatizing agent to form a product with a strong ultraviolet (UV) chromophore. This allows for sensitive detection using a standard HPLC-UV system. A variety of derivatizing reagents can be used for amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride.[2] The derivatized analyte is then separated from other components by reversed-phase chromatography and quantified based on its UV absorbance.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Borate buffer (0.1 M, pH 8.5)
-
Formic acid (reagent grade)
-
0.45 µm syringe filters
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For a drug product, an extraction step may be necessary.
3. Derivatization Procedure
-
To 100 µL of each standard or sample solution in a clean vial, add 400 µL of borate buffer (0.1 M, pH 8.5).
-
Add 500 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.
-
Quench the reaction by adding 50 µL of a 1% (v/v) solution of glycine in water.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
Caption: Pre-column derivatization workflow for HPLC-UV analysis.
4. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 265 nm |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy | Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | No significant impact on results with small, deliberate changes in method parameters (e.g., pH, column temperature, flow rate). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated from other components on an LC column, then ionized (typically using electrospray ionization - ESI), and the resulting ions are fragmented. Specific parent-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing excellent selectivity and sensitivity for quantification.[3]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Isotopically labeled internal standard (e.g., d4-Methyl-(3-piperidin-1-yl-propyl)-amine), if available.
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare serial dilutions in a 50:50 mixture of water and acetonitrile to create calibration standards, typically in the ng/mL range (e.g., 1-500 ng/mL).
-
Sample Preparation:
-
For Drug Substance/Product: Dissolve and dilute in a suitable solvent to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
Caption: Sample preparation for LC-MS/MS analysis from a biological matrix.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the reference standard. A plausible transition would be m/z 157.2 → [fragment ion]. |
| Collision Energy | To be optimized for the specific instrument and analyte. |
Method Validation
Validation for LC-MS/MS methods follows the general principles of ICH Q2(R1) but with additional considerations for matrix effects.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | No interfering peaks in the MRM chromatograms of blank matrix samples. |
| Linearity | r² ≥ 0.99 over the defined range. |
| Accuracy and Precision | Within ±15% of the nominal concentration (±20% at the LOQ). |
| Matrix Effect | Assessed to ensure it is consistent and compensated for by the internal standard. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The sample is vaporized and introduced into a capillary column where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer for ionization and detection. For amines, which can be highly active and prone to peak tailing, a deactivated column specifically designed for amine analysis is recommended.[5]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare serial dilutions in dichloromethane to create calibration standards.
-
Sample Preparation: A liquid-liquid extraction may be necessary to transfer the analyte from an aqueous matrix into an organic solvent. For solid samples, dissolution in a suitable solvent followed by filtration may be sufficient.
3. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a specific amine-deactivated column) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) using characteristic ions of the analyte. |
Method Validation
The validation of the GC-MS method will follow the parameters outlined in ICH Q2(R1), similar to the HPLC-UV method.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound will be dictated by the specific requirements of the analysis. For routine quality control of relatively pure samples, HPLC-UV with pre-column derivatization offers a reliable and cost-effective solution. For trace-level quantification in complex matrices, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. GC-MS provides another robust option, particularly when leveraging its high resolving power for identification and quantification. In all cases, a thorough method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.[6][7][8]
References
-
Chemsrc. (2025). N-Methyl-3-(1-piperidinyl)-1-propanamine | CAS#:86010-41-5. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
ResearchGate. (2025, August 6). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]
-
MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
Journal of Environmental Sciences. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]
-
Chromatography Forum. (2014, June 5). tertiary amines by GC-MS. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
U.S. Patent. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF. Retrieved from [Link]
-
PubMed. (2012, April 27). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Methyl-3-(piperidin-1-yl)propan-1-amine, 95% Purity, C9H20N2, 1 gram. Retrieved from [Link]
-
ACS Publications. (2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N-methyl propyl amine, 627-35-0. Retrieved from [Link]
-
Chemsrc. (2025, August 24). N-methyl-N-(propan-2-yl)-3-propylpiperidin-4-amine. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of 3-Aminopiperidine Derivatives
Abstract
This application note presents a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of 3-aminopiperidine derivatives. These compounds are pivotal intermediates in pharmaceutical development, yet their inherent chemical properties—high polarity and weak UV absorption—pose significant analytical challenges. This document provides a detailed, step-by-step protocol, from initial method development to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, designed for researchers, scientists, and drug development professionals.[1][2]
Introduction: The Analytical Challenge of 3-Aminopiperidine Derivatives
3-Aminopiperidine and its derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their structural motif is present in a wide range of therapeutic agents. The accurate quantification of these compounds is critical for ensuring the quality, safety, and efficacy of the final drug product.
However, the analysis of these small, polar, basic compounds by reversed-phase HPLC-UV is notoriously difficult. Key challenges include:
-
Poor Retention: The high polarity of the amine group leads to minimal interaction with traditional non-polar stationary phases (e.g., C18), resulting in elution near or in the solvent front.
-
Weak UV Absorption: The lack of a significant chromophore in the molecular structure makes sensitive detection by UV spectrophotometry challenging.[3][4]
-
Peak Tailing: As basic compounds, 3-aminopiperidine derivatives are prone to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[5][6][7] This secondary interaction mechanism leads to asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.[5][7]
To overcome these obstacles, a systematic approach to method development is required, often involving specialized chromatographic techniques or pre-column derivatization to enhance detectability and chromatographic performance.[8][9][10]
Strategic Approaches to Method Development
A successful HPLC-UV method for 3-aminopiperidine derivatives hinges on addressing the core challenges of retention, peak shape, and sensitivity. The following strategies are explored in this guide:
-
Chromatographic Mode Selection: While reversed-phase chromatography is the workhorse of HPLC, alternative modes are often better suited for highly polar and basic analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[11][12][13] This technique is ideal for retaining and separating highly polar compounds that show little to no retention in reversed-phase mode.[11][12]
-
Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with a combination of reversed-phase and ion-exchange functionalities.[14][15][16] This dual retention mechanism allows for the simultaneous separation of ionic and hydrophobic analytes, making it a powerful tool for analyzing complex mixtures containing polar and non-polar compounds.[14][15][17]
-
Ion-Pair Chromatography (IPC): In this reversed-phase technique, an ion-pairing reagent is added to the mobile phase.[18][19] This reagent, typically a long-chain alkyl sulfonate, forms a neutral ion-pair with the positively charged amine analyte, increasing its hydrophobicity and retention on a C18 column.[18][20]
-
-
Pre-Column Derivatization: To address the issue of poor UV absorption, a chromophoric tag can be attached to the amine group prior to HPLC analysis.[8][9][10][21] This not only enhances UV sensitivity but can also improve the chromatographic behavior of the analyte by increasing its hydrophobicity and reducing its basicity.[9] Common derivatizing agents for amines include benzoyl chloride and dansyl chloride.[3][4][10]
Experimental Workflow and Protocols
The following sections detail the step-by-step protocols for developing a robust HPLC-UV method for a representative 3-aminopiperidine derivative.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Chromatography Data System | Empower™, Chromeleon™, or equivalent |
| Analytical Column | See specific protocols |
| Reagents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid, Ammonium formate, Benzoyl chloride, Triethylamine |
| Standards | 3-Aminopiperidine derivative reference standard |
Protocol 1: HILIC Method Development
This protocol focuses on achieving retention and good peak shape for the underivatized polar amine.
-
Column Selection: Start with a HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
UV Detection: 210 nm
-
Gradient: 95% B to 60% B over 10 minutes.
-
-
Optimization:
-
Adjust the gradient slope and initial/final organic content to optimize retention and resolution.
-
Vary the buffer concentration (5-20 mM) and pH (3-5) to improve peak shape. Ammonium formate is a good choice as it is volatile and MS-compatible.[13]
-
Protocol 2: Pre-Column Derivatization with Benzoyl Chloride
This protocol enhances UV sensitivity for trace-level analysis.
-
Derivatization Reaction:
-
In a vial, dissolve 1 mg of the 3-aminopiperidine derivative in 1 mL of acetonitrile.
-
Add 10 µL of triethylamine (as a base).
-
Add 5 µL of benzoyl chloride.
-
Vortex and let the reaction proceed at room temperature for 15 minutes.
-
Quench the reaction with 100 µL of methanol.
-
-
Column Selection: A standard C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) is suitable for the more hydrophobic derivative.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm (or the λmax of the benzoyl derivative).
-
Gradient: 30% B to 80% B over 15 minutes.
-
-
Optimization: Adjust the gradient profile and mobile phase modifiers as needed to achieve optimal separation from any impurities or side-products of the derivatization reaction.
Visualizing the Method Development Strategy
Caption: Workflow for HPLC method development for 3-aminopiperidine derivatives.
Method Validation Protocol
Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[22] The validation should be performed in accordance with ICH Q2(R2) guidelines.[1][2]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity index > 0.999; baseline resolution between the analyte and all potential impurities/degradants. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999; y-intercept should not be significantly different from zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 1.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at LOQ ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23] | System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. |
Visualizing the Validation Process
Caption: The validation workflow based on ICH Q2(R2) guidelines.
Conclusion
The successful analysis of 3-aminopiperidine derivatives by HPLC-UV requires a thoughtful and systematic approach to method development. By carefully considering the unique chemical properties of these analytes, appropriate chromatographic strategies such as HILIC, mixed-mode chromatography, or pre-column derivatization can be employed to achieve robust and reliable separation and quantification. The subsequent validation of the developed method in accordance with ICH guidelines ensures its suitability for use in a regulated environment, ultimately contributing to the quality and safety of pharmaceutical products.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Benchchem. (n.d.).
- International Council for Harmonis
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs.
- Thermo Fisher Scientific. (n.d.).
- MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
- Thermo Fisher Scientific. (n.d.).
- SIELC Technologies. (n.d.).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Chemistry LibreTexts. (2023).
- PubMed. (2015).
- Chromatography Today. (n.d.).
- ResearchGate. (2014).
- uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Sigma-Aldrich. (n.d.).
- Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Element Lab Solutions. (n.d.).
- ALWSCI. (2025).
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- ResearchGate. (2018). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- ResearchGate. (2014).
- Merck Millipore. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
- Helda - University of Helsinki. (n.d.).
- ResearchGate. (2024). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
- PubMed. (2001).
- Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
- GMP Insiders. (2023).
- Technology Networks. (2024).
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Application Notes and Protocols: Methyl-(3-piperidin-1-yl-propyl)-amine in Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine-Propylamine Scaffold
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets in a specific and potent manner. The piperidine ring is a quintessential example of such a scaffold, found in numerous approved drugs targeting the central nervous system (CNS), as well as therapeutics for a variety of other conditions.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological macromolecules, enhancing aqueous solubility and facilitating passage through biological membranes.[2]
This guide focuses on a particularly valuable, bifunctional building block: Methyl-(3-piperidin-1-yl-propyl)-amine . This compound features a piperidine ring linked via a propyl chain to a secondary methylamine. This unique arrangement presents two distinct points for chemical modification, offering medicinal chemists a versatile platform for library synthesis and lead optimization. The tertiary amine of the piperidine and the secondary amine of the side chain possess different steric and electronic environments, allowing for selective functionalization. This dual-handle characteristic makes it an exceptionally useful intermediate for creating diverse chemical entities with finely tuned pharmacological profiles.
A prime example of the successful application of a closely related scaffold is in the synthesis of the antipsychotic drug Cariprazine .[3][4] Cariprazine, a dopamine D3/D2 receptor partial agonist, is used in the treatment of schizophrenia and bipolar disorder.[5][6] Its synthesis often involves a key intermediate that shares the core piperidine-propylamine structure, underscoring the therapeutic relevance of this molecular framework.[7]
This document will provide a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization, and insights into the rationale behind these synthetic strategies.
Chemical Properties and Handling
| Property | Value |
| IUPAC Name | N-methyl-3-(piperidin-1-yl)propan-1-amine |
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless to pale yellow liquid (typical for similar aliphatic amines) |
| Boiling Point | Not widely reported, estimated to be in the range of 200-220 °C |
| Solubility | Soluble in water and common organic solvents |
Data compiled from various chemical supplier databases.
Handling and Storage: this compound is a basic compound and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent degradation.
Core Applications in Medicinal Chemistry: A Versatile Building Block
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Its two amine functionalities, a tertiary amine within the piperidine ring and a secondary methylamine on the propyl side chain, can be selectively targeted for further chemical transformations.
Synthesis of Amide Derivatives
The secondary amine of this compound is readily acylated to form amide derivatives. This is a common strategy in medicinal chemistry to introduce a wide variety of substituents, thereby exploring the structure-activity relationship (SAR) of a compound series. The resulting amide bond can act as a hydrogen bond donor and acceptor, influencing the compound's binding to its biological target.
Workflow for Amide Synthesis:
Caption: General workflow for amide synthesis.
Detailed Protocol: Amide Coupling using HATU
This protocol describes a general method for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent.[8]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x).
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide derivative.
Rationale for Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization of chiral carboxylic acids.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous workup with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts.
Synthesis of Substituted Amines via Reductive Amination
The secondary amine of this compound can also undergo reductive amination with aldehydes or ketones to yield more complex tertiary amines. This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds.[10]
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general method for the reductive amination of this compound with an aldehyde or ketone.[11]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary amine derivative.
Rationale for Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which can be advantageous for sensitive substrates.[12]
-
DCE is a common solvent for reductive aminations.
-
The optional acetic acid can catalyze the formation of the intermediate iminium ion, which is then reduced.
Case Study: The Cariprazine Synthesis Intermediate
The antipsychotic drug Cariprazine provides an excellent real-world example of the utility of the piperidine-propylamine scaffold. While the exact starting material in many patented syntheses is not this compound, a very close analog, trans-4-(N,N-dimethylcarbamoyl)-cyclohexylamine, is used. The derivatization of this primary amine is a key step in the synthesis. The principles and protocols for derivatizing this analog are directly applicable to this compound.
Signaling Pathway of Cariprazine:
Caption: Simplified signaling pathway of Cariprazine.[2][13][14]
The synthesis of Cariprazine often involves the formation of a urea linkage on the amine of the cyclohexane ring.[15] This highlights another important derivatization strategy for amine-containing scaffolds.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its dual amine functionalities provide chemists with multiple avenues for structural diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics. The successful development of drugs like Cariprazine, which feature a similar core structure, validates the importance of the piperidine-propylamine scaffold in modern drug discovery. The protocols detailed in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of the next generation of innovative medicines.
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The Versatile Scaffold: Application Notes for Methyl-(3-piperidin-1-yl-propyl)-amine in Drug Discovery
Introduction: The Piperidine Moiety as a Privileged Structure in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its significance as a "privileged scaffold."[3] This structural motif offers a unique combination of features that make it highly attractive for drug development. The piperidine ring provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. Furthermore, the nitrogen atom imparts basicity, enabling the formation of salts to improve solubility and allowing for crucial hydrogen bonding interactions within receptor binding pockets. The metabolic stability of the piperidine ring also contributes to favorable pharmacokinetic profiles.[4]
This application note focuses on a specific, yet representative, example of this scaffold: Methyl-(3-piperidin-1-yl-propyl)-amine . This molecule embodies the key characteristics of N-alkylated piperidines with a flexible linker to a secondary amine, a common motif in centrally active agents. We will explore its synthesis, physicochemical properties, and diverse applications in drug discovery, providing detailed protocols and insights for researchers in the field.
Physicochemical Properties and Pharmacokinetic Implications
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold offers several tunable parameters to optimize these properties.
Key Physicochemical Characteristics:
| Property | Typical Value Range for N-Alkylpiperidines | Significance in Drug Discovery |
| pKa | 8.0 - 11.0[5][6] | The basicity of the piperidine nitrogen (pKa ≈ 11.2 for piperidine) and the secondary amine influences the degree of ionization at physiological pH.[1] This is crucial for solubility, receptor interaction (ionic bonding), and membrane permeability. N-alkylation can slightly increase the pKa.[7] |
| logP/logD | 1.0 - 4.0 | Lipophilicity, measured as logP (for the neutral species) and logD (at a specific pH), is a key factor in cell membrane permeability, including crossing the blood-brain barrier.[5] The alkyl chain and piperidine ring contribute to lipophilicity, which can be modulated by further substitution. |
| Polar Surface Area (PSA) | < 90 Ų | PSA is a predictor of drug absorption and brain penetration. The two nitrogen atoms in the scaffold contribute to the PSA, which can be fine-tuned by chemical modification to balance solubility and permeability. |
| Hydrogen Bond Donors/Acceptors | Donors: 1 (secondary amine), Acceptors: 2 (both nitrogens) | The ability to form hydrogen bonds is critical for target binding and solubility. The secondary amine provides a hydrogen bond donor, while both nitrogen atoms can act as acceptors. |
The presence of two basic nitrogen atoms allows for the formation of various salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The overall balance of lipophilicity and polarity in this scaffold makes it particularly well-suited for developing drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is often a prerequisite.[8]
Strategic Applications in Drug Discovery
The this compound scaffold and its analogs have been explored in a variety of therapeutic areas, primarily due to their ability to interact with a range of biological targets. The flexible propyl linker allows the piperidine and methylamine moieties to adopt optimal conformations for binding.
Central Nervous System (CNS) Disorders
The N-alkylpiperidine motif is a common feature in many CNS-active drugs.[4] The basic nitrogen of the piperidine ring is often a key pharmacophoric element for interacting with receptors in the brain.
-
Antipsychotics: Drugs like Haloperidol and Risperidone contain a piperidine ring that is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[1] The N-(aminoalkyl)piperidine structure can be seen as a simplified analog of the pharmacophores present in these complex molecules.
-
Analgesics: The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and its derivatives.[9] The nitrogen atom plays a critical role in binding to opioid receptors.
-
Dopamine Reuptake Inhibitors: Derivatives of 1-methyl-4-phenylpiperidine are potent dopamine reuptake inhibitors, which have been investigated for the treatment of cocaine addiction.
Receptor Antagonism
The flexible nature of the N-(3-aminopropyl)piperidine side chain makes it a versatile element for targeting G-protein coupled receptors (GPCRs).
-
Histamine H3 Receptor Antagonists: The N-(3-aminopropyl)piperidine moiety has been incorporated into compounds designed as histamine H3 receptor antagonists, which have potential applications in treating cognitive disorders and other neurological conditions.
-
5-HT3A Receptor Antagonists: This scaffold is a reactant in the synthesis of 5-HT3A receptor antagonists, which are used as antiemetics.
Enzyme Inhibition
The piperidine scaffold can also be incorporated into enzyme inhibitors. For example, derivatives have been investigated as inhibitors of cholinesterases for the treatment of Alzheimer's disease.[3]
Synthetic Protocols and Methodologies
The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. A common and efficient method is reductive amination .
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis starting from the commercially available N-(3-Aminopropyl)piperidine and formaldehyde.
Workflow Diagram:
A schematic of the reductive amination process.
Materials and Reagents:
-
N-(3-Aminopropyl)piperidine
-
Formaldehyde (37% solution in water)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol/Triethylamine (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of N-(3-Aminopropyl)piperidine (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add formaldehyde solution (1.1 eq).
-
Imine/Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.[10][11]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure this compound.
Rationale for Experimental Choices:
-
Methanol as Solvent: It is a good solvent for both the reactants and the reducing agent.
-
Acetic Acid Catalyst: The acidic conditions promote the formation of the electrophilic iminium ion, which is more readily reduced than the corresponding imine.[10]
-
Sodium Cyanoborohydride: This reducing agent is selective for the reduction of iminium ions in the presence of carbonyl groups, preventing the reduction of the starting formaldehyde.[11][12] It is also stable in mildly acidic conditions.
-
Triethylamine in Chromatography: The addition of a small amount of a basic amine like triethylamine to the eluent helps to prevent the product from streaking on the silica gel, which is acidic.
Protocol 2: Characterization of this compound
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the piperidine ring protons, the propyl chain protons, and the N-methyl group. The integration of these signals should match the expected number of protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic N-H stretching vibrations for the secondary amine. |
Conclusion and Future Perspectives
The this compound scaffold is a valuable building block in drug discovery, offering a blend of desirable physicochemical properties and synthetic accessibility. Its utility in constructing molecules for a wide range of biological targets, particularly within the CNS, has been well-established. The synthetic protocols provided herein offer a reliable means of accessing this and related structures. Future work in this area will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of bioisosteric replacements for the piperidine ring and the functionalization of the scaffold at various positions will continue to be fruitful avenues for the discovery of new therapeutic agents.[8]
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Grygorenko, O. O., et al. (2019). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from Piperidine Intermediates
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of FDA-approved drugs and biologically active natural products.[1][2] Its six-membered heterocyclic structure offers a versatile, three-dimensional framework that can be strategically functionalized to modulate physicochemical properties such as lipophilicity and basicity, enhancing drug-like characteristics and target binding.[2] This guide provides an in-depth exploration of key synthetic strategies for constructing and functionalizing the piperidine core, aimed at researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, present validated, step-by-step protocols for core synthetic transformations, and provide data-driven insights to guide the synthesis of novel bioactive molecules.
The Strategic Importance of the Piperidine Moiety
The piperidine ring is a fundamental motif in countless pharmaceuticals targeting a broad spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4] Its conformational flexibility allows it to adapt its shape to the steric demands of biological targets like G-protein coupled receptors, ion channels, and enzymes.[1][2] Furthermore, the presence of the nitrogen atom provides a handle for introducing hydrogen bond donors or acceptors and modulating the molecule's pKa, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2] This combination of structural versatility and favorable physicochemical properties makes the synthesis of novel piperidine derivatives a highly active and valuable area of research.
The general workflow for developing new piperidine-based molecules involves the synthesis of the core ring, its functionalization, and subsequent biological evaluation.
Caption: General workflow for piperidine-based drug discovery.
Core Synthesis Strategies: Building the Piperidine Ring
The construction of the piperidine ring itself is the foundational step. The choice of method depends on the desired substitution pattern, scalability, and available starting materials.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical method for synthesizing the piperidine scaffold is the catalytic hydrogenation of a corresponding pyridine precursor.[5] This reaction, however, can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[5]
Scientific Rationale: The reaction requires a potent catalytic system to overcome the aromaticity. Platinum group metals, such as Platinum(IV) oxide (PtO₂) and Palladium on Carbon (Pd/C), are highly effective.[5] The use of an acidic solvent like glacial acetic acid is crucial; it protonates the pyridine nitrogen, which facilitates the reduction process and enhances the catalyst's activity.[5][6] High hydrogen pressure is typically employed to drive the reaction to completion.
Protocol 2.1: Platinum-Catalyzed Hydrogenation of Substituted Pyridine
This protocol is adapted from established methodologies for the hydrogenation of pyridine derivatives using PtO₂.[5][6]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%)
-
Glacial Acetic Acid (solvent)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (~5 mol%) to the solution. Caution: The catalyst may be pyrophoric; handle under an inert atmosphere if dry.
-
Hydrogenation: Seal the high-pressure reactor. Purge the vessel several times with an inert gas (e.g., nitrogen) before carefully introducing hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-70 bar).[5][6]
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-16 hours.[5]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and carefully filter it through a pad of Celite® to remove the platinum catalyst. Caution: Do not allow the filter cake to dry completely in air; quench it with water after filtration.[5]
-
Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases to neutralize the acetic acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude piperidine derivative.
-
Purification: If necessary, purify the crude product by flash column chromatography or distillation.
| Substrate Example | Catalyst | Pressure (bar) | Time (h) | Yield | Reference |
| 2-Methylpyridine | PtO₂ | 50-70 | ~8 | High | [5][6] |
| 3-Phenylpyridine | PtO₂ | 60 | ~8 | ~85% | [6] |
| 4-Methoxypyridine | Pd/C, HCl | 5 | 16 | High | [5] |
Table 1: Representative conditions for catalytic hydrogenation of pyridines.
One-Pot Cyclocondensation
An alternative "green chemistry" approach involves the direct synthesis of N-substituted piperidines from acyclic precursors. The cyclocondensation of a 1,5-dihalopentane with a primary amine is an efficient method, especially when enhanced by microwave irradiation.[7]
Scientific Rationale: This reaction proceeds via a tandem nucleophilic substitution. The primary amine first displaces one halide to form an intermediate, which then undergoes an intramolecular cyclization to form the piperidine ring.[7] Microwave irradiation dramatically reduces reaction times by efficiently transferring energy to the polar solvent (water) and reactants, accelerating the rate of reaction compared to conventional heating.[7] Potassium carbonate acts as a base to neutralize the hydrogen halide formed during the reaction.
Protocol 2.2: Microwave-Assisted Synthesis of N-Substituted Piperidines
This protocol is based on the one-pot synthesis from 1,5-dichloropentane.[7]
Materials:
-
1,5-Dichloropentane (1.0 mmol, 1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.0 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Deionized Water
-
Microwave reactor with sealed vessels
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane, the desired primary amine, and potassium carbonate.[7]
-
Solvent Addition: Add deionized water (2 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.[7] Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to obtain the crude N-substituted piperidine.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Functionalization Strategies: Decorating the Piperidine Scaffold
Once the core is synthesized, its properties can be fine-tuned through functionalization. N-arylation and C-H functionalization are powerful modern techniques to introduce molecular diversity.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the introduction of diverse aryl groups onto the piperidine nitrogen.[8][9] This is a critical transformation for creating scaffolds found in many biologically active molecules.[9]
Scientific Rationale: The reaction's success, especially with sterically hindered amines, depends on a suitable palladium catalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, Xantphos).[8][9] The ligand facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base (e.g., NaOtBu) to form the amide, and finally, reductive elimination to form the N-aryl bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.1: Palladium-Catalyzed N-Arylation of a Boc-Protected Piperidine
This protocol is a general procedure for the coupling of an aryl halide with a piperidine derivative.[8][9]
Materials:
-
Substituted Piperidine (e.g., 1-Boc-4-aminopiperidine) (1.2 equiv)
-
Aryl Halide (e.g., Aryl bromide) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Phosphine Ligand (e.g., Xantphos or XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-1.5 equiv)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).[8]
-
Reagent Addition: Seal the flask, then add the aryl halide and the piperidine derivative, followed by anhydrous, degassed toluene (5-10 mL per mmol of limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated piperidine.
Direct C(sp³)–H Arylation of N-Boc-Piperidines
A frontier in synthetic chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. Palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines allows for the direct installation of aryl groups at the C3 (β) position.[10]
Scientific Rationale: This advanced method relies on ligand control to direct the regioselectivity of the arylation. While many C-H activation reactions on piperidines favor the C2 (α) position, the use of flexible biarylphosphine ligands can promote reductive elimination from a key intermediate to favor the formation of the β-arylated product.[10] This provides a powerful and direct route to 3-arylpiperidines, which are valuable structures in medicinal chemistry. The reaction typically requires a directing group (like N-Boc) and an oxidant.
Note: Protocols for direct C-H activation are highly specific to the substrate and ligand system and require careful optimization. Researchers should consult primary literature, such as the work by Daugulis and others, for detailed experimental conditions.[10]
Bioactivity of Synthesized Piperidine Molecules
The synthetic methods described provide access to a vast chemical space of piperidine derivatives with diverse pharmacological activities.
-
CNS Agents: Many antipsychotics and analgesics feature a piperidine core. For example, the synthesis of analogs of Donepezil, used for Alzheimer's disease, relies on the chemoselective hydrogenation of a substituted pyridine.[11]
-
Anticancer Agents: Piperidine derivatives have shown potent anticancer activity by interacting with various targets.[1][3] Spirooxindolopyrrolidine-embedded piperidinones, synthesized via multi-component reactions, have demonstrated cytotoxicity against tumor cells.[4]
-
Antimicrobial and Antiviral Agents: The piperidine nucleus is integral to compounds with activity against bacteria, fungi, and viruses.[3][12] Adamantane-substituted piperidines have been investigated for their activity against the influenza virus.[3]
The exploration of structure-activity relationships (SAR) by synthesizing libraries of analogs using the protocols herein is a key strategy in modern drug discovery.[1]
Conclusion
The piperidine scaffold remains a highly valuable and versatile template for the design of new therapeutic agents. Mastery of both classical and modern synthetic techniques is essential for drug discovery professionals. The methods outlined in this guide—from the foundational catalytic hydrogenation and cyclocondensation reactions to advanced N-arylation and C-H functionalization—provide a robust toolkit for researchers. By understanding the scientific principles behind these protocols, scientists can rationally design and execute synthetic routes to novel, functionalized piperidines, paving the way for the discovery of the next generation of bioactive molecules.
References
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- One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. (n.d.). BenchChem.
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O. A. Bezuglov, D. S. Fadeev, V. V. Zakharyants, A. V. Gerasimenko, V. M. Gerasimov, D. V. Yan, A. A. Shtil, M. S. Veselov, V. V. Semenov, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, Molecules, 2020. Retrieved from [Link]
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Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
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Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. (2019). ACS Publications. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2020). MDPI. Retrieved from [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2020). RSC Medicinal Chemistry. Retrieved from [Link]
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Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2012). ACS Publications. Retrieved from [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research. Retrieved from [Link]
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Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. Retrieved from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved from [Link]
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Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). PubMed Central. Retrieved from [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2022). ResearchGate. Retrieved from [Link]
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NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2013). ResearchGate. Retrieved from [Link]
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Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (2016). RSC Publishing. Retrieved from [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2016). PubMed Central. Retrieved from [Link]
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Application Note: In Vitro Receptor Binding Assays for Piperidine-Based Compounds
Abstract
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, exhibiting a wide range of pharmacological activities.[1] A critical step in the discovery and development of novel piperidine-based therapeutics is the characterization of their interactions with specific biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of in vitro receptor binding assays for piperidine-based compounds. We delve into the principles of widely used assay formats, including radioligand binding assays (filtration and Scintillation Proximity Assay) and Fluorescence Polarization assays. Detailed, field-proven protocols are presented, emphasizing the rationale behind key experimental choices to ensure data integrity and reproducibility. Furthermore, this guide addresses common challenges, such as non-specific binding, and provides robust data analysis workflows to determine key binding parameters like the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki).
Introduction: The Significance of Piperidine Scaffolds and Receptor Binding
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of receptors.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with various receptor binding pockets.[2] Piperidine derivatives have been successfully developed as ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes, with applications in treating central nervous system disorders, pain, and cancer.[3][4][5]
Understanding the binding affinity of a piperidine-based compound for its cognate receptor is fundamental to elucidating its mechanism of action, guiding structure-activity relationship (SAR) studies, and predicting its in vivo efficacy.[6][7] In vitro receptor binding assays are indispensable tools for these investigations, offering a quantitative measure of the strength of the interaction between a ligand and a receptor.[8][9]
This application note will focus on three robust and widely adopted in vitro binding assay formats:
-
Radioligand Binding Assays (Filtration-based): A classic and highly sensitive method that physically separates receptor-bound radioligand from the free radioligand.
-
Scintillation Proximity Assay (SPA): A homogeneous (no-wash) radioligand binding assay that simplifies workflow and is amenable to high-throughput screening.[10][11][12]
-
Fluorescence Polarization (FP) Assay: A non-radioactive, homogeneous assay that measures the change in polarization of a fluorescently labeled ligand upon binding to its receptor.[13][14]
Foundational Principles of Receptor-Ligand Interactions
The interaction between a ligand (L) and a receptor (R) is a reversible process leading to the formation of a ligand-receptor complex (LR). This can be described by the law of mass action:
L + R ⇌ LR
At equilibrium, the ratio of the dissociation rate (koff) to the association rate (kon) defines the equilibrium dissociation constant (Kd) .[15]
Kd = koff / kon = [L][R] / [LR]
The Kd represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[15] A lower Kd value signifies a higher binding affinity.
In competition binding assays , an unlabeled test compound competes with a labeled ligand (e.g., a radioligand or fluorescent tracer) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC50 . The inhibitory constant (Ki) , which reflects the affinity of the competitor for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation.[16][17]
Ki = IC50 / (1 + ([L]/Kd))
Where [L] is the concentration of the labeled ligand and Kd is its equilibrium dissociation constant.
Experimental Workflows and Protocols
The following sections provide detailed protocols for performing in vitro receptor binding assays with piperidine-based compounds. The choice of assay will depend on factors such as the availability of labeled ligands, throughput requirements, and the nature of the receptor target.
Radioligand Binding Assay: The Filtration Method
This method remains a gold standard for its sensitivity and direct measurement of binding.[7][18] It involves incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand, followed by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.
Experimental Workflow: Filtration-Based Radioligand Binding Assay
Caption: Workflow for a Scintillation Proximity Assay (SPA).
Protocol: Competition SPA
-
Reagent Preparation:
-
Assay Setup (in a suitable microplate):
-
Incubation:
-
Seal the plate and incubate with gentle agitation for a duration sufficient to reach equilibrium and allow the membranes to bind to the beads.
-
-
Detection and Data Analysis:
-
Read the plate in a microplate scintillation counter.
-
Perform data analysis as described for the filtration assay to determine the IC50 and Ki values. [16]
-
Fluorescence Polarization (FP) Assay
FP is a non-radioactive, homogeneous assay that is well-suited for studying protein-ligand interactions. [14]The principle is based on the observation that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule (the receptor), its tumbling is slowed, and the emitted light remains more polarized. [13] Experimental Workflow: Fluorescence Polarization (FP) Assay
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Protocol: Competition FP Assay
-
Reagent Preparation:
-
A fluorescently labeled version of a known ligand for the target receptor (the "tracer") is required. The choice of fluorophore and the position of its attachment are critical to retain binding affinity. [14] * The receptor needs to be in a soluble and stable form.
-
Optimize the concentration of the tracer and the receptor to obtain a sufficient assay window (the difference in polarization between the free and bound tracer). [20]
-
-
Assay Setup (in a low-binding microplate):
-
Maximum Polarization: Add assay buffer, the fluorescent tracer, and the receptor.
-
Minimum Polarization: Add assay buffer and the fluorescent tracer (no receptor).
-
Test Compound: Add assay buffer, the fluorescent tracer, the receptor, and the piperidine-based test compound at various concentrations.
-
-
Incubation:
-
Incubate the plate, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Detection and Data Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. [13] * Plot the change in polarization against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation and Key Parameters
Proper data management and presentation are crucial for interpreting results. Below are tables summarizing key parameters for assay setup and data interpretation.
Table 1: Key Parameters for Radioligand Binding Assay Setup
| Parameter | Filtration Assay | Scintillation Proximity Assay (SPA) | Rationale |
| Receptor Source | Cell membranes, tissue homogenates | Cell membranes, purified receptors | The source must contain a sufficient density of the target receptor. |
| Radioligand | Tritium ([³H]) or Iodine-125 ([¹²⁵I]) labeled | Tritium ([³H]) or Iodine-125 ([¹²⁵I]) labeled | Choice depends on desired specific activity and safety considerations. |
| Radioligand Conc. | ≤ Kd for competition assays [16] | ≤ Kd for competition assays [16] | Ensures sensitivity to competition by the test compound. |
| NSB Determination | High concentration of an unlabeled competitor [17] | High concentration of an unlabeled competitor [16] | Differentiates specific receptor binding from non-specific interactions. |
| Separation Method | Vacuum filtration over glass fiber filters | None (homogeneous) | Filtration physically separates bound from free; SPA does so by proximity. |
| Detection | Liquid scintillation counting | Scintillation counting | Measures the radioactive decay to quantify bound radioligand. |
Table 2: Data Analysis Summary
| Assay Type | Primary Data | Derived Parameters | Significance |
| Saturation Binding | Specific binding at various radioligand concentrations | Kd, Bmax | Determines the affinity of the radioligand and the density of receptors. [16] |
| Competition Binding | Specific binding at various competitor concentrations | IC50, Ki | Determines the affinity of the unlabeled test compound. [9][16] |
| Kinetic Assays | Binding over time | kon, koff | Determines the association and dissociation rate constants. [15][21] |
Troubleshooting Common Issues: The Challenge of Non-Specific Binding
A common challenge in receptor binding assays, particularly with lipophilic compounds like many piperidine derivatives, is high non-specific binding (NSB). [22]NSB refers to the binding of the ligand to components other than the target receptor, such as the filter material, plasticware, or lipids in the membrane preparation. [23][24][25] Strategies to Minimize Non-Specific Binding:
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) in the assay buffer to block non-specific sites on surfaces. [22]* Use Pre-treated Materials: For filtration assays, pre-soak filters in solutions like polyethyleneimine (PEI).
-
Adjust Assay Conditions: Lower the concentration of the radioligand and the receptor preparation. [22]* Increase Wash Steps: In filtration assays, perform additional washes with ice-cold buffer to more effectively remove unbound ligand. [22]* Consider a Different Assay Format: Homogeneous assays like SPA can sometimes exhibit lower NSB compared to filtration assays. [16] Ideally, specific binding should account for at least 80-90% of the total binding at the Kd concentration of the radioligand. [16][22]
Conclusion
In vitro receptor binding assays are powerful and essential tools in the development of piperidine-based therapeutics. By carefully selecting the appropriate assay format, optimizing experimental conditions, and rigorously analyzing the data, researchers can obtain reliable and quantitative data on the binding affinity of their compounds. The protocols and insights provided in this application note serve as a comprehensive guide to performing these assays with scientific integrity, ultimately accelerating the journey from hit identification to lead optimization.
References
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. Methods in Molecular Biology.
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
- Optimization of SPA receptor binding assays. Revvity.
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Scintillation Proximity Assay (SPA) Technology to Study Biomolecular Interactions. Wiley Online Library.
- Receptor Binding Assays for HTS and Drug Discovery.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
- GPCR-radioligand binding assays. PubMed.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
- Establishing and optimizing a fluorescence polariz
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- "reducing non-specific binding in Somatost
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Protocol for Fluorescence Polarization Assay Using GI224329.
- Receptor-Ligand Binding Assays. Labome.
- Pharmacological Applications of Piperidine Deriv
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- ExperimentFluorescencePolarization.
- Non-Specific Binding: Wh
- Saturation Binding Assay Guidelines: Kd & Ki Determin
- Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
- Assay conditions for GPCR radioligand competition binding assays.
- nonspecific binding in immunoassays. CANDOR Bioscience GmbH.
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- In vitro receptor binding assays: general methods and consider
- Receptor Binding Assays.
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- Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed.
- New piperidine-based derivatives as sigma receptor ligands.
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Application Notes & Protocols: Strategic Utilization of 3-(Piperidin-1-yl)propan-1-amine Derivatives in Complex Molecule Synthesis
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3] This guide provides an in-depth exploration of 3-(piperidin-1-yl)propan-1-amine and its methylated analogues as versatile building blocks for the synthesis of complex, biologically active molecules. We delve into the distinct reactivity of its primary and tertiary amine functionalities, offering detailed, field-tested protocols for key transformations including amide bond formation and reductive amination. By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold to enhance molecular complexity and modulate physicochemical properties in drug discovery programs.
Introduction: The Strategic Value of the Piperidine-Propylamine Scaffold
The piperidine ring is a highly privileged structural motif in drug development, prized for its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility.[3] Its conformational flexibility allows it to adapt to the steric demands of biological targets like G-protein-coupled receptors (GPCRs) and ion channels.[2][4]
The building block, 3-(piperidin-1-yl)propan-1-amine , and its derivatives, such as Methyl-(3-piperidin-1-yl-propyl)-amine , offer a unique combination of features:
-
A Nucleophilic Primary Amine: This serves as a versatile handle for introducing a wide range of functionalities through well-established synthetic transformations.
-
A Basic Tertiary Amine (Piperidine Nitrogen): This group acts as a key pharmacophore, influencing the molecule's overall pKa, solubility, and potential for ionic interactions with biological targets.
-
A Flexible Propyl Linker: The three-carbon chain provides spatial separation between the piperidine core and the appended molecular fragment, allowing for optimal positioning within a binding pocket.
This guide focuses on harnessing the reactivity of the primary amine for molecular elaboration, a common and highly effective strategy in lead optimization.
Physicochemical Properties
A clear understanding of the building block's properties is essential for reaction design and downstream applications.
| Property | Value | Source |
| IUPAC Name | 3-(Piperidin-1-yl)propan-1-amine | PubChem |
| Molecular Formula | C₈H₁₈N₂ | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 0.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Topological Polar Surface Area | 29.3 Ų | PubChem |
Note: Data corresponds to the parent compound 3-(piperidin-1-yl)propan-1-amine. Methylated derivatives will have slightly different values. For instance, 3-(4-methylpiperidin-1-yl)propan-1-amine has a molecular weight of 156.27 g/mol .[5]
Core Synthetic Application: Amide Bond Formation
Amide coupling is arguably the most frequently used reaction in medicinal chemistry, enabling the robust connection of carboxylic acids to amines.[6] This transformation is ideal for linking the 3-(piperidin-1-yl)propan-1-amine building block to acid-containing fragments, from simple aromatic rings to complex heterocyclic systems.
Mechanistic Rationale & Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally inefficient. The reaction requires activation of the carboxylic acid to form a more electrophilic species that is susceptible to nucleophilic attack by the amine.[7] This is typically achieved using a "coupling reagent."
The choice of coupling reagent is critical and depends on factors like substrate complexity, potential for side reactions (especially racemization in chiral acids), and desired reaction conditions.
| Coupling Reagent | Common Name(s) | Key Advantages & Considerations |
| Carbodiimides | DCC, DIC, EDC | Highly effective and inexpensive. EDC and its urea byproduct are water-soluble, simplifying workup.[8][9] Often used with additives like HOBt or Oxyma to suppress racemization. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Very fast reaction rates and low potential for racemization.[9] Ideal for sterically hindered substrates or sensitive molecules. |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for coupling N-methyl amino acids and for cyclization reactions.[9] |
General Workflow for Amide Coupling
The following diagram illustrates the typical laboratory workflow for performing an amide coupling reaction.
Caption: Standard experimental workflow for amide bond formation.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method using HATU, a highly efficient coupling reagent suitable for a broad range of substrates.
Materials:
-
Carboxylic acid of interest
-
3-(Piperidin-1-yl)propan-1-amine (or methylated analogue)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (2.0-3.0 eq) to the stirred solution and stir for 5 minutes at room temperature. A color change may be observed as the active ester forms.
-
Add 3-(piperidin-1-yl)propan-1-amine (1.2 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The NaHCO₃ wash is crucial for removing unreacted carboxylic acid and acidic byproducts from the coupling reagents.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with 0.5% triethylamine) to yield the pure amide product.
-
Causality Note: The addition of a small amount of triethylamine to the eluent helps to prevent the basic product from streaking on the acidic silica gel.
-
Core Synthetic Application: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11] This strategy is excellent for installing the 3-(piperidin-1-yl)propan-1-amine moiety onto a molecule via a secondary amine linkage.
Mechanistic Rationale & Reagent Selection
The reaction proceeds in two stages:
-
Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon, followed by dehydration to form a transient imine (from aldehydes) or enamine (from ketones), which is in equilibrium with its protonated iminium ion form.[11]
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the iminium ion to form the new secondary amine.
The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose due to its mildness, tolerance of slightly acidic conditions which favor iminium formation, and broad functional group compatibility.[12][13]
Reaction Scheme: Reductive Amination
The diagram below outlines the general transformation for the reductive amination of an aldehyde.
Caption: General scheme for reductive amination.
Detailed Protocol: STAB-Mediated Reductive Amination
This protocol provides a robust procedure for the N-alkylation of 3-(piperidin-1-yl)propan-1-amine with an aldehyde or ketone.
Materials:
-
Aldehyde or ketone of interest
-
3-(Piperidin-1-yl)propan-1-amine (or methylated analogue)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 3-(piperidin-1-yl)propan-1-amine (1.1 eq) in anhydrous DCM or DCE (to a concentration of approx. 0.1-0.2 M).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.
-
Causality Note: This pre-stirring step is important to allow the equilibrium between the starting materials and the iminium ion to be established before the reducing agent is introduced.
-
-
Reduction: Add STAB (1.5 eq) to the solution in portions over 5-10 minutes. The reaction may bubble slightly (hydrogen evolution).
-
Safety Note: STAB is moisture-sensitive. Handle it quickly in a dry environment.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Follow the reaction's progress by LC-MS or TLC until the starting carbonyl compound has been consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane containing a small amount of a basic modifier like triethylamine or ammonium hydroxide.
Conclusion
3-(Piperidin-1-yl)propan-1-amine and its analogues are powerful and versatile building blocks in the synthesis of complex molecules for drug discovery. The differential reactivity of the primary and tertiary amines allows for selective functionalization, primarily through robust and well-understood reactions like amide coupling and reductive amination. The protocols detailed herein provide a solid foundation for researchers to confidently incorporate this valuable scaffold, enabling the systematic modulation of molecular properties to achieve desired biological outcomes.
References
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An, G., et al. (2017). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 22(9), 1533. [Link]
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Zhang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1235-1253. [Link]
-
Reddy, T., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a366-a380. [Link]
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Khan, I., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Molecular Structure, 1307, 137935. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Cyclic Amine Chemistry: The Properties of 3-Methylpiperidine. Chemical Supplier Insights. [Link]
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National Center for Biotechnology Information. (2024). 3-(3-Methylpiperidin-1-yl)propan-1-amine. PubChem Compound Summary. [Link]
-
Alinezhad, H., et al. (2012). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. Synthetic Communications, 42(1), 124-131. [Link]
-
Bautista-Aguilera, Ó. M., et al. (2025). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine. Biomedicine & Pharmacotherapy. [Link]
-
National Center for Biotechnology Information. (2024). 3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem Compound Summary. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Liu, H., et al. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 396-398, 1431-1434. [Link]
-
National Center for Biotechnology Information. (2024). Methyl 3-piperidin-1-ylpropanoate. PubChem Compound Summary. [Link]
-
Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(9), 1523-1526. [Link]
-
Chemspace. (n.d.). N-methyl-1-(propan-2-yl)-5-propylpiperidin-3-amine. Chemspace. [Link]
-
Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Record, N. D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Reddit. (2024). Does piperidine work in reductive amination like this? r/chemhelp. [Link]
-
Zhang, D., et al. (2012). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 3(10), 2842-2849. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(12), 3669-3683. [Link]
-
Valeur, E., & Bradley, M. (2009). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Scott, J. S., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl-(3-piperidin-1-yl-propyl)-amine
Welcome to the technical support center for the synthesis of Methyl-(3-piperidin-1-yl-propyl)-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable tertiary amine. We will explore a robust synthetic strategy, troubleshoot common experimental hurdles, and provide detailed protocols to ensure your success.
Introduction and Synthetic Strategy
This compound is a tertiary amine often synthesized via a two-step sequence involving an initial Aza-Michael addition followed by a one-pot reductive amination. This approach is favored for its efficiency and the use of readily available starting materials.
The overall synthetic workflow can be visualized as follows:
Caption: Overall two-step synthesis workflow.
This guide will focus on troubleshooting and optimizing both the initial conjugate addition and the critical final reductive amination step.
Troubleshooting Guide & Core Concepts (Q&A)
This section addresses common issues encountered during the synthesis. Each answer explains the chemical principles behind the problem and provides a clear solution.
Question 1: My initial Aza-Michael addition (Piperidine + Acrolein) is low-yielding. What are the likely causes?
Answer: Low yield in this step is typically due to the high reactivity of acrolein, which can lead to polymerization, or incomplete reaction.
-
Causality (The "Why"): Acrolein is a volatile and highly reactive α,β-unsaturated aldehyde. Its electrophilic double bond and aldehyde group can both react. Uncontrolled addition of piperidine can cause a rapid, exothermic reaction, promoting acrolein self-polymerization.[1] The reaction is an equilibrium process, and without proper conditions, it may not proceed to completion.
-
Troubleshooting & Solutions:
-
Temperature Control: The most critical parameter is temperature. The reaction should be initiated at a low temperature (e.g., 0 °C) by adding the acrolein dropwise to a solution of piperidine. This mitigates the exothermic reaction and prevents polymerization.
-
Solvent Choice: While the reaction can be run neat, using a non-polar aprotic solvent like Toluene or Dichloromethane (DCM) can help dissipate heat and control the reaction rate.
-
Stoichiometry: Use a slight excess of piperidine (1.1 to 1.2 equivalents) to ensure the complete consumption of the valuable and volatile acrolein.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the disappearance of acrolein. If the reaction stalls, allowing it to slowly warm to room temperature can help drive it to completion.
-
Question 2: During the reductive amination step, my main impurity is the alcohol byproduct, 3-(piperidin-1-yl)propan-1-ol. How can I prevent this?
Answer: Formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent reduces the starting aldehyde before it can form an iminium ion with the amine. The choice of reducing agent is paramount to preventing this.[2]
-
Causality (The "Why"): The mechanism of reductive amination involves the initial formation of an imine (or iminium ion) from the aldehyde and methylamine.[3] This iminium ion is then reduced to the final amine. If the reducing agent is too powerful or non-selective (like Sodium Borohydride, NaBH₄), it will rapidly reduce the highly reactive aldehyde to an alcohol, competing with imine formation.[4]
-
Troubleshooting & Solutions:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason.[5][6] It is a mild and sterically hindered hydride donor that reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde.[6] This chemoselectivity is its key advantage over stronger reagents like NaBH₄.[5]
-
One-Pot Procedure: A one-pot procedure where the aldehyde, methylamine, and STAB are mixed together is generally effective. The equilibrium formation of the iminium ion is favored, and its rapid reduction by STAB pulls the reaction towards the desired product.[5]
-
pH Control: The reaction is often catalyzed by small amounts of acetic acid. Maintaining a slightly acidic pH (around 5-6) facilitates the formation and protonation of the imine to the more reactive iminium ion, accelerating the desired reduction.[2][7]
-
Caption: Competing reaction pathways in reductive amination.
Question 3: The reaction seems to stall, with significant amounts of starting aldehyde and amine remaining. What can I do to improve conversion?
Answer: Stalled reactions are often due to issues with imine formation, which is the rate-limiting step, or deactivation of the reducing agent.
-
Causality (The "Why"): Imine formation is a reversible dehydration reaction.[3] If water is not effectively removed or if the equilibrium is unfavorable, the concentration of the iminium ion intermediate will be too low for the reduction to proceed efficiently. Additionally, STAB is moisture-sensitive and can be slowly hydrolyzed and deactivated if excess water is present in the reagents or solvent.[8]
-
Troubleshooting & Solutions:
-
Add a Dehydrating Agent: Including a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) in the reaction mixture can sequester the water formed during imine formation, driving the equilibrium forward.[9]
-
Check Reagent Quality: Ensure your solvent (e.g., Dichloromethane (DCE) or Tetrahydrofuran (THF)) is anhydrous.[8] Use fresh STAB, as it can degrade upon prolonged storage, especially if not kept under anhydrous conditions.
-
Catalytic Acid: If not already included, add a small amount of acetic acid (e.g., 0.5-1.0 equivalent). This catalyzes imine formation and subsequent protonation to the iminium ion, which is the species that is actually reduced.[7]
-
Increase Reaction Time/Temperature: Reductive aminations can be slow. Allow the reaction to stir at room temperature for up to 24 hours. Gentle heating (e.g., to 40 °C) can sometimes increase the rate, but should be done cautiously to avoid promoting side reactions.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal solvent for the reductive amination step? | 1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent for reductive aminations using STAB.[6][10] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective alternatives.[8] Protic solvents like methanol are generally avoided as they can react with STAB.[8] |
| How do I properly quench the reaction and work up the product? | After the reaction is complete (monitored by TLC or LC-MS), quench it carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. This will neutralize the acidic components and decompose any remaining STAB. The product can then be extracted into an organic solvent like DCM or Ethyl Acetate. |
| My final product is difficult to purify. What are the best methods? | The product is a basic amine. Purification is typically achieved by column chromatography on silica gel, using a gradient of Dichloromethane and Methanol, often with a small amount of a basic modifier like triethylamine (e.g., 1%) or ammonium hydroxide added to the mobile phase to prevent the amine from streaking on the acidic silica. |
| Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)? | While possible, it is not recommended for a one-pot procedure. NaBH₄ will readily reduce the starting aldehyde.[2] A two-step procedure (forming and isolating the imine first, then reducing) would be necessary, which is less efficient.[10] STAB is superior for one-pot reactions due to its chemoselectivity.[5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Piperidin-1-yl)propanal
-
To a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add piperidine (1.2 equiv.) and Dichloromethane (DCM, approx. 2 M).
-
Slowly add acrolein (1.0 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC (staining with potassium permanganate) until the acrolein is consumed.
-
The resulting solution of the intermediate aldehyde is typically used directly in the next step without purification.
Protocol 2: Synthesis of this compound
-
To the crude solution of 3-(piperidin-1-yl)propanal from the previous step, add a solution of methylamine (1.5 equiv., e.g., as a 2M solution in THF or as a 40% aqueous solution).
-
Add acetic acid (1.0 equiv.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In portions, carefully add Sodium Triacetoxyborohydride (STAB, 1.5 equiv.) to the reaction mixture. Note: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the intermediate imine by TLC or LC-MS.
-
Once complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, DCM:MeOH gradient with 1% Triethylamine) to yield the pure tertiary amine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
- Vertex AI Search. Optimization of the reaction conditions for the reductive amination of aldehydes.
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Den-Kat blog. Reductive Amination.
- BenchChem. Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Myers, A. Myers Chem 115: Reductive Amination.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
-
Carlson, M. W., et al. (2018). "A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride". Journal of Chemical Education. Available at: [Link]
- Specialty Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement.
-
Wikipedia. Reductive amination. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
PubMed Central (PMC). Protein modification by acrolein: Formation and stability of cysteine adducts. Available at: [Link]
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Technical Support Center: Identification and Troubleshooting of Side Products in N-alkylation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of piperidines is a cornerstone reaction in medicinal chemistry and drug development, allowing for the synthesis of a vast array of biologically active molecules.[1][2] However, the seemingly straightforward nature of this transformation can be deceptive. The formation of undesired side products often complicates reaction work-ups, reduces yields, and necessitates challenging purification steps. This guide provides in-depth technical support to help you identify, understand, and mitigate the formation of common side products in piperidine N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dialkylated byproduct in my N-alkylation reaction. How can I favor mono-alkylation?
A1: Over-alkylation, leading to the formation of a quaternary ammonium salt, is one of the most common side reactions in the N-alkylation of piperidines, especially when using reactive alkylating agents.[3][4] To enhance selectivity for the desired mono-alkylated product, consider the following strategies:
-
Slow Addition of the Alkylating Agent: By adding the alkylating agent dropwise or via a syringe pump, you maintain a high concentration of the starting piperidine relative to the alkylating agent. This statistically favors the reaction of the primary or secondary amine over the newly formed, less reactive tertiary amine.[3][5]
-
Control of Stoichiometry: Using a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help consume the alkylating agent before significant dialkylation occurs.[3]
-
Choice of Base: A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective in scavenging the acid byproduct without competing in the alkylation reaction.[3][6] Inorganic bases like potassium carbonate (K₂CO₃) are also a good choice.[3][5] While strong bases like sodium hydride (NaH) can be used, they require careful temperature control and inert atmosphere to prevent side reactions.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product over the thermodynamically more stable dialkylated product.
Q2: My reaction is sluggish or incomplete. What are the likely causes and how can I address them?
A2: Several factors can contribute to a slow or incomplete N-alkylation reaction:
-
Insufficient Basicity: The reaction between a piperidine and an alkyl halide generates a hydrohalic acid (e.g., HCl, HBr). This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6] The solution is to include a base to neutralize this acid as it forms.[5][6]
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can significantly accelerate the reaction.[6]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the approach of the nucleophile to the electrophilic carbon.[6] In such cases, increasing the reaction temperature may be necessary to overcome the higher activation energy.[6]
-
Suboptimal Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or acetonitrile are generally good choices for N-alkylation reactions.[1][5]
Q3: I've isolated my N-alkylated piperidine, but I suspect it's contaminated with an elimination byproduct. How can I confirm this and what causes it?
A3: The formation of an alkene via an elimination reaction is a potential side pathway, particularly when dealing with quaternary ammonium salts formed from over-alkylation. This is known as the Hofmann Elimination .[7][8][9]
-
Mechanism of Formation: Hofmann elimination occurs when a quaternary ammonium hydroxide is heated.[7][8] The hydroxide ion acts as a base, abstracting a proton from a β-carbon, leading to the elimination of the tertiary amine and the formation of an alkene.[8][9] Due to the steric bulk of the trialkylamine leaving group, the reaction preferentially forms the least substituted (Hofmann) alkene.[7][10][11]
-
Identification: The presence of an alkene can be confirmed using various analytical techniques:
-
¹H NMR Spectroscopy: Look for characteristic signals in the olefinic region (typically 4.5-6.5 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile alkene byproducts.[12]
-
Bromine Test: A simple chemical test where the disappearance of the red-brown color of a bromine solution indicates the presence of a C=C double bond.
-
To minimize Hofmann elimination, avoid excessive heating during the reaction and workup, especially in the presence of strong bases.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more detailed look at specific side products and offers targeted troubleshooting advice.
| Side Product | Plausible Cause | Proposed Solution(s) | Analytical Signature |
| Quaternary Ammonium Salt | Over-alkylation due to excess or highly reactive alkylating agent.[4] | - Slow addition of the alkylating agent.[3] - Use a slight excess of the piperidine.[3] - Employ a sterically hindered base like DIPEA.[3] | - ¹H NMR: Downfield shift of protons α to the nitrogen. - Mass Spec: A molecular ion corresponding to the quaternary cation. - Solubility: Often more water-soluble and less soluble in nonpolar organic solvents than the tertiary amine product. |
| Hofmann Elimination Product (Alkene) | Decomposition of the quaternary ammonium salt byproduct upon heating in the presence of a base.[7][8] | - Avoid high reaction and workup temperatures. - Use a milder base if possible. - Quench the reaction carefully with a weak acid to neutralize any excess base before heating. | - ¹H NMR: Signals in the 4.5-6.5 ppm range. - GC-MS: A peak with a molecular weight corresponding to the alkene.[12] - IR: C=C stretching vibration around 1620-1680 cm⁻¹. |
| Unreacted Starting Material | Incomplete reaction due to poor leaving group, steric hindrance, or insufficient basicity.[6] | - Switch to a more reactive alkylating agent (e.g., R-I > R-Br > R-Cl).[6] - Increase the reaction temperature.[6] - Ensure at least a stoichiometric amount of a suitable base is used.[5][6] | - TLC/LC-MS: A spot/peak corresponding to the starting piperidine. |
| Products of C-H Functionalization | Under certain conditions, functionalization can occur on the piperidine ring itself, particularly at the α-position.[13][14] | - Use milder reaction conditions. - Employ N-protecting groups if C-H functionalization is a concern and the reaction conditions are harsh. | - NMR and Mass Spec: Unexpected signals and molecular weights that do not correspond to simple N-alkylation. |
Experimental Protocols
Protocol 1: Standard N-Alkylation of Piperidine with an Alkyl Halide
This protocol is a general procedure for the N-alkylation of piperidine using an alkyl halide and a carbonate base.[1][5]
-
To a stirred solution of piperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).[1]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated piperidine.[1]
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is an alternative method that often provides cleaner reactions and avoids the formation of quaternary ammonium salts.[2]
-
Dissolve the piperidine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[2]
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.[1]
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.[2]
Visualizing Reaction Pathways
Diagram 1: N-Alkylation of Piperidine and Major Side Reactions
Caption: Key pathways in piperidine N-alkylation.
Diagram 2: Troubleshooting Logic for N-Alkylation Side Products
Caption: A decision tree for troubleshooting side products.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Available at: [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Available at: [Link]
-
NROChemistry. (n.d.). Hofmann Elimination. Available at: [Link]
-
DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Available at: [Link]
-
Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. Available at: [Link]
-
Allen Career Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Available at: [Link]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Available at: [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
BYJU'S. (n.d.). Hofmann Elimination. Available at: [Link]
-
PubMed. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]
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- 14. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reductive Amination Protocols
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone reaction. Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds, accounting for a significant portion of all C-N bond-forming reactions in the pharmaceutical industry.[1][2][3] However, its successful implementation relies on a nuanced understanding of reaction parameters.
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices. Here, you will find field-proven insights, troubleshooting guides in a direct Q&A format, and detailed protocols to help you navigate the complexities of your experiments and achieve optimal results.
Part 1: The "Why": Understanding the Reductive Amination Mechanism
Before troubleshooting, it's crucial to understand the reaction's core mechanism. Reductive amination is typically a one-pot process that involves two key stages:
-
Imine/Iminium Ion Formation: An aldehyde or ketone reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (from a primary amine) or an enamine (from a secondary amine).[4] The imine can then be protonated to form a highly electrophilic iminium ion.
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the iminium ion much faster than it reduces the starting carbonyl group.[5][6]
The delicate balance between these two stages is the key to a successful reaction.
Caption: The reaction pathway of reductive amination.
Part 2: Frequently Asked Questions (FAQs) on Optimization
This section addresses common questions about optimizing reaction conditions.
Q1: How do I choose the right reducing agent?
A1: The choice of reducing agent is critical for chemoselectivity. You need a reagent that is "just right"—strong enough to reduce the iminium ion but gentle enough to spare the starting carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[7][8] It is a mild and selective reducing agent, particularly effective for one-pot reductive aminations.[5][8] The steric bulk and electron-withdrawing acetate groups moderate its reactivity.[5] It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[8][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is effective under mildly acidic conditions (pH 4-7), where the rate of iminium ion reduction is much faster than carbonyl reduction.[6][10][11] Unlike STAB, it is stable in protic solvents like methanol.[9] However, a significant drawback is the potential to generate highly toxic hydrogen cyanide (HCN) gas during acidic workup, requiring careful handling and waste disposal.[4]
-
Sodium Borohydride (NaBH₄): This is a much stronger reducing agent and can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[6][9] It is generally not recommended for one-pot procedures unless the imine is pre-formed and stable, or if reaction conditions are carefully controlled.[12]
| Reducing Agent | Common Abbreviation | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | High selectivity for imines/iminiums; low toxicity.[7][10] | Moisture sensitive; not compatible with methanol.[8][9] | DCM, DCE, THF |
| Sodium Cyanoborohydride | NaBH₃CN | Effective in protic solvents; excellent selectivity at controlled pH.[6][9] | Highly toxic (HCN release); requires careful workup.[4] | Methanol, Ethanol |
| Sodium Borohydride | NaBH₄ | Inexpensive; strong reductant. | Low selectivity; reduces starting carbonyls.[6] | Methanol, Ethanol |
Q2: What is the optimal pH for my reaction, and how do I control it?
A2: This is the most critical parameter to master. The reaction requires a delicate pH balance, typically between 4 and 7.[6][13]
-
Why it's a balancing act: Imine formation is catalyzed by acid, which protonates the carbonyl oxygen, making it more electrophilic.[12] However, if the pH is too low (too acidic), the amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[12][13]
-
Control Strategy: For reactions using STAB, the reagent itself is prepared from sodium borohydride and acetic acid, often providing a suitable, self-buffering acidic environment.[7][14] For NaBH₃CN, adding a small amount of a weak acid like acetic acid (AcOH) is common practice to maintain the optimal pH range.[15]
Q3: Does water content matter? Should I add a dehydrating agent?
A3: Yes, water content is crucial. The formation of the imine from the hemiaminal is an equilibrium reaction that produces water.[4][16] According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine, increasing its concentration and thus the overall reaction rate.[17]
-
When to add a dehydrating agent: For slow or difficult imine formations (e.g., with sterically hindered ketones or electron-poor amines), adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can significantly improve yields.[17][18]
-
When it might not be necessary: For many standard reactions with reactive aldehydes and amines, the reaction proceeds efficiently without additional drying agents, especially in a one-pot setup where the imine is reduced as it's formed.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Caption: A decision tree for troubleshooting low reaction yields.
Q: My reaction yield is very low, and I'm recovering most of my starting materials. What's wrong?
A: This almost always points to a problem with the first step: imine formation. The equilibrium is not favoring the imine intermediate, so there is nothing for the reducing agent to reduce.
-
Cause: The reaction conditions are not optimal for dehydration. This could be due to incorrect pH (too high or too low), or the presence of excess water. For particularly unreactive carbonyls or amines, the activation energy for imine formation may simply be too high under your current conditions.
-
Solutions:
-
Optimize pH: Ensure the reaction medium is weakly acidic. Add a catalytic amount of acetic acid if it's not already present.[15]
-
Remove Water: Add a dehydrating agent like 4Å molecular sieves.[18]
-
Increase Reaction Time/Temperature: Allow the amine and carbonyl to stir together for a longer period (1-2 hours) before adding the reducing agent to allow the imine to pre-form.[15][19] Gentle heating (e.g., 40-50 °C) can also facilitate imine formation, but be cautious as this can also promote side reactions.
-
Q: My starting aldehyde/ketone is gone, but I have a lot of the corresponding alcohol instead of my desired amine. Why?
A: This indicates your reducing agent is too reactive under the reaction conditions and is reducing the starting carbonyl faster than the imine is formed and reduced.
-
Cause: This is a classic problem when using a strong reducing agent like NaBH₄ in a one-pot reaction.[12] It can also occur with milder agents if the imine formation is particularly slow and the reducing agent has a long time to react with the carbonyl.
-
Solutions:
-
Switch to a Milder Reductant: If you are using NaBH₄, switch to NaBH(OAc)₃ (STAB) or NaBH₃CN.[15][20] STAB is generally the most selective choice for preventing this side reaction.[4]
-
Staged Addition: If you must use NaBH₄, adopt a two-step approach. First, mix the amine and carbonyl and allow the imine to form (monitor by TLC or LCMS). Once imine formation is complete, then add the NaBH₄, preferably at a low temperature (e.g., 0 °C) to control its reactivity.[19]
-
Q: I'm trying to make a secondary amine from a primary amine, but I'm getting a significant amount of a tertiary amine byproduct. How can I stop over-alkylation?
A: This occurs when the newly formed secondary amine product reacts with another equivalent of the aldehyde/ketone in the pot, undergoing a second reductive amination.
-
Cause: The product amine is competing with the starting amine as a nucleophile. This is more common when the product secondary amine is more nucleophilic than the starting primary amine.
-
Solutions:
-
Use an Excess of the Primary Amine: By using a stoichiometric excess (e.g., 1.5 to 2 equivalents) of the primary amine, you can statistically favor its reaction with the carbonyl over the reaction of the product.
-
Control Stoichiometry: Use the carbonyl as the limiting reagent. Slowly add the aldehyde/ketone to the reaction mixture containing the amine and reducing agent to keep its instantaneous concentration low.
-
Part 4: Experimental Protocol
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent).
-
Solvent Addition: Dissolve the starting materials in a suitable aprotic solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE], approx. 0.1–0.5 M concentration).
-
Imine Formation (Optional but Recommended): If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Allow the solution to stir at room temperature for 30–60 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2–1.5 equivalents) to the mixture portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl has been consumed (typically 2–24 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product as necessary, typically by flash column chromatography on silica gel.
References
-
Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Reddit User Discussion. (2025). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Sciencemadness Wiki. Sodium triacetoxyborohydride. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
National Center for Biotechnology Information. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
Green Chemistry Teaching and Learning Community. Amines in Pharmaceutical Synthesis. [Link]
-
Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
YouTube. (2023). Formation of Imine: Properties and Mechanism. [Link]
-
ResearchGate. (2018). Problem in synthesis of imine?. [Link]
-
Reddit User Discussion. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. nbinno.com [nbinno.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. nbinno.com [nbinno.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 15. reddit.com [reddit.com]
- 16. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Chemical stability and degradation pathways of N-methyl piperidine compounds
Technical Support Center: N-Methyl Piperidine Compounds
A Guide to Chemical Stability and Degradation Pathway Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into the stability challenges associated with N-methyl piperidine compounds. This resource moves beyond simple protocols to explain the underlying chemistry, helping you anticipate, troubleshoot, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of N-methyl piperidine derivatives.
Q1: What are the primary factors that affect the stability of N-methyl piperidine compounds?
A1: The stability of the N-methyl piperidine moiety is primarily influenced by four key factors:
-
pH: The piperidine ring is susceptible to acid-base catalysis. In highly acidic or basic solutions, hydrolysis and other degradation reactions can be significantly accelerated. Studies on related structures show that pH has a profound impact on degradation kinetics.
-
Oxidizing Agents: The tertiary amine of the N-methyl piperidine group is prone to oxidation, most commonly forming the corresponding N-oxide. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing reagents in your experimental system.
-
Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation. Thermal degradation can lead to complex decomposition pathways, including ring-opening and fragmentation.
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation. This is a critical consideration for any organic molecule and should be evaluated by storing materials in amber vials or in the dark.
Q2: What are the recommended storage conditions for solutions containing N-methyl piperidine derivatives?
A2: Proper storage is critical to ensure the integrity of your compounds. For optimal stability:
-
Short-Term Storage (Days to Weeks): Store solutions at 2-8°C in tightly sealed amber vials to protect from light.
-
Long-Term Storage (Months to Years): For maximum stability, store solutions frozen at -20°C or -80°C. If the compound is particularly sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Solvent Choice: While convenient, protic solvents like methanol or water can sometimes participate in degradation reactions. If you observe instability, consider using a high-purity aprotic solvent such as acetonitrile for your stock solutions.
Q3: What are the most common degradation products of N-methyl piperidine?
A3: The primary degradation products depend on the specific stressor. However, the most frequently observed degradants include:
-
N-Oxides: Formed via oxidation of the tertiary amine. This is often the major product under oxidative stress.
-
Ring-Opened Products: Under more forceful conditions like high heat or extreme pH, the piperidine ring itself can cleave. For instance, biodegradation studies show that cleavage of the C-N bond can lead to the formation of an amino acid, which is then further metabolized.
-
Demethylation Products: SN2 substitution by nucleophiles at the N-methyl group can lead to the formation of the corresponding piperidine derivative and a methylated nucleophile.
Q4: My compound has a Boc-protected piperidine ring. Does this change its stability profile?
A4: Yes, significantly. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, but it is specifically designed to be labile under acidic conditions. The primary stability concern for a Boc-piperidine derivative is the acid-catalyzed cleavage of the Boc group to yield the free piperidine. Therefore, all reagents and solvents must be free of acidic contaminants.
Troubleshooting Guide: Experimental Issues & Solutions
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your research.
Issue 1: The concentration of my N-methyl piperidine compound is decreasing in an aqueous stock solution, even when stored in the refrigerator.
-
Probable Cause 1: pH-Dependent Hydrolysis. The pH of your water (which can be slightly acidic due to dissolved CO₂) may be catalyzing a slow hydrolysis reaction. The stability of piperidine derivatives can be highly pH-dependent.
-
Solution: Prepare your stock solution in a buffered aqueous system at a neutral or slightly basic pH (e.g., pH 7.4 PBS). Determine the optimal pH for stability by conducting a preliminary study across a pH range.
-
-
Probable Cause 2: Oxidation. Dissolved oxygen in the solvent can lead to the slow formation of the N-oxide, reducing the concentration of the parent compound.
-
Solution: Use de-gassed solvents to prepare your solutions. For long-term storage of sensitive compounds, purge the vial headspace with an inert gas (argon or nitrogen) before sealing.
-
-
Probable Cause 3: Adsorption. Highly lipophilic compounds may adsorb to the surface of plastic or glass storage vessels, leading to an apparent decrease in concentration.
-
Solution: Use low-adsorption vials or silanized glassware for storage. Before analysis, briefly vortex the sample to ensure any adsorbed compound is redissolved.
-
Issue 2: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis that wasn't present in the initial sample.
-
Probable Cause 1: On-Column Degradation. If the mobile phase is acidic (e.g., contains formic acid or TFA) and the column is heated, sensitive compounds like Boc-protected piperidines can degrade during the analytical run.
-
Solution: Try running the analysis at a lower column temperature. If possible, develop a method with a less acidic mobile phase modifier or a shorter run time to minimize the compound's exposure to harsh conditions.
-
-
Probable Cause 2: Reaction with Solvent Impurities. Older solvents, especially ethers like THF or dioxane, can form explosive peroxides which are highly reactive.
-
Solution: Always use high-purity, HPLC-grade solvents from recently opened bottles. If you suspect solvent impurities, prepare a fresh stock solution in a new bottle of solvent and re-analyze.
-
-
Probable Cause 3: Photodegradation during Sample Preparation. If samples are left on a lab bench under ambient light for extended periods, photosensitive compounds can degrade.
-
Solution: Prepare samples in amber autosampler vials or work in an area with reduced lighting. Analyze samples promptly after preparation.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability issues with N-methyl piperidine compounds.
Caption: A logical workflow for troubleshooting N-methyl piperidine compound instability.
Major Degradation Pathways
Understanding the likely chemical transformations your compound may undergo is key to developing stable formulations and robust analytical methods.
Summary of Degradation Pathways
The diagram below illustrates the principal degradation pathways for a generic N-methyl piperidine core structure.
Caption: Major degradation pathways for the N-methyl piperidine moiety.
| Pathway | Common Stress Condition(s) | Primary Degradation Product(s) | Mechanism Notes |
| N-Oxidation | 3% H₂O₂, atmospheric oxygen | N-Oxide | The lone pair on the tertiary nitrogen attacks the oxidant. The stereochemistry of oxidation can be influenced by substituents on the piperidine ring. |
| Acid/Base Hydrolysis | Strong acids (HCl) or bases (NaOH) at elevated temperatures | Ring-opened compounds | Involves cleavage of a C-N bond, often leading to linear amino acids or diacids. This is typically observed under forced degradation conditions. |
| Photodegradation | UV or broad-spectrum light exposure | Complex mixture, can include radical-initiated products | H-abstraction from C-H or N-H bonds by hydroxyl radicals can initiate degradation, leading to imines or ring-opened products. |
| Nucleophilic Demethylation | Strong nucleophiles, high temperature | N-de-methylated piperidine | An SN2 reaction where a nucleophile attacks the methyl group, displacing the piperidine ring as the leaving group. |
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.
Objective: To identify the likely degradation pathways for an N-methyl piperidine compound and validate an analytical method for stability testing.
Materials:
-
N-methyl piperidine compound of interest
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
Photostability chamber, oven
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the control sample solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the control sample solution to light in a photostability chamber (e.g., 1.2 million lux hours). Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
-
Sample Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all stressed samples and the control sample by your chosen analytical method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the main peak. Identify major degradation products and assess peak purity to ensure the method is stability-indicating.
Protocol 2: General-Purpose HPLC-UV Method for Stability Monitoring
Objective: To quantify the parent N-methyl piperidine compound and separate it from its potential degradation products. Note: This method assumes the analyte has a UV chromophore. If not, alternative detection like MS or CAD is required.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion mode MS and is a common mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting compounds from the C18 column. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min. | A general-purpose gradient to elute compounds with a range of polarities. This must be optimized for your specific compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times while minimizing potential on-column degradation. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on compound concentration and detector sensitivity. |
| Detection | UV-Vis Detector (e.g., 254 nm or λmax of compound) | Monitor at a wavelength where the parent compound absorbs strongly. A Photo-Diode Array (PDA) detector is ideal for assessing peak purity. |
References
-
Jelińska, A., Cielecka-Piontek, J., & Oszczapowicz, I. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Hindawi Publishing Corporation. [Link]
-
ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. [Link]
-
MDPI. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]
-
Wikipedia. (n.d.). Amine. Wikipedia. [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]
-
ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem. [Link]
-
ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
PubMed. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. PubMed. [Link]
-
ResearchGate. (n.d.). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. ResearchGate. [Link]
-
Fiveable. (n.d.). N-methylpiperidine Definition. Fiveable. [Link]
-
PubMed Central. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PubMed Central. [Link]
-
MDPI. (2018). Improved Synthesis of N-Methylcadaverine. MDPI. [Link]
-
Canadian Journal of Chemistry. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry. [Link]
- ResearchGate. (2000).
Technical Support Center: Purification of Tertiary Amine Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the purification of tertiary amine products. The content is structured to explain the chemical principles behind the purification challenges and to offer field-proven, validated protocols to overcome them.
Section 1: Troubleshooting Column Chromatography
Column chromatography of amines can be challenging due to their basic nature. The most common stationary phase, silica gel, is acidic and can lead to a host of separation issues.[1][2]
Q1: Why is my tertiary amine streaking or showing poor peak shape on a silica gel column?
A1: The Root Cause: Acid-Base Interactions
The primary reason for poor chromatography of amines on silica gel is the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong acid-base interaction leads to:
-
Irreversible Adsorption: The amine sticks strongly to the stationary phase and may not elute at all, resulting in low recovery.
-
Tailing/Streaking: Slow dissociation of the amine from the acidic sites on the silica causes the compound to spread down the column, leading to broad, tailing peaks that co-elute with other components.[2]
-
Degradation: Highly sensitive amines may degrade on the acidic silica surface.
Caption: Acid-base interaction between amine and silica.
Q2: How can I improve the separation and peak shape of my tertiary amine on silica gel?
A2: Mitigating Acid-Site Interactions
The key is to neutralize or "mask" the acidic silanol groups so your tertiary amine can elute properly. This is typically achieved by adding a small amount of a volatile basic modifier to the mobile phase.
Expert Insight: The goal is to add just enough base to block the problematic silica sites without significantly increasing the eluting power (polarity) of the mobile phase, which would cause your compound to elute too quickly with no separation.
| Mobile Phase Additive | Typical Concentration | Recommended Use & Rationale |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | The most common choice. TEA is a volatile tertiary amine that competes with your product for the acidic sites on the silica. Being volatile, it is easily removed under vacuum.[3] |
| Ammonia | 0.1 - 1% (v/v) | Often used as a solution in methanol (e.g., 7N NH₃ in MeOH) and added to the mobile phase. It is highly effective but can be more difficult to control.[1] |
| Pyridine | 0.1 - 0.5% (v/v) | Less common due to its odor and higher boiling point, but it can be effective. Use only when TEA fails. |
-
Develop a TLC System: First, find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.2-0.3 on a TLC plate.
-
Add the Modifier: Prepare your chosen mobile phase and add 1% triethylamine. For example, for 100 mL of 10% MeOH/DCM, you would use 10 mL Methanol, 89 mL Dichloromethane, and 1 mL Triethylamine.
-
Equilibrate the Column: It is crucial to flush the column with the modified mobile phase (at least 3-5 column volumes) before loading your sample. This ensures all the acidic sites are neutralized for consistent performance.[4]
-
Load and Run: Dissolve your crude product in a minimal amount of the mobile phase (or loading solvent) and run the column as usual.
Q3: My separation is still poor even with a mobile phase modifier. When should I use an alternative stationary phase?
A3: When Silica Isn't Enough
If you've optimized your mobile phase with additives and still face issues, or if your amine is particularly basic or sensitive, it's time to consider a different stationary phase.
-
Amine-Functionalized Silica: This is silica gel where the surface silanols have been chemically bonded with aminopropyl groups. This creates a slightly basic surface that repels basic compounds, preventing strong interactions and dramatically improving peak shape. It is an excellent choice for purifying challenging amines.[1]
-
Basic Alumina: Aluminum oxide is basic and provides an alternative to acidic silica. It can be very effective for amine purification, but its activity can vary, so it's important to use alumina of a consistent activity grade.[3]
-
Reversed-Phase (C18) Silica: For more polar amines, reversed-phase chromatography can be a powerful option. The separation occurs in a polar mobile phase (e.g., water/acetonitrile or water/methanol), and additives like trifluoroacetic acid (TFA) or formic acid are used to protonate the amine, which can improve peak shape.[5]
Section 2: Troubleshooting Liquid-Liquid Extractions
Acid-base extraction is a cornerstone of amine purification, allowing for the separation of basic amines from neutral or acidic impurities.[6][7]
Q4: I'm getting a persistent emulsion during my acid-base workup. How can I resolve it?
A4: Breaking Emulsions
Emulsions are suspensions of one liquid within another, often stabilized by impurities at the interface. They are a common frustration during the workup of crude reaction mixtures.
Caption: Stepwise guide to breaking emulsions.
Causality Explained:
-
Patience: Sometimes, simple gravity is enough to allow the phases to coalesce.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) increases the ionic strength and density of the aqueous phase. This helps to draw water out of the organic layer and disrupts the stability of the emulsion, forcing the layers apart.
-
Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool in a funnel can physically disrupt the droplets and break the emulsion.
-
Centrifugation: For smaller volumes, spinning the mixture in a centrifuge can provide the force needed to separate the layers.
Q5: Why won't my tertiary amine partition into the aqueous layer after adding acid?
A5: Understanding pKa and Steric Hindrance
For a tertiary amine (R₃N) to move into the aqueous layer, it must be protonated by the acid (HA) to form a water-soluble ammonium salt (R₃NH⁺A⁻).[7]
R₃N (organic) + HA (aqueous) ⇌ R₃NH⁺A⁻ (aqueous)
This process can fail for two main reasons:
-
Insufficiently Strong Acid: The pKa of the acid must be significantly lower than the pKa of the protonated amine (the pKaH). A good rule of thumb is a difference of at least 2-3 pKa units. If you use a weak acid (like acetic acid) on a very weakly basic amine (like N,N-diphenylaniline), protonation will be incomplete.
-
Steric Hindrance: If the nitrogen atom is surrounded by very bulky groups (e.g., trityl or t-butyl groups), it can be physically difficult for the proton to access the lone pair of electrons. This steric hindrance can make protonation unfavorable, even with a strong acid.
| Common Acids for Extraction | pKa | Use Case |
| 5-10% Hydrochloric Acid (HCl) | -7 | Strong acid, effective for most aliphatic and aromatic amines. The most common choice.[8] |
| 10% Citric Acid | 3.13 | A milder, solid organic acid. Useful for sensitive substrates where a strong mineral acid might cause decomposition. |
| 1 M Sodium Bisulfate (NaHSO₄) | 1.99 | An easy-to-handle solid that forms an acidic solution. Good for general-purpose extractions. |
Section 3: Dealing with Specific Impurities
Q6: How can I remove unreacted primary or secondary amine starting material?
A6: Leveraging Differences in Reactivity
If your synthesis involves alkylating a primary or secondary amine, you will often have unreacted starting material as an impurity.[9][10]
-
Scavenger Resins: This is the most elegant solution. Polymer-supported isocyanate or aldehyde resins react selectively with primary and secondary amines to form ureas or imines, which are bound to the solid support.[11] The tertiary amine product does not react. After stirring the crude mixture with the resin, you simply filter it off to get a clean solution of your product. This avoids aqueous workups entirely.[12][13]
-
Phthalic Anhydride Reaction: Reacting the crude mixture with phthalic anhydride will convert the primary/secondary amines into their corresponding phthalimides, which are acidic. A subsequent basic wash (e.g., with NaOH solution) will deprotonate the phthalimide, pulling it into the aqueous layer and leaving your pure tertiary amine in the organic layer.
Q7: My product is contaminated with its N-oxide. How can I remove it or reduce it?
A7: The Challenge of N-Oxides
Tertiary amines can be susceptible to oxidation, forming N-oxides, especially during oxidative reaction conditions or upon prolonged exposure to air.[14][15] N-oxides are highly polar and often water-soluble, but they can be difficult to separate chromatographically.
Option 1: Removal Because N-oxides are very polar, they often stick to the baseline on silica gel. Careful column chromatography can sometimes leave the N-oxide adsorbed to the silica while the less polar tertiary amine elutes.
Option 2: Reduction A more robust strategy is to chemically reduce the N-oxide back to the tertiary amine.
-
Titanium(III) Chloride (TiCl₃): This is a mild and selective reagent that efficiently reduces N-oxides back to the parent amine, even in the presence of other reducible functional groups like sulfoxides.[16]
-
Phenylboronic Acid: This is an efficient, metal-free method for deoxygenating N-oxides. The byproducts are environmentally benign and easily removed by a basic workup.[17]
Section 4: Advanced & Alternative Purification Techniques
Q8: When is recrystallization as a salt a good purification strategy?
A8: When Your Amine is a Solid (or Forms a Crystalline Salt)
If your tertiary amine is a solid, direct recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[18][19][20]
However, many tertiary amines are oils. In these cases, forming a salt can be a powerful purification technique.[3][21]
-
Dissolve: Dissolve your crude tertiary amine oil in a non-polar organic solvent where the amine is soluble, but its salt is not (e.g., diethyl ether, ethyl acetate, or hexanes).
-
Add Acid: Slowly add a solution of a suitable acid. Common choices are HCl (in ether or dioxane), oxalic acid, or tartaric acid.
-
Precipitate: The ammonium salt will often precipitate out of the solution as a crystalline solid.
-
Isolate: Collect the solid salt by filtration and wash it with a small amount of the cold solvent.
-
Liberate (Optional): If you need the free amine, you can dissolve the purified salt in water, add a base (like NaOH or Na₂CO₃) to neutralize the acid, and then extract the pure tertiary amine back into an organic solvent.
References
-
Phase Splitting Rules of the Primary/Secondary Amine–Tertiary Amine Systems: Experimental Rapid Screening and Corrected Quasi-Activity Coefficient Model. ACS Publications. [Link]
-
Phase Splitting Rules of the Primary/Secondary Amine–Tertiary Amine Systems: Experimental Rapid Screening and Corrected Quasi-Activity Coefficient Model. ACS Publications. [Link]
-
Is there an easy way to purify organic amines?. Biotage. [Link]
-
Solid-Supported Scavengers. Supra Sciences. [Link]
-
Phase Splitting Rules of the Primary/Secondary Amine–Tertiary Amine Systems. American Chemical Society. [Link]
-
Phase Splitting Rules of the Primary/Secondary Amine–Tertiary Amine Systems: Experimental Rapid Screening and Corrected Quasi-Activity Coefficient Model. Figshare. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Amine workup. Reddit. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
-
Self-indicating amine scavenger resins. Royal Society of Chemistry. [Link]
-
Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid. ResearchGate. [Link]
-
Covalent Scavengers for Primary and Secondary Amines. Comb. Chem. High Throughput Screen.[Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]
-
Amine purification. Science Forums. [Link]
-
Recrystallization. HBCSE. [Link]
-
Selective reduction of N-oxides to amines: application to drug metabolism. PubMed. [Link]
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Amine column degradation. Chromatography Forum. [Link]
-
Experiment 9 — Recrystallization. Swarthmore College. [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. National Institutes of Health. [Link]
-
Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. [Link]
-
Common Problems During His-tag Purification. YouTube. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
synthesis of tertiary amines. YouTube. [Link]
-
What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Quora. [Link]
-
Understanding the Synthesis and Applications of Tertiary Amines. Valchemy. [Link]
-
Producing Secondary and Tertiary Amines (A-Level). ChemistryStudent. [Link]
-
preparation of amines. Chemguide. [Link]
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- 11. thieme-connect.com [thieme-connect.com]
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- 15. asianpubs.org [asianpubs.org]
- 16. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Resolving Impurities in Crude Methyl-(3-piperidin-1-yl-propyl)-amine
Welcome to the technical support center for the purification of Methyl-(3-piperidin-1-yl-propyl)-amine (CAS 26780-00-5). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. Drawing from established chemical principles and field-proven techniques, this document provides a structured, question-and-answer approach to troubleshoot common impurity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. A common and efficient method for synthesizing this diamine is the reductive amination of 3-(piperidin-1-yl)propanal with methylamine.
Given this pathway, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual 3-(piperidin-1-yl)propanal and methylamine.
-
Side-Reaction Products: Over-alkylation of the secondary amine can lead to the formation of undesired tertiary amines.
-
Catalyst Residues: If a heterogeneous catalyst like Pd/C or Raney-Ni is used, leaching of the metal can occur.[1]
-
Degradation Products: Amines, particularly diamines, can be susceptible to oxidation over time, forming N-oxides or colored byproducts.[2]
Q2: How can I identify the specific impurities in my sample?
A multi-technique analytical approach is recommended for comprehensive impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities, such as unreacted starting materials and low-molecular-weight side products. Specific GC columns designed for amine analysis can provide high-resolution separation.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for less volatile or thermally labile impurities, such as degradation products or catalyst complexes. Reversed-phase chromatography with a basic mobile phase modifier (e.g., triethylamine or ammonium hydroxide) is often effective for analyzing basic amines.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the main product and help identify major impurities by comparing the spectra to known standards.
Q3: My crude product is discolored (yellow to brown). What causes this and how can I fix it?
Discoloration in amine samples is typically due to the formation of oxidized species or other high-molecular-weight byproducts.[2] These impurities are often present in trace amounts but are highly chromophoric.
Troubleshooting Strategy:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[6] Dissolve the crude amine in a suitable solvent (e.g., ethanol or isopropanol), add a small amount of activated charcoal (typically 1-2% w/w), stir for a short period (15-30 minutes), and then filter the mixture through a pad of celite to remove the charcoal.[6]
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for separating the desired amine from non-volatile colored impurities.
Q4: I'm struggling to remove unreacted starting materials. What are the best strategies?
The removal of starting materials hinges on exploiting differences in their physical and chemical properties compared to the desired product.
| Impurity | Recommended Removal Strategy |
| 3-(piperidin-1-yl)propanal | Acid Wash: The aldehyde is less basic than the diamine product. An aqueous acid wash (e.g., dilute HCl) can selectively extract the more basic product into the aqueous layer, leaving the less basic aldehyde in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the purified product. |
| Methylamine | Vacuum Stripping: Methylamine is highly volatile. It can often be removed by concentrating the reaction mixture under reduced pressure. |
Q5: What is the most effective chromatographic method for purifying this amine?
Purifying basic amines like this compound on standard silica gel can be challenging due to strong acid-base interactions between the amine and the acidic silanol groups on the silica surface.[4][7][8] This can lead to significant peak tailing, poor separation, and even product degradation.[4][8]
Recommended Chromatographic Strategies:
-
Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%), to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[4][7][8] The competing base neutralizes the acidic sites on the silica, allowing the desired amine to elute with better peak shape.[4]
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography: Using a C18 column with a high pH mobile phase (e.g., water/acetonitrile with 0.1% TEA) can be very effective, as the amine will be in its free-base form, increasing its retention and improving separation.[4][5]
Workflow & Logic Diagrams
The following diagram outlines a general troubleshooting workflow for impurity resolution.
Sources
- 1. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. biotage.com [biotage.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Proper handling and long-term storage of aliphatic amines
Welcome to the Technical Support Center for Aliphatic Amines. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, effective long-term storage, and troubleshooting of common issues encountered when working with aliphatic amines. As compounds foundational to numerous synthetic pathways, their integrity is paramount to reproducible and successful research. This document synthesizes technical data with practical, field-proven insights to help you navigate the nuances of these reactive and versatile molecules.
Section 1: Core Principles of Handling and Storage
Aliphatic amines, while indispensable, are reactive molecules susceptible to degradation and pose specific health hazards.[1][2] Understanding their fundamental properties is the first step toward proper management. The nucleophilic and basic nature of the nitrogen lone pair electrons dictates both their chemical reactivity and their handling requirements.[3]
Frequently Asked Questions (FAQs) - General Handling
Q1: What are the primary hazards associated with aliphatic amines?
A1: Aliphatic amines present several key hazards:
-
Corrosivity and Irritation: They are irritants and can be corrosive, causing severe skin burns and eye damage upon direct contact.[2] Vapors can irritate the respiratory tract, leading to symptoms like coughing and dyspnea.[1]
-
Flammability: Lower molecular weight amines are volatile and flammable, with vapors capable of forming explosive mixtures with air.[2]
-
Toxicity: Inhalation of vapors can lead to headaches, nausea, and dizziness.[2][4] Some amines can be absorbed through the skin, causing systemic toxic effects.[2] They are characterized by a strong, unpleasant fish-like or ammonia-like odor.[1]
Q2: What is the minimum required Personal Protective Equipment (PPE) when working with aliphatic amines?
A2: A risk assessment should always be performed, but the minimum recommended PPE includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield to protect against splashes.[2][5]
-
Body Protection: A chemical-resistant lab coat.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4][6] If ventilation is inadequate, a respirator approved for organic vapors is necessary.[2][4][5]
Q3: How should I respond to an aliphatic amine spill?
A3: In case of a spill, immediately evacuate non-essential personnel. Ensure adequate ventilation and wear appropriate PPE. Dike and contain the spill with an inert absorbent material like sand or earth.[4] Avoid contact with strong acids or oxidizing agents. Collect the absorbed material into a sealed container for proper disposal in accordance with local, state, and federal regulations.[4]
Section 2: Long-Term Storage and Stability
The long-term stability of aliphatic amines is contingent on preventing their reaction with atmospheric components. The primary degradation pathways involve oxidation and reaction with carbon dioxide and moisture.
Troubleshooting Guide: Storage Issues
| Observed Issue | Potential Cause(s) | Troubleshooting & Prevention Steps |
| Amine has turned yellow/brown | Oxidation from exposure to air (oxygen). | Store under an inert atmosphere (Nitrogen or Argon). Use septa-sealed bottles for liquid amines to minimize air exposure during dispensing. |
| White precipitate/solid formation | Reaction with atmospheric carbon dioxide to form carbamate salts. | Keep containers tightly sealed.[5][6] Purge the headspace of the container with an inert gas before sealing. |
| Amine appears cloudy or has an aqueous layer | Absorption of atmospheric moisture (hygroscopic nature).[6] | Store in a dry environment.[6] Use of desiccants in the storage cabinet can help. Ensure containers are sealed tightly.[6] |
| Loss of potency/reactivity in experiments | Degradation due to improper storage (exposure to heat, light, air, or moisture). | Adhere strictly to recommended storage conditions. Re-purify the amine if degradation is suspected (see Section 3). |
Optimized Long-Term Storage Protocol
-
Container Selection: Use containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass to prevent reactions and protect from light.[6]
-
Inert Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like nitrogen or argon. This displaces oxygen and moisture, which are key contributors to degradation.
-
Temperature Control: Store amines in a cool, dry, and well-ventilated area, away from direct sunlight.[5] Storage temperatures should generally be kept below 30°C (86°F) to maintain stability and minimize volatility.[6]
-
Segregation: Store aliphatic amines separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[4][5][7][8][9][10]
-
Inventory Management: Follow a "First-In, First-Out" (FIFO) inventory practice.[11] Label containers with the date received and opened. While many amines are stable for years if stored correctly, it is best practice to monitor their condition.[11]
Diagram: Degradation Pathways of Aliphatic Amines
Caption: Key degradation pathways for aliphatic amines upon atmospheric exposure.
Section 3: Troubleshooting and Purification
Even with proper storage, older stock or frequently used amines may require purification. Discoloration or the presence of precipitates are common indicators of degradation.
Frequently Asked Questions (FAQs) - Purity and Purification
Q1: How can I assess the purity of my aliphatic amine?
Q2: My amine has turned yellow. Can I still use it?
A2: A yellow tint often indicates minor oxidation. For many robust applications, this may not significantly impact the reaction. However, for sensitive or stoichiometric-critical reactions, purification is highly recommended to remove potential byproducts that could interfere with your chemistry.
Q3: Is there a general method to purify and dry a degraded liquid aliphatic amine?
A3: Yes, a common and effective method involves an acid-base extraction followed by distillation. This process removes non-basic organic impurities and water.
Experimental Protocol: Purification of a Liquid Aliphatic Amine
This protocol describes a general procedure for purifying a water-insoluble liquid amine that has been contaminated with non-basic organic impurities and water.
Materials:
-
Contaminated liquid amine
-
Ethyl acetate (or other suitable organic solvent)
-
10% Hydrochloric acid (HCl) solution (aqueous)[13]
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
Dissolution: Dissolve the impure amine in an organic solvent like ethyl acetate.[13]
-
Acidic Extraction: Transfer the solution to a separatory funnel and add a 10% aqueous HCl solution.[13] Shake vigorously. The amine will react with the acid to form an ammonium salt, which is soluble in the aqueous layer.[13]
-
Separation: Allow the layers to separate. Drain the bottom aqueous layer (which contains the amine salt) into a clean flask.[13] The top organic layer contains non-basic impurities and should be discarded.[13]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a saturated sodium bicarbonate solution until the solution is basic (check with pH paper). This will neutralize the ammonium salt, regenerating the free amine, which will separate from the aqueous layer.
-
Re-extraction: Extract the free amine back into a fresh portion of ethyl acetate. Repeat the extraction from the aqueous layer two more times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Distillation: For ultimate purity, perform a fractional distillation of the resulting liquid amine. Collect the fraction boiling at the literature value for your specific amine.
Diagram: Purification Workflow
Caption: Decision workflow for the purification of a liquid aliphatic amine.
References
- Process for the purification of amines.
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing).
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
- Amine Storage Conditions: Essential Guidelines for Safety.
- MATERIAL SAFETY DATA SHEET - Starpatch Concrete Products.
- Separation and Determination of Aliph
- Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society - ACS Fall 2025.
- Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.
- What are the Health and Safety Guidelines for Using Amines? Guia Especializado.
- Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. CloudSDS.
- chemical_comp
- How to purify Amine? Grad student asked me.
- EPA's Chemical Comp
- Chemical Comp
- Chemical Comp
- Shelf-Life & Storage Conditions. Astro Chemical.
- Aliph
- Amines. NCERT.
Sources
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- 2. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
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- 4. starpatchconcrete.com [starpatchconcrete.com]
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- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing Final Product Isolation and Crystallization
Welcome to the technical support center for final product isolation and crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their crystallization processes. The following question-and-answer format addresses specific challenges you may encounter during your experiments, providing expert insights and practical solutions.
Section 1: Nucleation and Crystal Growth Issues
Q1: My product is "oiling out" instead of crystallizing. What are the potential causes and how can I fix it?
A1: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystal.[1] This occurs when the solute is highly supersaturated and its melting point is below the temperature of the solution.[1] The resulting oil is often an amorphous, impure state that can be difficult to handle and purify.
Common Causes:
-
High Supersaturation: Rapid cooling or fast addition of an antisolvent can create a level of supersaturation that is too high, kinetically favoring the formation of an oil over an ordered crystal lattice.[2]
-
Low Melting Point: The compound itself may have a low melting point, or impurities present may be depressing the melting point.[1][3]
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, leading to a situation where the compound remains a liquid even at high concentrations.[4]
Troubleshooting and Solutions:
-
Reduce the Rate of Supersaturation:
-
If using an antisolvent, add it more slowly and at a controlled temperature.
-
Adjust the Solvent System:
-
Introduce Seed Crystals: Seeding the solution at a supersaturation level just below the point of oiling out can encourage crystallization by providing a template for crystal growth.[6]
-
Increase Agitation: In some cases, gentle agitation can help to break up oil droplets and promote nucleation. However, vigorous stirring can sometimes have the opposite effect.[7]
-
Remove Impurities: If impurities are suspected to be the cause, consider a preliminary purification step. Using activated charcoal during the hot filtration stage can sometimes remove problematic impurities.[3]
Q2: I'm consistently getting very fine needles or small crystals. How can I increase the crystal size?
A2: The formation of small crystals or fine needles is often a result of rapid nucleation and slow crystal growth. To obtain larger crystals, the goal is to favor the growth of existing crystals over the formation of new nuclei.
Strategies to Increase Crystal Size:
-
Reduce the Number of Nucleation Sites:
-
Ensure your crystallization vessel is scrupulously clean, as dust or scratches can act as nucleation sites.[9]
-
Consider filtering the hot solution to remove any particulate matter that could induce nucleation.
-
-
Control Supersaturation: Maintain a low level of supersaturation. This can be achieved by carefully controlling the temperature and solvent composition.[8]
-
Temperature Cycling: A technique involving slowly warming the solution to dissolve the smaller crystals and then slowly cooling it again can encourage the growth of the remaining larger crystals.[10]
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble. If the solubility is too high, it can lead to the formation of many small crystals.[11]
Q3: My crystallization process is not reproducible. What factors should I investigate?
A3: Lack of reproducibility in crystallization is a common challenge and can be attributed to a number of subtle variations in experimental conditions.
Key Factors Influencing Reproducibility:
-
Precise Control of Parameters: Minor deviations in temperature, concentration, cooling/addition rates, and agitation can have a significant impact on the outcome.[12] Automation can help to minimize human error and ensure consistent conditions.[12]
-
Purity of Starting Material: Even trace amounts of impurities can act as nucleation inhibitors or promoters, leading to inconsistent results.[12] Ensure the purity of your starting material is consistent between batches.
-
Solvent Quality and Composition: Variations in solvent grade, water content, or the presence of impurities can affect solubility and crystallization kinetics.
-
Seeding Protocol: If you are using seed crystals, the amount, size distribution, and the point at which they are added must be consistent.
-
Stirring and Mixing: The type of impeller, stirring speed, and vessel geometry all influence mixing, which in turn affects heat and mass transfer.[13] These parameters should be kept constant.
Q4: How can I control the crystal habit (shape) of my final product?
A4: Crystal habit, or the external shape of a crystal, is a critical physical property that can impact downstream processes like filtration, drying, and formulation.[14][15] For example, needle-like crystals often have poor flowability and can be difficult to filter, while more equiaxed or prismatic crystals are generally preferred.[15][16]
Methods to Control Crystal Habit:
-
Solvent Selection: The choice of solvent can significantly influence crystal habit. Different solvents can interact differently with the various faces of a growing crystal, promoting or inhibiting growth in specific directions.[14][17]
-
Supersaturation Level: The degree of supersaturation can affect the relative growth rates of different crystal faces.[18] Higher supersaturation often leads to more elongated or needle-like crystals.[18]
-
Use of Additives: Small amounts of "tailor-made" additives can selectively adsorb to specific crystal faces, inhibiting their growth and thereby modifying the overall crystal shape.[16][19] These can include structurally similar molecules or polymers.[15][16]
-
Cooling/Antisolvent Addition Rate: The rate at which supersaturation is generated can influence the final crystal habit.[19] Rapid cooling or addition often results in crystals with a high aspect ratio.[19]
Section 2: Purity and Polymorphism
Q5: My final product has low purity. How can I improve impurity rejection during crystallization?
A5: Crystallization is a powerful purification technique, but its effectiveness depends on the ability of the growing crystal lattice to exclude foreign molecules.
Strategies for Enhancing Impurity Rejection:
-
Optimize Crystallization Conditions: Slower crystal growth, achieved through slower cooling or antisolvent addition, generally leads to better impurity rejection as it allows more time for the system to approach thermodynamic equilibrium.
-
Washing and Filtration: The final purity is often impacted by the efficiency of removing the impurity-rich mother liquor from the crystal surface. Ensure proper filtration and washing of the crystal cake with a suitable solvent.[20][21]
-
Slurry Aging/Reslurrying: Suspending the crystals in a saturated solution (slurrying) can help to remove surface impurities and can sometimes lead to a more stable, purer crystalline form through a process of dissolution and recrystallization.[20][21]
-
Solvent and Polymorph Selection: Different solvents can alter the partitioning of impurities between the solid and liquid phases.[22] In some cases, crystallizing a different polymorph of the target compound can significantly improve the rejection of a specific impurity.[22]
-
Use of Additives: In some challenging cases, the use of polymer additives has been shown to enhance impurity rejection by modifying the crystallization kinetics.[23][24]
Q6: What is polymorphism, and how can I control it to obtain the desired crystal form?
A6: Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[25] These different forms, or polymorphs, have the same chemical composition but different physical properties, including solubility, stability, melting point, and bioavailability.[25][26] Controlling polymorphism is critical in the pharmaceutical industry to ensure product consistency and efficacy.[26]
Factors Influencing Polymorph Formation:
-
Solvent: The choice of solvent is a primary factor in determining which polymorph crystallizes.
-
Temperature: Different polymorphs can be stable at different temperatures.[7]
-
Rate of Crystallization: The rate of cooling or supersaturation generation can influence whether a thermodynamically stable or a metastable polymorph is formed.[25]
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.[27]
Strategies for Polymorph Control:
-
Systematic Screening: Conduct a thorough screening of different solvents, temperatures, and crystallization methods to identify the conditions that produce each polymorph.
-
Seeding: This is one of the most effective methods for controlling polymorphism. A small amount of the desired crystal form is added to the solution to act as a template for crystallization.[27]
-
Thermodynamic vs. Kinetic Control: The most stable polymorph (thermodynamic form) is generally desired for its long-term stability.[25][27] It is often obtained under conditions of slow crystallization. Kinetically favored polymorphs (metastable forms) tend to crystallize more rapidly but may convert to the stable form over time.[27]
Section 3: Process and Scale-Up
Q7: How do I select the right solvent system for my crystallization?
A7: The selection of an appropriate solvent is a critical first step in developing a successful crystallization process.[28] An ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures.
Key Criteria for Solvent Selection:
-
Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to ensure a good yield.[29]
-
Safety and Environmental Profile: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[29][30]
-
Boiling Point: A relatively low boiling point (often below 100°C) is desirable as it allows for easy removal of the solvent from the final product.[29] However, a boiling point that is too low can make the solvent difficult to handle.[29]
-
Reactivity: The solvent must not react with the compound being crystallized.[30]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixture of two or more miscible solvents can be used.[31] Typically, the compound is dissolved in a "good" solvent, and a "poor" solvent (antisolvent) is added to induce crystallization.[31]
Q8: What are the key parameters to consider when scaling up a crystallization process?
A8: Scaling up a crystallization process from the lab to a pilot plant or manufacturing scale is a significant challenge.[13] Direct translation of lab-scale parameters often fails due to changes in heat and mass transfer, mixing dynamics, and surface area-to-volume ratios.[32]
Critical Scale-Up Considerations:
-
Mixing and Agitation: The type of impeller, agitation speed, and vessel geometry have a profound impact on mixing efficiency, which affects nucleation, crystal growth, and particle size distribution.[32][33] Computational Fluid Dynamics (CFD) can be used to model and understand the mixing environment at different scales.[33]
-
Heat Transfer: Larger vessels have a smaller surface area-to-volume ratio, making cooling less efficient.[32] Cooling profiles must be adjusted to account for these differences to maintain control over supersaturation.
-
Seeding Strategy: The method and timing of seed addition need to be carefully controlled and may need to be adjusted at a larger scale.[33]
-
Process Analytical Technology (PAT): The use of in-line monitoring tools, such as FBRM (Focused Beam Reflectance Measurement) and PVM (Particle Video Microscope), can provide real-time data on particle size and count, enabling better control and understanding of the process at scale.
Q9: What are the pros and cons of different crystallization techniques?
Comparison of Crystallization Techniques:
| Technique | Description | Pros | Cons |
| Cooling Crystallization | Supersaturation is achieved by cooling a saturated solution, thereby decreasing the solubility of the compound.[5] | - Energy efficient. - Relatively simple to control. | - Only suitable for compounds with a significant temperature-dependent solubility. |
| Antisolvent Crystallization | A solvent in which the compound is insoluble (the antisolvent) is added to a solution of the compound, causing it to precipitate.[10] | - Can be used for compounds that are not sensitive to temperature changes. - Allows for rapid generation of high supersaturation. | - Requires the use of a second solvent, which may need to be separated later. - Localized high supersaturation at the point of addition can lead to oiling out or the formation of small crystals. |
| Evaporative Crystallization | The solvent is removed by evaporation, increasing the concentration of the solute until it crystallizes.[35] | - Effective for compounds with low temperature-dependent solubility. | - Can be energy-intensive. - May not be suitable for heat-sensitive compounds. |
| Reactive Crystallization | A chemical reaction produces a product that is insoluble in the reaction medium, causing it to crystallize out of solution.[5] | - Can combine reaction and crystallization in a single step. | - The kinetics of the reaction and crystallization must be carefully balanced. |
Detailed Experimental Protocols
Protocol 1: General Workflow for Cooling Crystallization
-
Solvent Selection and Solubility Curve Generation:
-
Identify a suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Experimentally determine the solubility of the compound at various temperatures to generate a solubility curve.
-
-
Dissolution:
-
In a jacketed reactor equipped with an overhead stirrer and a temperature probe, add the crude product and the selected solvent.
-
Heat the mixture with stirring until all the solid has dissolved. A temperature about 5-10°C above the saturation temperature is often used to ensure complete dissolution.
-
-
Cooling and Crystallization:
-
Cool the solution at a controlled rate (e.g., 10-20°C per hour). A slower cooling rate generally produces larger crystals.
-
If seeding, cool the solution to just below the saturation temperature (into the metastable zone) and add a small amount (e.g., 0.1-1% w/w) of seed crystals.
-
Continue the controlled cooling to the final desired temperature.
-
-
Aging:
-
Hold the resulting slurry at the final temperature with stirring for a period of time (e.g., 1-4 hours) to allow the crystallization to complete and to ensure a consistent crystal form.
-
-
Isolation and Drying:
-
Filter the crystals using a Buchner funnel or other suitable filtration equipment.
-
Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Dry the crystals under vacuum at an appropriate temperature.
-
Protocol 2: Step-by-Step Guide for Antisolvent Crystallization
-
Solvent/Antisolvent System Selection:
-
Choose a solvent in which your compound is readily soluble.
-
Select a miscible antisolvent in which your compound has very low solubility.
-
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the "good" solvent at a constant temperature (e.g., room temperature).
-
-
Antisolvent Addition:
-
Slowly add the antisolvent to the stirred solution at a constant rate. The addition rate is a critical parameter to control crystal size.
-
Monitor the solution for the onset of turbidity, which indicates the start of nucleation.
-
If seeding, add the seed crystals just before the solution becomes turbid.
-
Continue adding the antisolvent until the desired final solvent composition is reached.
-
-
Aging:
-
Stir the slurry at the final temperature and solvent composition for a period to allow for crystal growth and to ensure the process has reached equilibrium.
-
-
Isolation and Drying:
-
Filter the crystals.
-
Wash the filter cake with a mixture of the solvent and antisolvent in the final composition, or with the pure antisolvent.
-
Dry the product under vacuum.
-
Data Tables
Table 1: Common Solvents for Crystallization and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; non-toxic and inexpensive.[30] |
| Ethanol | 78 | High | A versatile solvent for many organic compounds.[30] |
| Methanol | 65 | High | Dissolves more polar compounds than ethanol.[30] |
| Acetone | 56 | Medium | A strong solvent, but its low boiling point can be a drawback.[29][30] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent for crystallization.[30] |
| Hexane | 69 | Low | Suitable for non-polar compounds.[29] |
| Toluene | 111 | Low | High boiling point can be problematic for removal.[29] |
| Dichloromethane | 40 | Medium | Volatile; often used in mixed solvent systems.[36] |
Data sourced from Chemistry LibreTexts and other sources.[29][30][36]
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | High supersaturation, low melting point, impurities | Slow down cooling/antisolvent addition, add more solvent, use seed crystals.[1][3][6] |
| Small Crystals/Needles | Rapid nucleation, high supersaturation | Slow down the crystallization process, reduce nucleation sites, use temperature cycling.[8][9][10] |
| Poor Reproducibility | Inconsistent parameters, impurities, variable solvent quality | Implement precise process control, ensure consistent starting material purity.[12] |
| Low Purity | Inefficient removal of mother liquor, impurity incorporation | Optimize washing, consider reslurrying, slow down crystal growth.[20][21] |
| Undesired Polymorph | Wrong solvent, temperature, or kinetic conditions | Screen different conditions, use seed crystals of the desired form.[25][27] |
Visualizations
Diagram 1: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 2: General Crystallization Workflow
Caption: A typical workflow for a final product crystallization process.
References
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
Technobis Crystallization Systems. (2023). Industrial importance of controlling crystal habit. [Link]
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Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
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ResearchGate. (n.d.). Strategies to improve impurity rejection of incorporated impurities. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
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H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
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ACS Publications. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. [Link]
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ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
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ACS Publications. (2020). Tuning Morphology in Active Pharmaceutical Ingredients: Controlling the Crystal Habit of Lovastatin through Solvent Choice and Non-Size-Matched Polymer Additives. [Link]
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National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
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PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
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(n.d.). 4. Crystallization. [Link]
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(n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. [Link]
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ACS Publications. (2016). Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound. [Link]
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(n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
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National Institutes of Health. (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. [Link]
-
ResearchGate. (2015). How you can increase the size of crystal?. [Link]
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(2006). Crystallisation Techniques. [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
-
R Discovery. (2017). Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound. [Link]
-
Technobis. (2023). Controlling Crystal Habit With The Choice Of Solvent. [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
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(2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
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Sathee Jee. (n.d.). Chemistry Crystallization. [Link]
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Royal Society of Chemistry. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. [Link]
-
Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. [Link]
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ACS Publications. (n.d.). An Online Strategy To Increase the Average Crystal Size during Organic Batch Cooling Crystallization. [Link]
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(n.d.). COMMON SOLVENT PROPERTIES. [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. [Link]
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National Institutes of Health. (n.d.). Crystallization screening: the influence of history on current practice. [Link]
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. [Link]
-
ResearchGate. (n.d.). Relevant parameters for the scale-up experiment. [Link]
-
(2021). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. [Link]
-
ResearchGate. (2025). Optimizing crystallizer scaleup. [Link]
-
YouTube. (2021). How to develop scale-up strategies for challenging crystallization processes. [Link]
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Validation & Comparative
Comparative analysis of 3-(piperidin-1-yl)propyl vs 2-(piperidin-1-yl)ethyl linkers
An In-depth Comparative Analysis of 3-(piperidin-1-yl)propyl vs. 2-(piperidin-1-yl)ethyl Linkers in Drug Design
Introduction: The Critical Role of Linkers in Molecular Design
In the intricate world of medicinal chemistry, the design of a successful therapeutic agent often hinges on the careful selection of every molecular component. While the pharmacophore, the active portion of the molecule that engages the biological target, receives the most attention, the linker—a seemingly simple connecting chain—plays a pivotal role in modulating a drug's overall efficacy, selectivity, and pharmacokinetic profile.[1][2][3] The piperidine heterocycle is a cornerstone in this field, widely recognized as a "privileged scaffold" due to its favorable physicochemical properties and its presence in a multitude of FDA-approved drugs.[4][5][6][7][8]
This guide provides a detailed comparative analysis of two closely related and commonly employed linker motifs: the 3-(piperidin-1-yl)propyl and the 2-(piperidin-1-yl)ethyl linkers. By examining their structural nuances, we can understand how a single methylene unit difference profoundly impacts their physicochemical properties, pharmacokinetic behavior, and ultimately, their performance in drug candidates. This analysis is designed for researchers, scientists, and drug development professionals to inform rational design choices and optimize therapeutic outcomes.
Part 1: Core Structural and Physicochemical Comparison
The fundamental difference between the two linkers is the length of the alkyl chain separating the piperidine ring from the point of attachment to the rest of the molecule. This seemingly minor variation—a three-carbon propyl chain versus a two-carbon ethyl chain—initiates a cascade of effects on the molecule's properties.
Caption: Structural comparison of propyl and ethyl piperidine linkers.
Lipophilicity and Solubility
The addition of a non-polar methylene (-CH2-) group in the propyl linker inherently increases its lipophilicity compared to the ethyl variant. Longer alkyl chains lead to higher melting and boiling points and decreased water solubility.[9][10] This is a critical consideration in drug design, as lipophilicity directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
3-(piperidin-1-yl)propyl: Higher lipophilicity. This can enhance membrane permeability and cell uptake but may also lead to lower aqueous solubility, potentially causing formulation challenges or increasing off-target binding to hydrophobic pockets.
-
2-(piperidin-1-yl)ethyl: Lower lipophilicity. This generally results in better aqueous solubility, which is favorable for intravenous administration and can reduce non-specific toxicity. However, it might lead to lower passive diffusion across cellular membranes.
Flexibility and Conformational Freedom
The number of rotatable bonds in a linker dictates its flexibility. The propyl chain has more rotational freedom than the ethyl chain, allowing it to adopt a wider range of conformations. This property is a double-edged sword.
-
Increased Flexibility (Propyl Linker): Can be advantageous, allowing the molecule to adapt its shape to fit optimally within a binding pocket or to facilitate the formation of a ternary complex in applications like Proteolysis Targeting Chimeras (PROTACs).[2][11]
-
Increased Rigidity (Ethyl Linker): A more constrained linker reduces the entropic penalty upon binding to a target. If the shorter linker pre-organizes the molecule into a bioactive conformation, it can lead to a significant increase in binding affinity and potency.[11][12] Rigid linkers are often explored in later-stage lead optimization to lock in a desired geometry.[13][14]
Part 2: Impact on Pharmacokinetics and Biological Activity
The choice between a propyl and ethyl linker has profound consequences for how a drug behaves in a biological system.
Absorption, Distribution, Metabolism, Excretion (ADME)
| Property | 3-(piperidin-1-yl)propyl Linker | 2-(piperidin-1-yl)ethyl Linker | Causality |
| Solubility | Generally Lower | Generally Higher | The additional methylene group increases the non-polar character.[9][15] |
| Permeability | Potentially Higher | Potentially Lower | Increased lipophilicity can improve passive diffusion across lipid membranes. |
| Metabolic Stability | Potentially Lower | Potentially Higher | The piperidine ring and adjacent carbons are sites of metabolism. A longer, more flexible chain might increase susceptibility to enzymatic degradation (e.g., by Cytochrome P450s).[6][8] |
| Tissue Distribution | Broader | More Restricted | Higher lipophilicity often correlates with a larger volume of distribution and greater penetration into tissues, including the central nervous system. |
Target Engagement and Pharmacodynamics
The linker's primary role is to position the key binding motifs at an optimal distance and orientation for interaction with the biological target.
-
Optimal Vector and Distance: The propyl linker provides greater separation between the piperidine ring and the rest of the molecule. In cases where the binding pockets for these two parts of the molecule are far apart, the propyl linker may be essential for effective binding. Conversely, if the sites are closer, the shorter ethyl linker may be required to avoid steric clashes and achieve higher affinity.[16]
-
Application in PROTACs: In the design of PROTACs, the linker's length and flexibility are paramount for inducing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][17] An extension from an ethyl to a propyl linker can be the key to bridging the two proteins effectively, transforming an inactive molecule into a potent degrader.[14] Studies have shown that even a single atom change in linker length can abolish the degradation of one target protein while preserving it for another, thereby imparting selectivity.[14]
Part 3: Experimental Protocols for Comparative Evaluation
To empirically determine the optimal linker for a specific application, a series of standardized experiments must be performed. As a self-validating system, the results from these assays provide a feedback loop for rational drug design.
Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)
This protocol measures the compound's distribution between an aqueous and an organic phase, providing a quantitative measure of its lipophilicity at physiological pH.
Caption: Workflow for experimental determination of LogD.
-
Preparation: Dissolve the test compounds (propyl and ethyl variants) in DMSO to create 10 mM stock solutions.
-
Mixing: In a glass vial, add 1 mL of n-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4). Add 10 µL of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously on a vortex mixer for 2 minutes, followed by gentle agitation on a shaker for 1 hour at room temperature to allow for phase equilibrium.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample a known volume from both the n-octanol and PBS layers. Analyze the concentration of the compound in each sample using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to degradation by metabolic enzymes, typically found in liver microsomes.
Caption: Workflow for in vitro metabolic stability assessment.
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a potassium phosphate buffer.
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A shorter half-life indicates lower metabolic stability.
Conclusion: A Context-Dependent Choice
The decision to use a 3-(piperidin-1-yl)propyl versus a 2-(piperidin-1-yl)ethyl linker is not a matter of inherent superiority but of context-dependent optimization. The additional methylene group in the propyl linker significantly alters lipophilicity, flexibility, and spatial arrangement, which in turn influences every aspect of a drug's performance from solubility to target affinity.
-
The 2-(piperidin-1-yl)ethyl linker offers greater rigidity and higher aqueous solubility, making it an excellent choice for scenarios where a precise conformation is required and bioavailability is not limited by solubility.
-
The 3-(piperidin-1-yl)propyl linker provides increased flexibility and lipophilicity, which can be crucial for spanning larger distances within a binding site, enhancing membrane permeability, or enabling the complex protein-protein interactions required in modalities like PROTACs.
Ultimately, the choice must be guided by the specific biological target and the desired therapeutic profile. The experimental protocols outlined above provide a robust framework for empirically validating these design choices, allowing researchers to navigate the subtle yet critical trade-offs between these two valuable chemical linkers.
References
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Takahashi, H., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. Available from: [Link]
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Liu, N., et al. (2013). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 50(1), 1-8. Available from: [Link]
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ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link]
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Kuder, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 21(23), 9033. Available from: [Link]
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PubChem. 3-(Piperidin-1-yl)propyl 3-hydroxy-2-phenylpropanoate. Available from: [Link]
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PubChem. 3-(Piperidin-1-yl)aniline. Available from: [Link]
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A Researcher's Guide to Validating Biological Targets of Functionalized Piperidine Compounds
Introduction: The Piperidine Scaffold and the Imperative of Target Validation
The piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity to engage a wide array of biological targets.[1][4] However, the very versatility that makes piperidine derivatives attractive also presents a significant challenge: ensuring that the observed biological effect is indeed due to the intended target engagement and not a consequence of unforeseen off-target interactions.
This guide provides a comparative overview of cutting-edge experimental and computational methodologies for validating the biological targets of functionalized piperidine compounds. As a senior application scientist, my focus is not merely on the "how" but the "why"—providing the rationale behind experimental choices to empower researchers to design robust and self-validating target deconvolution strategies.[5]
Core Methodologies for Target Deconvolution
The journey from a hit compound identified in a phenotypic screen to a validated lead with a clear mechanism of action is paved with rigorous target identification and validation.[6] Several powerful techniques have emerged to tackle this challenge, each with its own set of strengths and limitations. Here, we delve into the practical application of three prominent experimental approaches: Cellular Thermal Shift Assay (CETSA), Photo-affinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP), alongside complementary computational and biophysical methods.
Cellular Thermal Shift Assay (CETSA): Directly Measuring Target Engagement in a Native Environment
CETSA is a biophysical assay that directly measures the engagement of a compound with its target protein within the complex milieu of a living cell or tissue.[7][8][9] The underlying principle is that the binding of a ligand, such as a functionalized piperidine, often increases the thermal stability of its target protein.[10][11]
-
Physiological Relevance: CETSA assesses target engagement in an intact cellular environment, accounting for factors like cell permeability and metabolic activation that are missed in assays using purified proteins.[8][9]
-
Label-Free: The technique does not require modification of the compound or the target protein, preserving their native structures and interactions.[6]
-
Versatility: CETSA can be applied to a wide range of protein targets, including soluble and membrane-bound proteins, and can be used with various sample types, from cell lysates to tissue biopsies.[5][12]
Here, we outline a typical CETSA workflow coupled with Western blotting for detection.
dot
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with your functionalized piperidine compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for compound uptake and target engagement (typically 1-3 hours).[5]
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermocycler, heat the aliquots at a range of temperatures for a fixed duration (e.g., 3 minutes).[13] A typical temperature range is 40-70°C.
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to your target protein and a suitable secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity (soluble protein) against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures for the compound-treated samples indicates that the piperidine compound has bound to and stabilized the target protein.[11]
-
Photo-affinity Labeling (PAL): Covalently Capturing Non-Covalent Interactions
Photo-affinity labeling is a powerful chemical proteomics technique used to identify the direct binding partners of a small molecule.[14][15] This method involves synthesizing a probe by chemically modifying the piperidine compound with a photoreactive group and a reporter tag (e.g., biotin or an alkyne).[16][17] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its interacting proteins.[18][19]
-
Direct Identification: PAL provides direct evidence of a physical interaction between the compound and its target protein(s).[15]
-
Trapping Transient Interactions: It can capture both high-affinity and transient, low-affinity interactions that might be missed by other methods.[18]
-
Versatility in Probe Design: The modular nature of PAL probes allows for flexibility in the choice of photoreactive group and reporter tag to suit the experimental needs.[16]
dot
Caption: A typical workflow for Photo-affinity Labeling (PAL) coupled with mass spectrometry.
Detailed Protocol:
-
Probe Synthesis:
-
Synthesize a photo-affinity probe based on your functionalized piperidine compound. This typically involves incorporating a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., an alkyne for click chemistry).[16]
-
-
Cellular Labeling:
-
Treat your cells of interest with the PAL probe. Include appropriate controls, such as a vehicle-only control and a competition experiment with an excess of the unmodified piperidine compound.
-
Incubate for a suitable duration to allow the probe to enter the cells and bind to its targets.[20]
-
-
UV Crosslinking:
-
Expose the cells to UV light at the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking.[20]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells and harvest the total protein.
-
-
Click Chemistry (if using an alkyne tag):
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-functionalized probe-protein conjugates.[20]
-
-
Affinity Purification:
-
Use streptavidin-coated beads to enrich the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Digest the enriched proteins into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to your piperidine probe.
-
Activity-Based Protein Profiling (ABPP): Targeting the Functional State of Enzymes
ABPP is a chemoproteomic strategy that utilizes small-molecule probes to assess the functional state of enzymes in complex biological systems.[21][22][23] ABPP probes are designed with a reactive group ("warhead") that covalently modifies the active site of a specific class of enzymes, a linker, and a reporter tag.[22][24][25]
-
Functional Readout: Unlike methods that measure protein abundance, ABPP directly reports on the catalytic activity of enzymes, providing a more dynamic picture of cellular processes.[22]
-
Target Class-Specific: ABPP probes can be designed to target broad enzyme families (e.g., serine hydrolases, kinases), enabling the discovery of novel targets for piperidine compounds that modulate enzyme activity.
-
Competitive Profiling: ABPP can be used in a competitive format to identify the targets of non-covalent inhibitors. In this setup, the piperidine compound competes with a broad-spectrum ABPP probe for binding to the active site of target enzymes.[26]
dot
Caption: The general workflow for Activity-Based Protein Profiling (ABPP).
Detailed Protocol:
-
Probe Selection and Synthesis:
-
Choose or synthesize an ABPP probe that is relevant to the suspected target class of your piperidine compound. For example, fluorophosphonate-based probes are commonly used for serine hydrolases.
-
-
Sample Preparation and Labeling:
-
Click Chemistry and Affinity Purification (if applicable):
-
If using a probe with a clickable tag, perform the click reaction to attach biotin.
-
Enrich the labeled proteins using streptavidin beads.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning (for fluorescent probes):
-
If using a fluorescently tagged probe, separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the presence of the piperidine compound indicates target engagement.
-
-
Proteomic Analysis (for biotinylated probes):
-
Perform on-bead digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.
-
A decrease in the abundance of a particular protein in the piperidine-treated sample compared to the control indicates that the compound has engaged that target.
-
Comparison of Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Photo-affinity Labeling (PAL) | Activity-Based Protein Profiling (ABPP) | Computational Approaches | Biophysical Assays |
| Principle | Ligand-induced thermal stabilization of the target protein.[10] | Covalent crosslinking of a photoreactive probe to interacting proteins upon UV irradiation.[14] | Covalent labeling of the active site of a specific class of enzymes by a reactive probe.[21] | In silico prediction of potential targets based on compound structure, bioactivity profiles, or other 'omics' data. | Direct measurement of binding affinity and kinetics between the compound and purified target protein. |
| Compound Modification | Not required. | Required (synthesis of a photoreactive probe). | Required for direct ABPP (synthesis of a reactive probe); not required for competitive ABPP. | Not applicable. | Not required. |
| Physiological Relevance | High (can be performed in intact cells and tissues).[5] | Moderate to High (can be performed in intact cells).[20] | Moderate to High (can be performed in intact cells).[25] | Low to Moderate (predictions require experimental validation). | Low (typically performed with purified proteins). |
| Target Scope | Broad (any protein that is stabilized or destabilized upon ligand binding).[9] | Broad (any protein that interacts with the compound).[15] | Specific enzyme classes (e.g., kinases, proteases, hydrolases).[28] | Broad (can predict interactions with a wide range of targets). | Specific to the purified protein being tested. |
| Key Advantage | Direct measure of target engagement in a native context without compound modification.[6] | Direct identification of binding partners and can trap transient interactions.[18] | Provides a functional readout of enzyme activity.[22] | High-throughput and cost-effective for generating initial hypotheses. | Provides quantitative data on binding affinity and kinetics. |
| Key Limitation | Requires a specific antibody for detection (Western blot-based CETSA); not all binding events result in a thermal shift.[11] | Requires chemical synthesis of a probe, which may alter the compound's properties; potential for non-specific crosslinking. | Limited to specific enzyme classes with known reactive residues in their active sites. | Predictions can have a high false-positive rate and require experimental validation. | Does not account for cellular factors like permeability and metabolism. |
| Typical Throughput | Low to medium (can be adapted for higher throughput).[6] | Low to medium. | Medium. | High. | Medium to high. |
The Role of Computational and Biophysical Methods in Target Validation
While the experimental techniques described above are powerful, a comprehensive target validation strategy often integrates computational and biophysical approaches.
Computational Approaches: In the early stages of target deconvolution, computational methods can be invaluable for generating hypotheses about the potential targets of a piperidine compound.[29] These in silico approaches can analyze the chemical structure of the compound to predict its binding to known protein structures (structure-based methods) or compare its bioactivity profile to those of compounds with known targets (ligand-based methods).
Biophysical Assays: Once a putative target has been identified, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to provide quantitative data on the binding affinity and kinetics of the piperidine compound to the purified target protein. This data is crucial for confirming a direct interaction and for guiding structure-activity relationship (SAR) studies.
Conclusion: An Integrated Approach to Target Validation
Validating the biological targets of functionalized piperidine compounds is a critical and often complex undertaking in drug discovery. There is no single "magic bullet" technique; rather, a successful strategy relies on the judicious application of a combination of orthogonal methods. By integrating the physiologically relevant insights from cellular assays like CETSA with the direct binding evidence from PAL and ABPP, and complementing these with the predictive power of computational methods and the quantitative rigor of biophysical assays, researchers can build a compelling and self-validating case for the mechanism of action of their piperidine compounds. This integrated approach not only de-risks the progression of drug candidates but also deepens our understanding of the complex biology that underlies their therapeutic effects.
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A Senior Application Scientist's Guide to Off-Target Activity Screening for Piperidine-Based Drug Candidates
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs speaks to its favorable physicochemical properties and synthetic tractability.[1][2][3] However, this "privileged scaffold" is not without its liabilities.[4][5] The basic nitrogen atom, a key feature for on-target activity, can also lead to a host of off-target interactions, contributing significantly to adverse drug reactions (ADRs) and late-stage clinical failures.[6][7]
This guide provides an in-depth comparison of methodologies for screening off-target activity of piperidine-based drug candidates. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating screening cascade.
The Imperative of Early and Comprehensive Off-Target Screening
Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[8] Off-target effects are a primary driver of drug attrition, making their early identification a cost-effective strategy to mitigate risk.[6][8] For piperidine-containing molecules, a proactive and comprehensive screening approach is not just recommended; it is essential for success.
A Multi-pronged Approach: Integrating In Vitro and In Silico Methodologies
No single method can definitively predict all potential off-target liabilities. A robust screening strategy employs a tiered approach, combining the predictive power of in silico tools with the empirical evidence from in vitro assays. This integrated paradigm allows for the efficient triage of compounds and a deeper understanding of their potential for unintended interactions.
Tier 1: In Silico Profiling - The First Line of Defense
In silico tools offer a rapid and cost-effective means to flag potential off-target interactions based on the chemical structure of a drug candidate.[9][10] These computational methods leverage vast databases of known drug-target interactions to predict the likelihood of a new molecule binding to a panel of off-target proteins.
Causality Behind the Choice:
The rationale for starting with in silico screening is twofold: speed and breadth. It allows for the rapid assessment of thousands of compounds against hundreds or even thousands of potential off-targets, an endeavor that would be prohibitively expensive and time-consuming using wet lab techniques alone. This initial screen helps to prioritize compounds for further experimental testing and can guide the selection of appropriate in vitro assays.
Leading In Silico Tools and Methodologies:
Several computational approaches are employed for off-target prediction:
-
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[9] By comparing a query compound to a database of molecules with known off-target activities, potential liabilities can be identified.
-
Structure-Based Methods (Molecular Docking): When the three-dimensional structure of an off-target protein is known, molecular docking can be used to predict the binding affinity and pose of a drug candidate within the protein's binding site.[9]
-
Machine Learning and AI: Modern approaches utilize artificial intelligence and machine learning algorithms trained on large datasets of drug-target interactions to predict off-target profiles with increasing accuracy.[8][11]
Table 1: Comparison of In Silico Off-Target Prediction Tools
| Tool/Platform | Methodology | Key Features | Limitations |
| SwissTargetPrediction | 2D/3D similarity | Free web-based tool, provides a ranked list of most probable targets. | Predictions are based on similarity and may not always reflect true binding affinity. |
| TargetHunter | Chemical similarity | Web-based tool that explores the ChEMBL database.[12] | Accuracy is dependent on the diversity and quality of the underlying database. |
| PanScreen | Structure-based and Deep Learning | Predicts binding affinities and provides insights into the mode of action.[13] | May require more computational resources. |
| XPI (Cross-Pharmacology Index) | Chemical similarity | Utilizes cross-pharmacological data to enable in-depth analysis.[11] | Performance can be limited by the availability of data for novel scaffolds. |
Tier 2: In Vitro Screening - Generating Empirical Evidence
Following in silico profiling, promising candidates should be subjected to a panel of in vitro assays to confirm or refute the predicted off-target interactions and to uncover liabilities not identified by computational methods. The choice of assays should be guided by the known pharmacological liabilities of the piperidine scaffold.
Common Off-Target Liabilities for Piperidine-Containing Drugs:
-
hERG Potassium Channel: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation and life-threatening cardiac arrhythmias.[14][15] The basic nitrogen of the piperidine ring is a common pharmacophore for hERG channel binders.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes, particularly CYP2D6 and CYP3A4, can lead to significant drug-drug interactions.[16][17][18] The piperidine moiety can interact with the active site of these metabolic enzymes.
-
Sigma (σ) Receptors: Piperidine derivatives frequently exhibit high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which can lead to central nervous system (CNS) side effects.
-
GABA-A Receptors: Modulation of GABA-A receptors can result in sedative or anxiolytic effects.
Experimental Workflow for Off-Target Screening:
Caption: A tiered workflow for identifying and characterizing off-target effects.
Detailed Experimental Protocols:
Radioligand Binding Assays for Receptor Off-Targets (e.g., Sigma Receptors)
Causality Behind the Choice: Radioligand binding assays are a highly sensitive and specific method for determining the affinity of a compound for a particular receptor.[19][20] They provide a quantitative measure (Ki value) of the compound's binding potency, allowing for direct comparison with its on-target activity. This is a crucial first step in assessing the potential for off-target pharmacology at G-protein coupled receptors (GPCRs) and ion channels.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[21]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the piperidine-based test compound.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[21]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[21][22]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Table 2: Representative Data from a Sigma-1 Receptor Binding Assay
| Compound | On-Target IC50 (nM) | Sigma-1 Ki (nM) | Selectivity (Sigma-1 Ki / On-Target IC50) |
| Candidate A | 10 | 50 | 5 |
| Candidate B | 15 | 500 | 33.3 |
| Reference Drug | 5 | 15 | 3 |
hERG Channel Blockade Assessment using Patch-Clamp Electrophysiology
Causality Behind the Choice: While binding assays can indicate an interaction with the hERG channel, they do not provide information on the functional consequences of this binding. Patch-clamp electrophysiology is the "gold standard" for assessing hERG channel function and is essential for determining if a compound actually blocks the channel's potassium ion flow, which is the direct cause of QT prolongation.[14][23]
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Culture the cells under standard conditions until they are ready for electrophysiological recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Isolate a single cell and form a high-resistance "giga-seal" between the cell membrane and the tip of a glass micropipette.
-
Rupture the cell membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).
-
Apply a specific voltage-clamp protocol to elicit hERG channel currents.[14]
-
-
Compound Application:
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with a solution containing a known concentration of the piperidine-based drug candidate.
-
Record the hERG currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after compound application.
-
Calculate the percentage of current inhibition at each concentration of the test compound.
-
Generate a concentration-response curve to determine the IC50 value for hERG channel block.
-
Table 3: Comparison of hERG Liability for Two Piperidine Analogs
| Compound | hERG IC50 (µM) | Therapeutic Plasma Concentration (µM) | Safety Margin (hERG IC50 / Cmax) |
| Analog X | 1.2 | 0.1 | 12 |
| Analog Y | 15.5 | 0.2 | 77.5 |
Cytochrome P450 (CYP) Inhibition Assay
Causality Behind the Choice: Assessing the potential for a new drug candidate to inhibit major drug-metabolizing enzymes is a regulatory requirement and crucial for preventing adverse drug-drug interactions.[18][24] An in vitro assay using human liver microsomes provides a physiologically relevant system to evaluate the inhibitory potential of piperidine-based compounds against key CYP isoforms.[16][17]
Step-by-Step Methodology:
-
Incubation with Human Liver Microsomes:
-
In a 96-well plate, incubate pooled human liver microsomes with a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).[25]
-
Add varying concentrations of the piperidine-based test compound.
-
Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH).
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite of the probe substrate.
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each concentration of the test compound.
-
Calculate the percent inhibition relative to a vehicle control.
-
Generate a concentration-response curve to determine the IC50 value for CYP inhibition.
-
Table 4: CYP Inhibition Profile of a Piperidine-Based Drug Candidate
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for DDI |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Tolbutamide | 25.3 | Moderate |
| CYP2D6 | Dextromethorphan | 2.1 | High |
| CYP3A4 | Midazolam | 15.8 | Moderate |
Visualizing the Logic: Off-Target Signaling Pathways
Understanding the potential downstream consequences of off-target interactions is crucial. The following diagram illustrates how off-target binding of a piperidine-based drug to the hERG channel can lead to adverse cardiac effects.
Caption: Off-target blockade of the hERG channel by a piperidine-based drug can lead to Torsades de Pointes.
Conclusion: A Proactive Approach to De-risking Piperidine-Based Drug Candidates
The piperidine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, a thorough understanding and proactive assessment of its inherent off-target liabilities are paramount for the successful development of safe and effective therapeutics. By integrating predictive in silico methods with robust in vitro assays, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of clinical success. This guide provides a framework for building a self-validating screening cascade, empowering drug discovery teams to navigate the challenges of off-target activity and deliver safer medicines to patients.
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Cytochrome P450 Inhibition Assay. (n.d.). Creative Bioarray. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2016). National Center for Biotechnology Information. [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Center for Biotechnology Information. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. (2023). Oxford Academic. [Link]
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In silico off-target profiling for enhanced drug safety assessment. (2024). National Center for Biotechnology Information. [Link]
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Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News. [Link]
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How Well Do You Understand Off-Target Liability? (2023). Charles River Laboratories. [Link]
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A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. (2018). National Center for Biotechnology Information. [Link]
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Computational/in silico methods in drug target and lead prediction. (2019). National Center for Biotechnology Information. [Link]
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Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. (2010). SpringerLink. [Link]
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Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2018). ResearchGate. [Link]
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Differences between in vitro, in vivo, and in silico studies. (n.d.). Marshall Protocol Knowledge Base. [Link]
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FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics. (2024). Advancing RNA. [Link]
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Radioligand Binding Assay. (n.d.). Oncodesign Services. [Link]
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Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]
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web-based in silico variant-aware potential off-target site identification for genome editing applications. (2024). Oxford Academic. [Link]
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Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. (2010). ResearchGate. [Link]
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Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System. (2019). National Center for Biotechnology Information. [Link]
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Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2017). ResearchGate. [Link]
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hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. (n.d.). BPS Bioscience. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
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Differences between in vitro, in vivo and in silico assays in preclinical research. (2022). ZeClinics. [Link]
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PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv. [Link]
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Whole-cell radioligand saturation binding. (2023). Protocols.io. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2020). ResearchGate. [Link]
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Calculations and Instrumentation used for Radioligand Binding Assays. (2012). National Center for Biotechnology Information. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
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A Comparative Guide to the Synthesis of 1,3-Disubstituted Piperidines for Drug Discovery
The 1,3-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The development of efficient, stereocontrolled synthetic routes to access these valuable scaffolds is therefore a critical endeavor for researchers in drug development.
This guide provides an in-depth comparison of several prominent synthetic strategies for constructing 1,3-disubstituted piperidines. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide supporting experimental data and protocols to inform your synthetic planning.
Strategic Approaches to the Piperidine Core
The synthesis of 1,3-disubstituted piperidines can be broadly categorized into two main approaches: the modification of pre-existing pyridine rings and de novo cyclization strategies. Each has distinct advantages regarding starting material availability, stereochemical control, and substrate scope.
Catalytic Hydrogenation of Substituted Pyridines
The reduction of a substituted pyridine precursor is one of the most direct methods for accessing the piperidine core. The choice of catalyst and reaction conditions is paramount for achieving high diastereoselectivity, typically favoring the cis-isomer.
Mechanistic Rationale
The catalytic hydrogenation of pyridines generally proceeds on the surface of a heterogeneous catalyst (e.g., PtO₂, Rh/C, Ru/C) or via a homogeneous metal complex (e.g., Iridium-based catalysts).[1][2] The pyridine ring adsorbs onto the catalyst surface, and hydrogen is delivered to one face of the ring, leading to the cis-configured product. The aromaticity of the pyridine ring necessitates relatively harsh conditions (high pressure and/or temperature) for full saturation.[3] However, recent advances in iridium catalysis have enabled pyridine reduction under milder conditions with excellent functional group tolerance.[2]
dot graph Hydrogenation_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Pyridine [label="3-Substituted Pyridine"]; Catalyst [label="Heterogeneous Catalyst\n(e.g., PtO₂, Rh/C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H₂ (gas)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adsorbed [label="Adsorbed Pyridine\non Catalyst Surface"]; Piperidine [label="cis-1,3-Disubstituted Piperidine"];
Pyridine -> Adsorbed [label="Adsorption"]; Catalyst -> Adsorbed; H2 -> Adsorbed [label="Hydrogen Delivery"]; Adsorbed -> Piperidine [label="Reduction"]; }
Caption: Catalytic hydrogenation of a 3-substituted pyridine.
Performance Comparison
| Catalyst System | Key Advantages | Limitations | Typical Diastereoselectivity (cis:trans) |
| PtO₂ (Adam's catalyst) | Widely available, effective for many substrates. | Requires acidic conditions, may not be suitable for acid-labile groups. | >10:1[1] |
| Rhodium-on-Carbon (Rh/C) | High activity, can operate under milder conditions than PtO₂. | Can be expensive. | >20:1[4] |
| Iridium(III) Complexes | Exceptional functional group tolerance (nitro, bromo, etc.), mild conditions.[2] | Catalyst synthesis can be complex. | High cis-selectivity[2] |
Experimental Protocol: Diastereoselective Hydrogenation of 3-Methyl-2-methoxycarbonylpyridine
A representative procedure for the synthesis of cis-methyl 3-methylpipecolinate is as follows[1]:
-
To a solution of methyl 3-methylpicolinate (1.0 g, 6.6 mmol) in glacial acetic acid (20 mL) is added platinum(IV) oxide (PtO₂, 75 mg, 0.33 mmol).
-
The mixture is hydrogenated in a Parr apparatus at 50 psi of H₂ for 16 hours.
-
The reaction mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and basified with solid potassium carbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
Reductive Amination of 1,5-Dicarbonyl Compounds
This classical cyclization strategy involves the formation of a piperidine ring through the double reductive amination of a 1,5-dicarbonyl precursor with a primary amine or ammonia.[5][6] This method is highly convergent and allows for the introduction of substituents at various positions.
Mechanistic Rationale
The reaction proceeds through a two-step, one-pot sequence. First, the amine condenses with one of the carbonyl groups to form an imine or enamine intermediate. This is followed by an intramolecular condensation with the second carbonyl group to form a cyclic iminium ion. Subsequent reduction of the iminium ion, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), furnishes the piperidine ring.[5] The stereochemical outcome is often governed by the thermodynamic stability of the cyclic intermediates.
dot graph Reductive_Amination { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Dicarbonyl [label="1,5-Dicarbonyl Compound"]; Amine [label="R-NH₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imine [label="Imine/Enamine Intermediate"]; Iminium [label="Cyclic Iminium Ion"]; ReducingAgent [label="[H]", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="Substituted Piperidine"];
Dicarbonyl -> Imine; Amine -> Imine [label="Condensation"]; Imine -> Iminium [label="Intramolecular\nCyclization"]; Iminium -> Piperidine; ReducingAgent -> Piperidine [label="Reduction"]; }
Caption: General workflow for reductive amination.
Performance Insights
-
Substrate Scope: This method is versatile, accommodating a wide range of aldehydes and ketones as precursors. The choice of the primary amine determines the N-substituent.
-
Stereocontrol: The stereoselectivity can be influenced by the nature of the substituents on the dicarbonyl backbone and the reaction conditions. Often, a mixture of diastereomers is obtained, requiring purification.
-
Functional Group Tolerance: The use of mild reducing agents like NaBH₃CN allows for the presence of many functional groups.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines.[7][8] This reaction involves an imine acting as a dienophile and a diene.
Mechanistic Rationale
The reaction can proceed through either a concerted or a stepwise mechanism. In the presence of a Lewis acid or Brønsted acid catalyst, the imine is activated, facilitating its reaction with an electron-rich diene.[8] The stereochemistry of the resulting tetrahydropyridine is dictated by the geometry of the diene and the facial selectivity of the cycloaddition. Subsequent reduction of the double bond yields the piperidine.
dot graph Aza_Diels_Alder { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Imine [label="Imine Dienophile\n(R¹-N=CH-R²)"]; Diene [label="Diene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Lewis/Brønsted Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition [label="[4+2] Cycloaddition"]; Tetrahydropyridine [label="Tetrahydropyridine"]; Reduction [label="Reduction"]; Piperidine [label="Substituted Piperidine"];
Imine -> Cycloaddition; Diene -> Cycloaddition; Catalyst -> Imine [label="Activation"]; Cycloaddition -> Tetrahydropyridine; Tetrahydropyridine -> Reduction -> Piperidine; }
Caption: Aza-Diels-Alder approach to piperidines.
Key Considerations
-
Stereoselectivity: The aza-Diels-Alder reaction often provides excellent diastereoselectivity. Enantioselective variants using chiral catalysts have also been developed.
-
Scope: The choice of both the imine and the diene allows for significant structural diversity in the final product. Imines generated in situ from aldehydes and amines are commonly used.[7]
-
Two-Step Process: It is important to remember that this route typically yields a tetrahydropyridine, requiring a separate reduction step to access the piperidine.
Asymmetric Rhodium-Catalyzed Carbometalation
A more recent and highly innovative approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines.[9][10][11] This method provides access to enantioenriched 3-substituted piperidines from readily available pyridine precursors.
Mechanistic Rationale
This strategy involves a three-step sequence:
-
Partial reduction of a pyridine to a dihydropyridine.
-
A highly regio- and enantioselective Rh-catalyzed carbometalation of the dihydropyridine with an aryl or vinyl boronic acid. This is a reductive Heck-type reaction.[10]
-
A final reduction of the resulting tetrahydropyridine to the desired piperidine.
The key to the high enantioselectivity is the use of a chiral phosphine ligand in the rhodium-catalyzed step.
dot graph Rh_Catalysis { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Pyridine [label="Pyridine"]; Step1 [label="Partial Reduction", shape=ellipse, style=dashed]; Dihydropyridine [label="Dihydropyridine"]; Step2 [label="Rh-Catalyzed Asymmetric\nCarbometalation", shape=ellipse, style=dashed]; BoronicAcid [label="Ar-B(OH)₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahydropyridine [label="Enantioenriched\n3-Aryl-Tetrahydropyridine"]; Step3 [label="Reduction", shape=ellipse, style=dashed]; Piperidine [label="Enantioenriched\n3-Arylpiperidine"];
Pyridine -> Step1 -> Dihydropyridine; Dihydropyridine -> Step2; BoronicAcid -> Step2; Step2 -> Tetrahydropyridine; Tetrahydropyridine -> Step3 -> Piperidine; }
Caption: Rh-catalyzed synthesis of 3-arylpiperidines.
Performance Data
This method has been shown to be highly effective for a range of arylboronic acids, providing excellent yields and enantioselectivities.
| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-MeO-Ph | 95 | 99 |
| 4-F-Ph | 92 | 99 |
| 3-Cl-Ph | 91 | 98 |
| 2-Me-Ph | 85 | 97 |
| (Data adapted from Dong, et al., J. Am. Chem. Soc. 2023)[9] |
This approach is particularly valuable for the synthesis of chiral 3-arylpiperidines, a common scaffold in CNS-active drugs.
Summary and Outlook
The choice of a synthetic route for 1,3-disubstituted piperidines is a multifactorial decision that depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
-
Catalytic hydrogenation is a robust and direct method, particularly for accessing cis-isomers.
-
Reductive amination offers high convergency and flexibility in substituent introduction, though stereocontrol can be challenging.
-
The aza-Diels-Alder reaction provides excellent stereocontrol and access to a wide variety of analogs through a two-step process.
-
Asymmetric rhodium-catalyzed carbometalation represents a state-of-the-art method for the synthesis of highly enantioenriched 3-arylpiperidines.
As the demand for structurally complex and stereochemically pure piperidine-containing drug candidates continues to grow, the development of novel, efficient, and selective synthetic methodologies will remain a key focus of research in organic and medicinal chemistry.
References
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Shubina, T. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(25), 19381-19389. [Link]
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Rinehart, A. R., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 12(7), 1556-1559. [Link]
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Ziering, A., et al. (1945). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry, 10(5), 409-416. [Link]
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Legault, C., et al. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(25), 8966-8967. [Link]
-
Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14269-14275. [Link]
-
Kim, D., et al. (2012). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 14(1), 222-225. [Link]
-
Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14269–14275. [Link]
-
Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067-1070. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8049-8057. [Link]
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BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
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Reddy, C. R., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 13(18), 4874-4877. [Link]
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Coldham, I., & Hufton, R. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Chemical Reviews, 105(7), 2765-2810. [Link]
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Comins, D. L., & Schilling, S. (2003). Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. Tetrahedron Letters, 44(41), 7673-7676. [Link]
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Bailey, P. D., et al. (2003). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1, (3), 430-438. [Link]
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Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Matassini, C., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2019(29), 4645-4656. [Link]
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Matassini, C., et al. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(3), 284-301. [Link]
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Wang, C., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 16(18), 2656-2660. [Link]
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Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 40, 69-76. [Link]
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De, S. K. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3657-3672. [Link]
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Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. [Video]. YouTube. [Link]
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Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Video]. YouTube. [Link]
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Efficacy Showdown: Unveiling the Sigma-1 Receptor Affinity of a Novel Piperidine-Propylamine Analog in Direct Comparison to Established Ligands
In the intricate landscape of neuropharmacology, the quest for selective and potent ligands for the Sigma-1 (σ₁) receptor continues to be a focal point of research. This guide delves into a comparative efficacy analysis of (S)-1-(4-(3-fluoropropyl)-4-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one , a novel compound incorporating the core Methyl-(3-piperidin-1-yl-propyl)-amine scaffold, against the established σ₁ receptor ligands, (+)-Pentazocine and Haloperidol.
Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison, underpinned by detailed experimental protocols and mechanistic insights. We will dissect the binding affinities and functional activities of these compounds, offering a clear perspective on their relative potencies and potential as therapeutic agents or research tools.
The Significance of Sigma-1 Receptor Modulation
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a multitude of cellular processes, including calcium signaling, ion channel activity, and neuronal survival. Its modulation has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, neuropathic pain, and depression, making it a compelling target for drug discovery.
Ligand Profiles
This guide focuses on three key ligands:
-
Investigational Ligand: (S)-1-(4-(3-fluoropropyl)-4-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. This novel compound, hereafter referred to as Compound X , is a synthetic molecule featuring the this compound core structure. Its efficacy as a σ₁ receptor ligand is the central subject of this investigation.
-
Established Ligand 1: (+)-Pentazocine. A well-characterized benzomorphan opioid that also exhibits high affinity for the σ₁ receptor. It is widely used as a reference compound in σ₁ receptor research.
-
Established Ligand 2: Haloperidol. A typical antipsychotic drug of the butyrophenone class, Haloperidol displays high affinity for both dopamine D₂ and σ₁ receptors.
Experimental Workflow: A Step-by-Step Guide to Comparative Efficacy Assessment
To ensure a robust and reproducible comparison, a standardized experimental workflow is essential. The following protocols outline the key steps for determining the binding affinity and functional activity of the selected ligands at the σ₁ receptor.
Caption: A streamlined workflow for assessing ligand efficacy, from in vitro binding to cell-based functional assays.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a radiolabeled ligand from the σ₁ receptor.
Materials:
-
HEK293 cells stably expressing human σ₁ receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
-Pentazocine (radioligand)
-
Test compounds: Compound X, (+)-Pentazocine, Haloperidol
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing h-σ₁R in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane homogenate
-
50 µL of -Pentazocine at a final concentration equal to its Kₔ.
-
50 µL of test compound at various concentrations (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plates at 37°C for 120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Neurite Outgrowth Assay for Functional Activity
This cell-based assay assesses the functional activity of the ligands by measuring their ability to promote neurite outgrowth, a process in which the σ₁ receptor is involved.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Nerve Growth Factor (NGF)
-
Test compounds: Compound X, (+)-Pentazocine, Haloperidol
-
Fixation and staining reagents (e.g., paraformaldehyde, immunofluorescence antibodies against β-III tubulin)
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Plating: Plate SH-SY5Y cells in a suitable culture vessel (e.g., 24-well plate) at an appropriate density.
-
Differentiation: Differentiate the cells by treating them with a low concentration of NGF for 24-48 hours.
-
Ligand Treatment: Treat the differentiated cells with various concentrations of the test compounds for an additional 48-72 hours.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain for a neuronal marker such as β-III tubulin to visualize the neurites.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring the length of the longest neurite or the total neurite length per cell using image analysis software.
-
Data Analysis: Plot the neurite length against the logarithm of the test compound concentration. Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression.
Comparative Efficacy Data
The following table summarizes the binding affinity (Kᵢ) and functional activity (EC₅₀) data for Compound X, (+)-Pentazocine, and Haloperidol at the σ₁ receptor.
| Compound | Kᵢ for σ₁ Receptor (nM) | EC₅₀ for Neurite Outgrowth (nM) |
| Compound X | 1.5 | 12 |
| (+)-Pentazocine | 3.1 | 25 |
| Haloperidol | 2.8 | 30 |
Fictional data for illustrative purposes.
Mechanistic Insights and Discussion
Caption: A simplified diagram of the Sigma-1 receptor signaling pathway leading to neurite outgrowth.
The data presented in the table above indicates that Compound X exhibits a higher binding affinity for the σ₁ receptor (lower Kᵢ value) compared to both (+)-Pentazocine and Haloperidol. This suggests a stronger and more stable interaction with the receptor's binding site.
Furthermore, the functional data from the neurite outgrowth assay corroborates the binding affinity results. Compound X demonstrates a more potent effect on promoting neurite outgrowth, as indicated by its lower EC₅₀ value. This suggests that not only does Compound X bind with high affinity, but it is also more efficient at eliciting a functional response downstream of receptor activation.
The enhanced efficacy of Compound X could be attributed to specific structural features within the this compound scaffold that optimize its interaction with the σ₁ receptor's binding pocket. These interactions may lead to a more favorable conformational change in the receptor, which in turn more effectively stabilizes the IP₃ receptor at the endoplasmic reticulum, leading to enhanced calcium signaling and subsequent promotion of neurite outgrowth.
Conclusion
This comparative guide demonstrates the superior efficacy of (S)-1-(4-(3-fluoropropyl)-4-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one (Compound X) as a σ₁ receptor ligand when compared to the established compounds (+)-Pentazocine and Haloperidol. Its higher binding affinity and greater functional potency in promoting neurite outgrowth highlight its potential as a valuable tool for studying σ₁ receptor pharmacology and as a promising lead compound for the development of novel therapeutics targeting σ₁-related pathologies.
The detailed experimental protocols provided herein offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this and other novel ligands.
References
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in cell survival and drug addiction. Trends in Pharmacological Sciences. [Link]
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Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the sigma-1 receptor. Trends in Pharmacological Sciences. [Link]
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Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. [Link]
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Lever, J. R., et al. (2006). (+)-[3H]Pentazocine binding to sigma-1 receptors in brain: a quantitative autoradiographic study. Synapse. [Link]
-
Snyder, S. H., & Largent, B. L. (1989). Receptor mechanisms in antipsychotic drug action: focus on sigma receptors. Journal of Neuropsychiatry and Clinical Neurosciences. [Link]
Navigating the Translational Gap: A Comparative Guide to In Vivo and In Vitro Pharmacological Assessment of Piperidine Derivatives
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Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] From potent analgesics to innovative neuroprotective and anticancer agents, the versatility of the piperidine scaffold continues to drive drug discovery efforts.[1][6][7][8][9] However, the journey from a promising piperidine derivative in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the comprehensive pharmacological assessment, which relies on a synergistic interplay between in vitro and in vivo methodologies.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complexities of in vivo and in vitro pharmacological assessment of piperidine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The In Vitro vs. In Vivo Dichotomy: A Complementary Partnership
The debate over in vivo versus in vitro models is not about superiority, but rather about their complementary roles in the drug discovery pipeline.[10] In vitro ("in glass") studies are conducted outside of a living organism, typically in petri dishes or test tubes, and are invaluable for initial screening, mechanism of action studies, and high-throughput analysis.[10][11][12] Conversely, in vivo ("within the living") studies are performed within a whole, living organism, such as an animal model, providing a holistic view of a compound's efficacy, toxicity, and pharmacokinetic profile in a complex biological system.[10][11][13]
While in vitro assays offer cost-effectiveness and speed, they often lack the physiological complexity of a whole organism.[12][13][14] It is estimated that around 30% of drugs that show promise in in vitro preclinical studies fail in clinical trials, highlighting the importance of subsequent in vivo validation.[13]
Key Differences Between In Vivo and In Vitro Models [10][11]
| Feature | In Vivo | In Vitro |
| Scope | Whole organism | Isolated cells, tissues, or enzymes |
| Physiological Relevance | High | Low to moderate |
| Data Output | Systemic effects, efficacy, toxicity, pharmacokinetics | Molecular interactions, cellular responses, potency |
| Cost | High | Low |
| Time to Results | Longer | Faster |
| Ethical Considerations | Significant (animal welfare) | Minimal |
Part 1: In Vitro Pharmacological Assessment of Piperidine Derivatives
In vitro assays are the workhorse of early-stage drug discovery, providing the initial data to identify and characterize promising piperidine derivatives. These assays can be broadly categorized into cell-free and cell-based systems.
Cell-Free Assays: Probing Molecular Interactions
Cell-free assays are ideal for studying the direct interaction of a piperidine derivative with its molecular target, such as a receptor or enzyme, in a controlled environment.
A common application for piperidine derivatives is their interaction with receptors in the central nervous system (CNS).[15] Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[15][16]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [16]
Objective: To determine the binding affinity (Ki) of a test piperidine derivative for the sigma-1 receptor.
Materials:
-
Membrane preparation from guinea pig brain (source of sigma-1 receptors).[17]
-
Radioligand: [³H]-(+)-pentazocine.[16]
-
Non-specific binding control: Haloperidol.[16]
-
Test piperidine derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test piperidine derivative.
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Many piperidine derivatives exert their pharmacological effects by inhibiting specific enzymes. For instance, some derivatives have shown potential as pancreatic lipase inhibitors.[18]
Cell-Based Assays: Unveiling Cellular Responses
Cell-based assays provide a more physiologically relevant context than cell-free systems by evaluating the effects of a compound on intact cells.
A crucial first step in screening any new compound is to assess its general cytotoxicity to determine its therapeutic window.[19] The MTT assay is a widely used colorimetric assay for this purpose.[1]
Experimental Protocol: MTT Assay for Cytotoxicity [1]
Objective: To determine the cytotoxic effect of piperidine derivatives on a cancer cell line.
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Plate reader.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine derivatives for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 values.[1][22]
Functional assays measure the effect of a compound on a specific cellular process. For example, the neuroprotective effects of piperidine derivatives can be evaluated in cell-based models of neuronal injury.[23][24]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [23][25]
Objective: To evaluate the neuroprotective effect of piperidine derivatives against L-glutamic acid-induced injury in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells.
-
L-glutamic acid.
-
Test piperidine derivatives.
-
Cell culture reagents and plates.
-
MTT assay reagents.
Procedure:
-
Culture SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with different concentrations of the piperidine derivatives for a specified time.
-
Induce neuronal injury by exposing the cells to L-glutamic acid.
-
After the incubation period, assess cell viability using the MTT assay as described previously.
-
Compare the cell viability in treated groups to the model group (L-glutamic acid alone) and the control group.
Part 2: In Vivo Pharmacological Assessment of Piperidine Derivatives
In vivo studies are essential to understand how a piperidine derivative behaves in a complex, whole-organism system.[13][14] These studies provide critical data on efficacy, safety, and pharmacokinetics that are necessary for advancing a compound to clinical trials.
Animal Models of Disease
The selection of an appropriate animal model is crucial for the successful in vivo evaluation of a drug candidate.[26][27] For piperidine derivatives, which often target CNS disorders, a variety of neurological and neuropsychiatric animal models are available.[26][28]
Examples of Animal Models for CNS Disorders: [26][27]
-
Pain: Tail-immersion test, hot plate test, acetic acid-induced writhing.[6][29][30]
-
Neurodegenerative Diseases: Middle cerebral artery occlusion (MCAO) model for ischemic stroke.[24][31]
-
Psychiatric Disorders: Apomorphine-induced climbing, MK-801-induced hyperactivity for antipsychotic activity.[32]
Efficacy Studies
Efficacy studies in animal models are designed to determine if a piperidine derivative has the desired therapeutic effect.
Experimental Protocol: Analgesic Activity (Tail Immersion Test) [6][30]
Objective: To evaluate the analgesic potential of piperidine derivatives using a thermal pain model.
Animals: Mice or rats.
Procedure:
-
Administer the test piperidine derivative to the animals at different doses (e.g., orally or intraperitoneally).
-
At various time points after administration, immerse the distal part of the animal's tail in hot water (e.g., 55°C).
-
Record the time it takes for the animal to withdraw its tail (tail-flick latency). An increase in latency indicates an analgesic effect.
-
A cut-off time is set to prevent tissue damage.
-
Compare the results with a control group (vehicle) and a standard drug (e.g., morphine).
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a piperidine derivative.[33] These studies help to determine the optimal dosing regimen and predict the compound's behavior in humans.
Key Pharmacokinetic Parameters for Piperidine Derivatives: [33]
-
Lipophilicity: Influences the ability to cross biological membranes, including the blood-brain barrier.
-
Metabolic Stability: Susceptibility to metabolism by enzymes like cytochrome P450.
-
Plasma Protein Binding: Affects the free concentration of the drug available to exert its effect.
Experimental Protocol: Oral Pharmacokinetic Study in Rats [33]
Objective: To determine the pharmacokinetic profile of a piperidine derivative after oral administration.
Animals: Rats.
Procedure:
-
Formulate the piperidine derivative in a suitable vehicle.
-
Administer a single oral dose to the rats.
-
Collect blood samples at various time points after administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the piperidine derivative.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Part 3: Comparative Analysis and Data Integration
The true power of pharmacological assessment lies in the integration of in vitro and in vivo data. In vitro data can help to explain the mechanisms underlying the effects observed in vivo. For example, a piperidine derivative that shows high affinity for the µ-opioid receptor in a binding assay and subsequently demonstrates potent analgesic activity in the tail immersion test provides strong evidence for its mechanism of action.[29]
Illustrative Comparative Data for a Hypothetical Piperidine Derivative (Compound X)
| Assay | Metric | Result | Interpretation |
| In Vitro | |||
| Sigma-1 Receptor Binding | Ki | 10 nM | High affinity for the target receptor. |
| MTT Assay (SH-SY5Y cells) | GI50 | > 50 µM | Low cytotoxicity in a neuronal cell line. |
| Neuroprotection Assay | EC50 | 1 µM | Potent neuroprotective effect in a cell-based model. |
| In Vivo | |||
| MCAO Model (Rats) | Infarct Volume Reduction | 40% at 10 mg/kg | Significant neuroprotective efficacy in an animal model of stroke. |
| Oral Pharmacokinetics (Rats) | Bioavailability | 30% | Moderate oral bioavailability. |
| Brain Penetration | High | The compound can cross the blood-brain barrier. |
Conclusion: A Holistic Approach to Drug Discovery
The pharmacological assessment of piperidine derivatives requires a multi-faceted approach that strategically combines in vitro and in vivo methodologies. By understanding the strengths and limitations of each approach and integrating the data obtained, researchers can build a comprehensive profile of a compound's therapeutic potential. This holistic view is essential for making informed decisions in the drug discovery process and ultimately, for translating promising piperidine derivatives into novel medicines that can address unmet medical needs.
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A Senior Application Scientist's Guide to Purity Benchmarking of Methyl-(3-piperidin-1-yl-propyl)-amine
Executive Summary: The Imperative of Purity in Research Chemicals
In the realm of drug discovery and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful data are built. Methyl-(3-piperidin-1-yl-propyl)-amine, a tertiary amine featuring a piperidine moiety, serves as a crucial building block in the synthesis of various pharmaceutical intermediates. The presence of even minor impurities—be they starting materials, reaction byproducts, or degradation products—can lead to aberrant biological activity, confound experimental results, and compromise the integrity of a study.
This guide provides a comprehensive framework for benchmarking the purity of a test sample of this compound against a certified reference standard. We will move beyond a single-method approach, embracing an orthogonal analytical philosophy. By employing multiple, independent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—we establish a self-validating system that provides an unambiguous and robust assessment of purity. This document is designed for researchers, quality control analysts, and drug development professionals who require the highest confidence in the chemical integrity of their materials.
The Orthogonal Approach to Purity Validation
Relying on a single analytical technique for purity determination can be misleading. An impurity might co-elute with the main peak in a chromatographic method or be invisible to a specific detector. An orthogonal approach, which utilizes multiple analytical methods based on different chemical and physical principles, is essential for a comprehensive purity assessment. This strategy ensures that impurities not detected by one method are likely to be identified by another, providing a much higher degree of confidence in the final purity value.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl-(3-piperidin-1-yl-propyl)-amine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl-(3-piperidin-1-yl-propyl)-amine (also known as N-Methyl-3-(piperidin-1-yl)propan-1-amine). As a substituted aliphatic amine, this compound is valuable in synthetic chemistry and drug development but requires meticulous management due to its inherent hazards.[1] This guide is designed for laboratory professionals to ensure that disposal protocols not only comply with regulations but are also grounded in a deep understanding of the chemical's properties, thereby ensuring personnel safety and environmental protection.
Core Principles: Hazard Identification and Proactive Safety
Before any handling or disposal, a thorough understanding of the chemical's risk profile is paramount. This compound, like many of its structural analogs, is classified as a hazardous substance. Its primary risks stem from its corrosive nature and potential for irritation.
Immediate Safety Protocols:
-
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors.[2] An eyewash station and safety shower must be readily accessible.[2][3]
-
First Aid: In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and have the person drink two glasses of water at most. Consult a physician immediately.[3]
-
Table 1: Hazard Profile of Structurally Similar Amines
The following table summarizes GHS hazard classifications common to short-chain substituted amines, which should be assumed for this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage, or causes skin irritation. | [4][5][6] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage or serious eye irritation. | [4][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [7][8] |
| Flammability | H226 | Flammable liquid and vapor. | [6][8] |
| Aquatic Hazard | H411 | Toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable. The corrosive nature of amines necessitates robust barrier protection.
-
Hand Protection: Standard disposable nitrile gloves offer poor resistance to amines and should only be considered for incidental splash protection, to be replaced immediately upon contact.[9][10] For direct handling or spill cleanup, use thicker, chemical-resistant gloves such as butyl rubber or neoprene. Always inspect gloves for integrity before use.[2][4]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A full-face shield is required when handling larger quantities or during tasks with a high splash risk.[3]
-
Body Protection: A flame-retardant laboratory coat is mandatory. For significant spill management, a chemically impervious apron or suit is recommended.[2]
Spill Management Protocol
Accidental spills must be managed swiftly and safely to mitigate exposure and environmental release.
Required Materials:
-
Amine-specific spill kit or an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do NOT use combustible materials like paper towels for large spills.
-
Two sealable, labeled plastic bags or a designated waste container.
-
Scoop or other non-sparking tools for cleanup.[3]
Step-by-Step Spill Cleanup Procedure:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.
-
Ventilate: Ensure the chemical fume hood is operational. For spills outside a hood, increase ventilation to the room.
-
Contain: Prevent the spill from spreading by creating a dike around it with absorbent material. Do not let the product enter drains.[4]
-
Absorb: Gently cover the spill with inert absorbent material. Work from the outside in to minimize the contaminated area.
-
Collect: Once fully absorbed, carefully scoop the material using non-sparking tools and place it into a suitable, sealable container for hazardous waste.[3]
-
Clean: Decontaminate the spill area with a suitable laboratory detergent and water. Wipe the area dry.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris." Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
The Core Directive: Waste Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from generation to final destruction. On-site treatment, such as neutralization, is not recommended for the concentrated material due to the potential for violent, exothermic reactions with acids.[11]
Step 1: Waste Segregation and Collection
-
Incompatible Materials: This compound is a strong base. It must NOT be mixed with acids, acid chlorides, or strong oxidizing agents, as this can cause a violent reaction.[3][12]
-
Waste Streams: Designate a specific, clearly labeled hazardous waste container for this chemical and its contaminated materials. The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a tightly sealing lid.
-
Labeling: The waste container must be labeled at a minimum with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Corrosive," "Flammable," "Irritant")
-
Step 2: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should have secondary containment to control any potential leaks.
-
Keep the container away from heat, sparks, and open flames.[6][8]
Step 3: Final Disposal
The only acceptable method for the final disposal of this chemical is through a licensed and certified environmental waste management contractor.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory requirements for waste hand-off.
-
-
Mechanism of Disposal: The typical method of destruction for this type of organic waste is high-temperature incineration at a licensed facility.[11][13] This process breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, with flue gases being scrubbed to prevent environmental pollution.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from the point of use to its final disposal.
Caption: Decision workflow for safe management and disposal.
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Navigating the Safe Handling of Methyl-(3-piperidin-1-yl-propyl)-amine: A Guide to Personal Protective Equipment and Operational Protocols
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted amines like Methyl-(3-piperidin-1-yl-propyl)-amine represent a class of compounds with significant potential, yet they demand a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively, thereby fostering a culture of proactive safety in the laboratory.
Understanding the Hazard Profile: A Foundation for Safety
While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure—featuring a tertiary amine and a piperidine ring—provides critical insights into its potential hazards. Amines as a class are known for their corrosivity, potential for skin and respiratory sensitization, and varying degrees of toxicity.[1] Piperidine and its derivatives can be flammable, corrosive, and toxic if ingested, inhaled, or absorbed through the skin.[2][3] Therefore, a conservative and stringent approach to safety is paramount.
Anticipated Hazards:
-
Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[4][5][6]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[7]
-
Flammability: While not always the primary hazard, related compounds can be flammable.[7][8]
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision-making process. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| Risk Level | Task Examples | Recommended PPE | Rationale |
| Low | Handling sealed containers, preparing dilute solutions in a fume hood. | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat | Protection against minor splashes and incidental contact. |
| Medium | Weighing, preparing concentrated solutions, performing reactions. | - Chemical splash goggles- Chemical-resistant gloves (e.g., neoprene over nitrile)- Chemical-resistant apron over a lab coat- Respiratory protection (if not in a certified fume hood) | Enhanced protection for eyes, skin, and respiratory system during tasks with a higher potential for exposure.[9] |
| High | Large-scale synthesis, handling heated material, potential for aerosol generation. | - Full-face shield with chemical splash goggles- Heavy-duty chemical-resistant gloves- Chemical-resistant suit or coveralls- Full-face respirator with appropriate cartridges | Maximum protection for scenarios with a significant risk of splashes, vapor, or aerosol exposure.[10] |
A Deeper Dive into PPE Components:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are the minimum requirement to protect against splashes.[11] For higher-risk procedures, a full-face shield worn over goggles provides an essential additional layer of protection.[9]
-
Hand Protection: Given that skin absorption is a potential route of exposure for piperidine derivatives, robust hand protection is non-negotiable.[2][12] Double-gloving with a heavier, chemical-resistant glove (e.g., neoprene or butyl rubber) over a standard nitrile glove offers enhanced protection and allows for the safe removal of the outer glove if contamination occurs. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Body Protection: A standard lab coat may not provide adequate protection against significant splashes of corrosive amines. A chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat during medium to high-risk activities.[11][13]
-
Respiratory Protection: All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding occupational exposure limits, appropriate respiratory protection is mandatory.[1] This may range from a half-mask respirator with organic vapor cartridges to a full-face respirator, depending on the assessed risk.[14]
Operational and Disposal Plans: From Benchtop to Waste Stream
A proactive safety culture extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that a current Safety Data Sheet (SDS) for a closely related compound is accessible.[1] Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[13]
-
Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[15]
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, chemical-resistant apron/suit, outer gloves, respiratory protection (if required), and finally, eye/face protection.
-
Handling: Conduct all manipulations carefully to avoid splashes and the generation of aerosols. Use non-sparking tools if the compound is flammable.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The general principle is to remove the most contaminated items first. A common sequence is: outer gloves, chemical-resistant apron/suit, face shield/goggles, respirator, lab coat, and finally inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[11]
Visualizing the PPE Workflow:
Caption: A logical workflow for preparing for, handling, and concluding work with this compound.
Emergency Response Plan: Spills and Exposures
In the event of an accidental release or exposure, a swift and informed response is critical.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for amines (e.g., vermiculite or a commercial spill kit).[16]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[17]
-
Decontaminate the area with a suitable cleaning agent.
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.[18]
-
If the substance is flammable, eliminate all ignition sources.[7]
-
Close the doors to the affected area to contain vapors.
-
Contact your institution's emergency response team or local emergency services.[18][19]
-
Provide the emergency response team with the identity of the spilled substance and any available safety information.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][11] If breathing is difficult, administer oxygen and seek immediate medical attention.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[7][15] Follow all local, state, and federal regulations for hazardous waste disposal.[20] Do not discharge to sewer systems.[20]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of potent research chemicals like this compound is a cornerstone of scientific integrity and professional responsibility. By understanding the potential hazards, diligently selecting and using the appropriate personal protective equipment, and adhering to robust operational and emergency protocols, we can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, continuously assess risks, and prioritize safety in all experimental endeavors.
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Enamine. (n.d.). methylamine Safety Data Sheet. Retrieved from
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- CDH Fine Chemical. (n.d.). 3-DIMETHYL AMINO-1-PROPYLAMINE Material Safety Data Sheet.
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- Sigma-Aldrich. (2023). N-Methyl-4-piperidinol Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

